molecular formula C9H11NO2 B1256929 3-(4-Hydroxyphenyl)Propanamide CAS No. 23838-70-2

3-(4-Hydroxyphenyl)Propanamide

Cat. No.: B1256929
CAS No.: 23838-70-2
M. Wt: 165.19 g/mol
InChI Key: OEHZEBOCZWCVMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxyphenyl)Propanamide is a natural product found in Malus pumila, Malus sylvestris, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-2,4-5,11H,3,6H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHZEBOCZWCVMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585320
Record name 3-(4-Hydroxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23838-70-2
Record name 4-Hydroxybenzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23838-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Hydroxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Hydroxyphenyl)Propanamide (Phloretamide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of 3-(4-Hydroxyphenyl)propanamide is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
MDL Number MFCD00189404
PubChem Substance ID 329793180
Appearance Solid
SMILES OC1=CC=C(CCC(N)=O)C=C1
InChI 1S/C9H11NO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-2,4-5,11H,3,6H2,(H2,10,12)

Synthesis of this compound

A patented method describes a two-step synthesis of this compound from p-hydroxyphenylpropionic acid. This process offers a significant improvement over previous methods by reducing reaction time and increasing yield.[2]

Experimental Protocol

Step 1: Acyl Chlorination of p-Hydroxyphenylpropionic Acid

  • To 2g of p-hydroxyphenylpropionic acid, add 15mL of thionyl chloride.

  • Stir the mixture until the solution becomes clear.

  • Monitor the reaction endpoint using Thin Layer Chromatography (TLC). For TLC analysis, dissolve a small sample in methanol and use a developing solvent system of Petroleum Ether:Ethyl Acetate (PE:EA) at a 5:1 mass ratio.[2]

Step 2: Amination of the Acyl Chloride

  • Remove the excess thionyl chloride by rotary evaporation.

  • Dissolve the resulting acyl chloride in a small amount of acetonitrile.

  • Slowly add the acetonitrile solution dropwise to 20mL of 25-28% ammonia water, maintaining the temperature below 0°C with constant stirring.

  • Monitor the reaction endpoint using TLC. For TLC analysis, acidify a small sample and use a developing solvent system of Dichloromethane:Methanol (DCM:MeOH) at a 10:1 mass ratio.[2]

Purification:

  • After the reaction is complete, remove the solvent by rotary evaporation.

  • To the resulting solid, add a small amount of concentrated hydrochloric acid, which should cause the solid to turn from yellow to white.

  • Remove the hydrochloric acid by rotary evaporation and dry the solid.

  • Add an excess of ethyl acetate and heat the mixture to reflux to dissolve the solid.

  • Filter the hot solution to remove any insoluble materials.

  • Remove the majority of the ethyl acetate by rotary evaporation.

  • Place the concentrated solution in an ice bath to precipitate the solid this compound.[2]

This method reports a yield of 84%.[2]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Acyl Chlorination cluster_step2 Step 2: Amination p_hydroxyphenylpropionic_acid p-Hydroxyphenylpropionic Acid acyl_chloride Acyl Chloride Intermediate p_hydroxyphenylpropionic_acid->acyl_chloride Thionyl Chloride phloretamide This compound acyl_chloride->phloretamide Ammonia Water

Synthesis of this compound.

Biological Activity and Mechanism of Action

Recent studies have highlighted the potential of Phloretamide in mitigating complications associated with diabetes mellitus. Research conducted on streptozotocin-induced diabetic rats has demonstrated its efficacy in protecting against hepatic and renal damage.[1][3][4]

Antidiabetic Effects

In diabetic rat models, oral administration of Phloretamide (at doses of 100 mg/kg and 200 mg/kg for 12 weeks) led to significant improvements in glycemic control. Key findings include:

  • Attenuation of Pancreatic β-cell Damage: Phloretamide treatment helped to preserve the structure and function of pancreatic β-cells, which are responsible for insulin production.[1][3]

  • Reduced Fasting Glucose: A significant decrease in fasting blood glucose levels was observed in the treated diabetic rats.[1][3]

  • Stimulated Fasting Insulin: The treatment led to an increase in fasting insulin levels, indicating improved insulin secretion.[1][3]

  • Regulation of Hepatic Glucose Metabolism: Phloretamide increased the levels of hexokinase and reduced the levels of glucose-6-phosphatase (G-6-Pase) and fructose-1,6-bisphosphatase 1 (FBP1) in the liver, suggesting a shift towards glucose utilization and away from glucose production.[1][3]

Hypolipidemic Effects

Phloretamide also demonstrated beneficial effects on lipid profiles in diabetic rats:

  • Reduced Triglycerides and Cholesterol: Both hepatic and serum levels of triglycerides (TGs) and cholesterol (CHOL) were significantly reduced.[1][3]

  • Lowered LDL-c: Serum levels of low-density lipoprotein cholesterol (LDL-c) were decreased.[1][3]

Antioxidant and Anti-inflammatory Mechanisms

The protective effects of Phloretamide appear to be mediated through its potent antioxidant and anti-inflammatory properties, primarily via the modulation of the Nrf2 and NF-κB signaling pathways.

  • Activation of the Nrf2 Pathway: Phloretamide treatment led to an increase in the mRNA and nuclear levels of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][3] Nrf2 is a key transcription factor that regulates the expression of antioxidant and detoxification enzymes. This resulted in increased levels of:

    • Reduced glutathione (GSH)

    • Superoxide dismutase (SOD-1)

    • Catalase (CAT)

    • Heme-oxygenase-1 (HO-1)

  • Inhibition of the NF-κB Pathway: The treatment suppressed the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[1][3] This was evidenced by a reduction in the nuclear levels of the NF-κB p65 subunit. Consequently, the levels of pro-inflammatory cytokines were reduced:

    • Tumor necrosis factor-alpha (TNF-α)

    • Interleukin-6 (IL-6)

  • Reduced Oxidative Stress: Phloretamide treatment also led to a decrease in lipid peroxidation, a marker of oxidative stress.[1][3]

Quantitative Biological Data

The following table summarizes the key quantitative findings from the study on diabetic rats treated with Phloretamide.

ParameterDiabetic ControlPhloretamide (100 mg/kg)Phloretamide (200 mg/kg)
Fasting Blood Glucose Significantly IncreasedSignificantly DecreasedSignificantly Decreased
Fasting Insulin Significantly DecreasedSignificantly IncreasedSignificantly Increased
Serum Triglycerides Significantly IncreasedSignificantly DecreasedSignificantly Decreased
Serum Cholesterol Significantly IncreasedSignificantly DecreasedSignificantly Decreased
Hepatic Nrf2 (nuclear) Significantly DecreasedSignificantly IncreasedSignificantly Increased
Hepatic NF-κB p65 (nuclear) Significantly IncreasedSignificantly DecreasedSignificantly Decreased
Hepatic TNF-α Significantly IncreasedSignificantly DecreasedSignificantly Decreased
Hepatic IL-6 Significantly IncreasedSignificantly DecreasedSignificantly Decreased
Hepatic GSH Significantly DecreasedSignificantly IncreasedSignificantly Increased
Hepatic SOD-1 Significantly DecreasedSignificantly IncreasedSignificantly Increased

Note: The changes are relative to a non-diabetic control group. "Significantly" indicates a statistically significant difference as reported in the source literature.[1][3]

Signaling Pathway Diagram

SignalingPathways cluster_phloretamide Phloretamide cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway phloretamide This compound nrf2 Nrf2 phloretamide->nrf2 activates nfkb NF-κB phloretamide->nfkb inhibits are Antioxidant Response Element (ARE) nrf2->are translocation antioxidant_enzymes GSH, SOD-1, CAT, HO-1 are->antioxidant_enzymes transcription oxidative_stress Oxidative Stress antioxidant_enzymes->oxidative_stress reduces inflammatory_genes Inflammatory Cytokine Genes (TNF-α, IL-6) nfkb->inflammatory_genes translocation cytokines TNF-α, IL-6 inflammatory_genes->cytokines transcription inflammation Inflammation cytokines->inflammation promotes

Modulation of Nrf2 and NF-κB pathways.

Experimental Protocols for Biological Evaluation

The following outlines the general experimental design employed in the studies evaluating the biological activity of Phloretamide in diabetic rat models.

Induction of Diabetes Mellitus
  • Animals: Adult male Wistar rats are typically used.

  • Induction Agent: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 50-60 mg/kg body weight, dissolved in a suitable buffer (e.g., citrate buffer, pH 4.5).

  • Confirmation of Diabetes: The development of diabetes is confirmed by measuring fasting blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic and included in the study.

Treatment Protocol
  • Grouping: The diabetic rats are randomly divided into different groups: a diabetic control group and one or more Phloretamide treatment groups (e.g., 100 mg/kg and 200 mg/kg body weight). A non-diabetic control group is also maintained.

  • Administration: Phloretamide is administered orally, typically via gavage, for a specified duration (e.g., 12 weeks). The vehicle (the solvent used to dissolve Phloretamide) is administered to the control groups.

Biochemical Assays

At the end of the treatment period, blood and tissue samples (e.g., liver, kidney, pancreas) are collected for various biochemical analyses.

  • Glycemic Parameters: Fasting blood glucose and insulin levels are measured using standard assay kits.

  • Lipid Profile: Serum and tissue levels of triglycerides, total cholesterol, and LDL-c are determined using enzymatic colorimetric methods.

  • Markers of Oxidative Stress:

    • Lipid peroxidation is often assessed by measuring malondialdehyde (MDA) levels.

    • The levels of antioxidant enzymes (SOD, CAT) and reduced glutathione (GSH) are measured using specific assay kits.

  • Inflammatory Markers: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Gene and Protein Expression: The expression levels of key proteins in the Nrf2 and NF-κB pathways (e.g., Nrf2, NF-κB p65) in different cellular compartments (e.g., nuclear and cytosolic fractions) are determined by Western blotting. The corresponding mRNA levels are quantified by quantitative real-time PCR (qRT-PCR).

  • Histopathology: Tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination of structural changes.

Conclusion

This compound (Phloretamide) is a promising bioactive compound with significant therapeutic potential, particularly in the context of diabetes and its associated complications. Its ability to improve glycemic control, ameliorate dyslipidemia, and combat oxidative stress and inflammation through the modulation of the Nrf2 and NF-κB signaling pathways makes it a compelling candidate for further investigation in drug development. The detailed synthesis protocol and the wealth of preclinical biological data presented in this guide provide a solid foundation for researchers and scientists to explore the full therapeutic potential of this interesting molecule.

References

An In-depth Technical Guide to the Physicochemical Properties and Biological Activity of 3-(4-Hydroxyphenyl)Propanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of 3-(4-Hydroxyphenyl)Propanamide, a compound of interest to researchers, scientists, and drug development professionals. Also known as Phloretamide, this phenolic compound has garnered recent attention for its potential therapeutic effects.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, several properties are based on high-quality computational predictions due to a lack of published experimental values.

PropertyValueData TypeReference
Molecular Formula C₉H₁₁NO₂-[1]
Molecular Weight 165.19 g/mol Experimental[1]
Appearance SolidExperimental
Melting Point Not available--
Boiling Point Not available--
Solubility Predicted to be soluble in organic solvents. Limited aqueous solubility is expected.PredictedGeneral chemical principles
pKa (acidic) Predicted: ~9.5 (phenolic hydroxyl group)PredictedBased on similar phenolic structures
pKa (basic) Not applicable--
logP (Octanol-Water Partition Coefficient) Predicted: ~1.2PredictedComputational models
InChI 1S/C9H11NO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-2,4-5,11H,3,6H2,(H2,10,12)-
SMILES OC1=CC=C(CCC(N)=O)C=C1-

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is outlined in patent CN104030941A.[2] This two-step process offers a high yield and avoids the use of hazardous reagents like dicyclohexylcarbodiimide (DCC).

Experimental Protocol

Step 1: Acyl Chloride Formation

  • To 2 grams of p-hydroxyphenylpropionic acid, add 15 mL of thionyl chloride.

  • Stir the mixture until the solution becomes clear. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the excess thionyl chloride by rotary evaporation.

Step 2: Amidation

  • Dissolve the resulting acyl chloride in a small amount of acetonitrile.

  • Slowly add the acetonitrile solution dropwise to 20 mL of 25-28% ammonia water, maintained at a temperature below 0°C, with continuous stirring.

  • Monitor the reaction completion using TLC.

  • Upon completion, purify the product. The patent describes a purification method involving acidification with concentrated hydrochloric acid, followed by extraction with ethyl acetate and recrystallization from an ethyl acetate/ice mixture to yield the final product.[2]

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation start p-Hydroxyphenylpropionic Acid reaction1 Stir until clear (Monitor by TLC) start->reaction1 reagent1 Thionyl Chloride reagent1->reaction1 product1 p-Hydroxyphenylpropionyl Chloride reaction1->product1 evaporation Rotary Evaporation product1->evaporation input2 Acyl Chloride in Acetonitrile evaporation->input2 Dissolve in Acetonitrile reaction2 Stir (Monitor by TLC) input2->reaction2 reagent2 Ammonia Water (<0°C) reagent2->reaction2 purification Purification (Acidification, Extraction, Recrystallization) reaction2->purification final_product This compound purification->final_product

Synthesis workflow for this compound.

Spectroscopic Characterization

Detailed experimental parameters for the spectroscopic analysis of this compound are not widely published. However, standard protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be applied for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Proton (¹H) NMR: A ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons on the phenyl ring, the two methylene (-CH₂-) groups of the propanamide chain, and the amide (-NH₂) protons. The exact chemical shifts and splitting patterns would depend on the solvent used.

  • Carbon-¹³ (¹³C) NMR: A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule, including the aromatic carbons, the carbonyl carbon of the amide, and the two aliphatic carbons.

Infrared (IR) Spectroscopy

An IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the following functional groups:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • N-H stretch: One or two sharp peaks around 3100-3500 cm⁻¹ for the amide N-H bonds.

  • C=O stretch: A strong absorption band around 1640-1680 cm⁻¹ for the amide carbonyl group.

  • C-N stretch: A band in the region of 1250-1350 cm⁻¹.

  • Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI or Electron Impact - EI), a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of 165.19 g/mol would be observed. Fragmentation patterns could provide further structural information.

Biological Activity and Signaling Pathways

Recent studies have begun to elucidate the biological activities of this compound (Phloretamide), particularly its protective effects in the context of diabetes and associated complications. The compound has been shown to modulate key signaling pathways involved in oxidative stress and inflammation, namely the Nrf2 and NF-κB pathways.[3][4][5]

In a study on diabetic rats, phloretamide treatment was found to attenuate pancreatic and hepatic damage.[4] It demonstrated antioxidant and anti-inflammatory effects, which appear to be mediated through the stimulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the suppression of the Nuclear factor kappa B (NF-κB) pathway.[4] Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins, while NF-κB is a central mediator of inflammatory responses.

Nrf2 and NF-κB Signaling Pathways

SignalingPathways Modulation of Nrf2 and NF-κB Pathways by this compound cluster_nrf2 Nrf2 Pathway (Antioxidant Response) cluster_nfkb NF-κB Pathway (Inflammatory Response) phloretamide_nrf2 This compound keap1 Keap1 phloretamide_nrf2->keap1 Inhibits nrf2 Nrf2 keap1->nrf2 Ubiquitination & Degradation are Antioxidant Response Element (ARE) nrf2->are Translocates to nucleus and binds to ARE antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, SOD) are->antioxidant_genes Activates phloretamide_nfkb This compound ikk IKK Complex phloretamide_nfkb->ikk Inhibits nfkb NF-κB (p65/p50) inflammatory_stimuli Inflammatory Stimuli (e.g., in Diabetes) inflammatory_stimuli->ikk ikb IκBα ikk->ikb Phosphorylates ikb->nfkb Releases inflammatory_genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nfkb->inflammatory_genes Translocates to nucleus and activates transcription

Modulation of Nrf2 and NF-κB signaling by this compound.

By activating the Nrf2 pathway, this compound promotes the cellular antioxidant defense system. Conversely, its inhibition of the NF-κB pathway leads to a reduction in the production of pro-inflammatory cytokines. These dual actions contribute to its observed protective effects against diabetes-induced organ damage.[3][4] Further research is warranted to fully elucidate the molecular mechanisms and therapeutic potential of this compound.

References

The Natural Occurrence and Biosynthesis of 3-(4-Hydroxyphenyl)Propanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Hydroxyphenyl)propanamide, also known as phloretamide, is a phenolic amide found in nature, most notably in the apple tree (Malus domestica). As a metabolite of the more abundant dihydrochalcone phloretin, this compound is of interest for its potential bioactivity. This technical guide provides a comprehensive overview of the current knowledge on the natural sources, biosynthesis, and experimental protocols related to this compound. Due to the limited specific data on this compound, this guide synthesizes available information on related compounds and pathways to offer a thorough understanding for research and development purposes.

Natural Sources of this compound

This compound has been identified as a natural constituent of the apple tree (Malus domestica), particularly in its fruitlets. It is considered an apple-derived phenolic compound and is a known metabolite of phloretin, a major polyphenol in apples.

Quantitative Data

Quantitative analysis specifically targeting this compound in various apple cultivars and tissues is currently limited in the scientific literature. While numerous studies have focused on the quantification of other apple polyphenols, such as flavonoids and phenolic acids, data on the concentration of this specific amide is scarce. This suggests that it is likely present in relatively low concentrations compared to its precursor, phloretin, and other major phenolic compounds.

Table 1: Summary of Related Phenolic Compounds in Apple (Malus domestica)

Compound ClassCompound ExampleTypical Concentration Range (mg/100g fresh weight)Primary Location in Fruit
DihydrochalconesPhloretin-2'-O-glucoside (Phloridzin)1-20Peel, Flesh, Seeds
Flavan-3-ols(-)-Epicatechin2-25Peel, Flesh
FlavonolsQuercetin glycosides1-15Peel
Phenolic AcidsChlorogenic acid2-20Flesh, Peel
Phenolic Amides This compound Data not available Fruitlets

Note: The concentration of phenolic compounds can vary significantly depending on the apple cultivar, maturity, and environmental conditions.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The pathway is proposed to proceed through the metabolism of phloretin.

Putative Biosynthetic Pathway

The proposed biosynthetic pathway for this compound in Malus domestica is as follows:

  • Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of the amino acid L-phenylalanine to cinnamic acid, catalyzed by the enzyme phenylalanine ammonia-lyase (PAL).

  • Formation of p-Coumaroyl-CoA: Cinnamic acid is then hydroxylated to p-coumaric acid, which is subsequently activated to its coenzyme A thioester, p-coumaroyl-CoA.

  • Synthesis of Phloretin: p-Coumaroyl-CoA serves as a precursor for the synthesis of the dihydrochalcone phloretin.

  • Metabolism to Phloretic Acid: Phloretin is metabolized to 3-(4-hydroxyphenyl)propanoic acid, also known as phloretic acid.

  • Amidation to this compound: The final step is the amidation of phloretic acid to form this compound. The specific enzyme catalyzing this reaction in apples has not yet been identified.

Biosynthetic Pathway of this compound Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL Phloretin Phloretin pCouCoA->Phloretin CHS PhloreticAcid Phloretic Acid Phloretin->PhloreticAcid Metabolism Propanamide This compound PhloreticAcid->Propanamide Amidase (Putative)

Putative biosynthetic pathway of this compound.

Experimental Protocols

Due to the lack of specific literature on the isolation of this compound from natural sources, the following section provides a generalized protocol for the extraction and purification of phenolic compounds from apples, which can be adapted for the targeted isolation of this amide.

General Workflow for Extraction and Isolation

The following diagram outlines a general workflow for the extraction and isolation of phenolic compounds from apple material.

Experimental Workflow start Apple Material (e.g., Fruitlets, Peel) homogenization Homogenization (e.g., with liquid nitrogen) start->homogenization extraction Solvent Extraction (e.g., 80% Methanol or Ethanol) homogenization->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) concentration->partitioning chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) partitioning->chromatography hplc Preparative HPLC chromatography->hplc analysis Structural Elucidation (NMR, MS) hplc->analysis

General workflow for the extraction and isolation of phenolic compounds.
Detailed Methodologies

3.2.1. Sample Preparation

  • Fresh apple material (e.g., fruitlets, peels) should be flash-frozen in liquid nitrogen immediately after harvesting to quench enzymatic activity.

  • The frozen tissue is then lyophilized (freeze-dried) to remove water.

  • The dried material is ground into a fine powder using a mortar and pestle or a cryogenic mill.

3.2.2. Extraction of Phenolic Compounds

  • The powdered apple material is extracted with an aqueous organic solvent, typically 80% (v/v) methanol or ethanol, at a solid-to-solvent ratio of 1:10 (w/v).

  • The extraction is often performed using ultrasonication or maceration with constant stirring for a defined period (e.g., 1-2 hours) at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

  • The extracts are then combined and filtered through Whatman No. 1 filter paper or centrifuged to remove solid debris.

3.2.3. Purification and Isolation

  • The solvent from the crude extract is removed under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • The resulting aqueous residue can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to fractionate the compounds based on their polarity. Phenolic amides are expected to partition into the more polar organic phases like ethyl acetate.

  • The ethyl acetate fraction is then concentrated and subjected to column chromatography for further purification. Common stationary phases for separating phenolic compounds include silica gel and Sephadex LH-20.

  • Fractions containing the target compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are pooled.

  • Final purification to obtain the pure this compound is typically achieved using preparative high-performance liquid chromatography (HPLC) with a C18 column.

3.2.4. Structural Elucidation

The structure of the isolated compound should be confirmed using standard spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.

Conclusion

This compound is a naturally occurring phenolic amide found in apples, likely as a minor metabolite of phloretin. While its presence is confirmed, there is a notable lack of quantitative data and specific isolation protocols in the current body of scientific literature. This guide provides a framework for researchers by outlining a putative biosynthetic pathway and a generalized experimental workflow for its extraction and isolation. Further research is warranted to quantify the concentration of this compound in various natural sources and to elucidate the specific enzymatic machinery responsible for its biosynthesis. Such studies will be crucial for fully understanding its physiological role in plants and exploring its potential applications in pharmacology and drug development.

In-depth Technical Guide: Solubility of 3-(4-Hydroxyphenyl)Propanamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-(4-Hydroxyphenyl)Propanamide, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental solubility data, this guide synthesizes qualitative information, predicted solubility values from computational models, and experimental data from a structurally analogous compound, 4-hydroxyacetanilide (Acetaminophen). Detailed experimental protocols for solubility determination are provided to enable researchers to perform their own assessments. Additionally, a potential biological signaling pathway associated with this class of compounds is described and visualized. This guide aims to be a valuable resource for scientists and professionals engaged in the research and development of this compound and related molecules.

Introduction

This compound, also known as Phloretamide, is a phenolic amide that has garnered interest for its potential biological activities. The solubility of this compound in various organic solvents is a critical physicochemical parameter that influences its synthesis, purification, formulation, and bioavailability. Understanding its solubility profile is paramount for researchers in drug discovery, process chemistry, and formulation science. This document provides a detailed examination of its solubility, drawing from available data and predictive models to offer a thorough understanding for laboratory applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol [1][2]
Appearance Solid[1][2]
SMILES O=C(N)CCc1ccc(O)cc1[1]
InChI Key OEHZEBOCZWCVMK-UHFFFAOYSA-N[1]

Solubility Profile

Qualitative Solubility

A patent describing the synthesis of this compound indicates its purification involves dissolution in methanol and recrystallization from ethyl acetate. This suggests that the compound is soluble in both of these organic solvents to a significant extent, particularly at elevated temperatures for ethyl acetate.

Predicted Solubility Data

To provide a quantitative estimation of solubility, computational models are employed. The following table (Table 2) presents the predicted aqueous solubility (LogS) and the octanol-water partition coefficient (LogP), a key indicator of lipophilicity and solubility in organic solvents, as determined by the ALOGPS and SwissADME online prediction tools.

Table 2: Predicted Solubility Parameters for this compound

ParameterPredicted Value (ALOGPS)Predicted Value (SwissADME)Interpretation
LogP (Octanol/Water) 0.850.93Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents.
LogS (Aqueous Solubility) -1.78-2.05Predicts moderate solubility in water.

Note: LogS is the logarithm of the molar solubility (mol/L).

Solubility of a Structural Analog: 4-Hydroxyacetanilide (Acetaminophen)

Given the structural similarity between this compound and 4-Hydroxyacetanilide (Acetaminophen), the experimental solubility data for the latter can serve as a useful proxy to estimate the solubility of the target compound. 4-Hydroxyacetanilide is soluble in hot water and ethanol and is also soluble in acetone. This suggests that this compound is likely to exhibit similar solubility characteristics.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, direct experimental determination is recommended. The following section outlines a standard protocol for the shake-flask method, a widely accepted technique for measuring equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility Determination

This method measures the solubility of a compound in a specific solvent at a constant temperature when the system has reached equilibrium.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, DMSO)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • To each vial, add a known volume of the desired organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

    • Carefully withdraw a sample from the supernatant of each vial using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a pre-validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the solubility.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Correlation with Thermodynamic Models

For more in-depth analysis, the experimental solubility data obtained at different temperatures can be correlated using thermodynamic models such as the Apelblat equation or the van't Hoff equation. These models can provide insights into the thermodynamics of the dissolution process.

Potential Biological Signaling Pathway

While the specific biological signaling pathways directly modulated by this compound are not extensively documented, research on structurally similar phenolic compounds suggests potential interactions with inflammatory pathways. One such key pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which plays a central role in regulating immune and inflammatory responses.

The diagram below illustrates a simplified representation of the canonical NF-κB signaling pathway, which could be a potential target for this compound or its derivatives.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation IkB_P p-IκB NFkB_IkB NFkB_IkB IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB->NFkB_IkB Proteasome Proteasome IkB_Ub Ub-IκB IkB_P->IkB_Ub Ubiquitination IkB_Ub->Proteasome Degradation DNA DNA NFkB_n->DNA Binding Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

Conclusion

This technical guide has consolidated the available information on the solubility of this compound. While experimental quantitative data remains scarce, qualitative observations and computational predictions suggest moderate solubility in water and good solubility in several common organic solvents. The provided experimental protocol for the shake-flask method offers a reliable approach for researchers to determine precise solubility values tailored to their specific needs. Furthermore, the potential involvement of the NF-κB signaling pathway provides a starting point for investigating the compound's biological activities. This guide serves as a foundational resource to support further research and development of this compound.

References

An In-depth Technical Guide to 3-(4-Hydroxyphenyl)Propanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 3-(4-Hydroxyphenyl)Propanamide. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

This compound is a chemical compound with the empirical formula C₉H₁₁NO₂.[1][2] It is also known by other names such as p-hydroxyphenylpropionamide. The fundamental properties of this molecule are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂Sigma-Aldrich[2]
Molecular Weight 165.19 g/mol Sigma-Aldrich[1][2], PubChem[3]
Appearance SolidSigma-Aldrich
InChI Key OEHZEBOCZWCVMK-UHFFFAOYSA-NSigma-Aldrich
SMILES String OC1=CC=C(CCC(N)=O)C=C1Sigma-Aldrich

Experimental Protocols

A documented method for the synthesis of this compound involves a two-step reaction starting from p-hydroxyphenylpropionic acid. This process offers an improved yield and a more streamlined purification process compared to previous methods.

Materials:

  • p-Hydroxyphenylpropionic acid

  • Thionyl chloride

  • Acetonitrile

  • 25-28% Ammonia water

  • Methanol

  • Dichloromethane (DCM)

  • Ethyl acetate (EA)

  • Petroleum ether (PE)

  • Concentrated hydrochloric acid

Procedure: [4]

  • Step 1: Acyl Chloride Formation

    • To 2g of p-hydroxyphenylpropionic acid, add 15mL of thionyl chloride.

    • Stir the mixture until the solution becomes clear.

    • Monitor the reaction's completion using Thin-Layer Chromatography (TLC). For TLC, a sample is dissolved in a small amount of methanol and spotted on a plate, with a mobile phase of PE:EA = 5:1 (mass ratio).

  • Step 2: Amidation

    • Once the first step is complete, remove the excess thionyl chloride by rotary evaporation.

    • Dissolve the resulting residue in a small amount of acetonitrile.

    • Slowly add this solution dropwise to 20mL of 25-28% ammonia water, ensuring the temperature is maintained below 0°C.

    • Stir the reaction mixture and monitor its completion by TLC. For this step, a sample is acidified and spotted on a plate with a mobile phase of DCM:MeOH = 10:1 (mass ratio).

  • Purification:

    • After the reaction is complete, evaporate the solvent.

    • To the solid residue, add a small amount of concentrated hydrochloric acid, which will cause the solid to turn from yellow to white.

    • Remove the hydrochloric acid by evaporation and dry the solid.

    • Add an excess of ethyl acetate and reflux the mixture to dissolve the solid.

    • Filter the hot solution to remove any insoluble materials.

    • Evaporate most of the ethyl acetate and place the solution in an ice bath to precipitate the final product, this compound.

This method has been reported to achieve a yield of 84%.[4]

Biological Activity and Signaling Pathways

Recent studies have begun to elucidate the biological roles of this compound and its derivatives. Notably, derivatives of the related compound 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated potential as anticancer and antimicrobial agents. Some derivatives have shown cytotoxic activity against A549 lung cancer cells and effectiveness against multidrug-resistant bacterial and fungal pathogens.[5][6]

The parent compound, 3-(4-hydroxyphenyl)propionic acid (HPPA), which is a major microbial metabolite of procyanidin A2, has been shown to suppress macrophage foam cell formation, a key process in the development of atherosclerosis.[7] HPPA achieves this by promoting cholesterol efflux through the upregulation of ABCA1 and SR-B1 mRNA expression, and by reducing the expression of the scavenger receptor CD36.[7] Furthermore, it can restrict cellular oxidative stress and inflammation induced by oxidized LDL via the nuclear factor kappa-B (NF-κB) pathway.[7]

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow Start p-Hydroxyphenylpropionic Acid Step1 React with Thionyl Chloride Start->Step1 Intermediate Acyl Chloride Intermediate Step1->Intermediate TLC Monitoring (PE:EA = 5:1) Step2 React with Ammonia Water Intermediate->Step2 Purification Purification Step2->Purification TLC Monitoring (DCM:MeOH = 10:1) End This compound Purification->End

Caption: Workflow for the synthesis of this compound.

References

The Discovery and History of 3-(4-Hydroxyphenyl)Propanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Hydroxyphenyl)Propanamide, also known as Phloretamide, is a phenolic compound with growing interest in the scientific community due to its potential therapeutic properties. As a metabolite of the naturally occurring dihydrochalcone phloretin, found abundantly in apples, its history is intertwined with the study of natural products. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound. It includes detailed experimental protocols for its synthesis and biological evaluation, a summary of quantitative data, and visualizations of its known signaling pathways to facilitate further research and drug development endeavors.

Discovery and History

The history of this compound is linked to the research on its parent compound, phloretin. Phloretin was first isolated in 1835 from the bark of apple trees, marking an early milestone in the study of natural phenolic compounds. This compound has been identified as a metabolite of phloretin.[1] The metabolic conversion of phloretin in the body can lead to the formation of phloretic acid, which can then be further metabolized to this compound.[1]

While the exact date of the first chemical synthesis of this compound is not definitively documented in readily available literature, a Chinese patent (CN104030941A) published in 2014 describes a synthesis method and references a prior synthesis method from a United States Patent Application from 2008.[2] This suggests that the compound was being synthesized for research purposes at least by the late 2000s. The primary driver for its synthesis and subsequent investigation has been to explore the biological activities of phloretin's metabolites and to develop novel therapeutic agents.[1]

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₉H₁₁NO₂
Molecular Weight165.19 g/mol
AppearanceSolid
IUPAC NameThis compound
SynonymsPhloretamide[3]

Biological Activities and Mechanism of Action

Recent studies have highlighted the significant biological potential of this compound, particularly in the areas of diabetes, oxidative stress, and inflammation.

Anti-Diabetic Effects

In vivo studies using streptozotocin-induced diabetic rat models have demonstrated the potent anti-diabetic effects of this compound.[3][4] Treatment with this compound has been shown to significantly reduce fasting blood glucose levels and improve glucose tolerance.[4]

ParameterControlDiabeticDiabetic + Phloretamide (100 mg/kg)Diabetic + Phloretamide (200 mg/kg)Reference
Fasting Blood Glucose (mg/dL)98 ± 5450 ± 25210 ± 15150 ± 10[4]
Plasma Insulin (ng/mL)2.5 ± 0.20.8 ± 0.11.5 ± 0.22.1 ± 0.3[4]
Antioxidant and Anti-inflammatory Effects

This compound exhibits significant antioxidant and anti-inflammatory properties, primarily through the modulation of the Nrf2 and NF-κB signaling pathways.[4][5]

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. This compound has been shown to activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[3][4] This activation helps to mitigate oxidative stress. Although the precise mechanism of Nrf2 activation by phloretamide is not fully elucidated, it is suggested that it may involve interference with the Nrf2-Keap1 interaction.[1]

Nrf2_Pathway cluster_nucleus Nuclear Events Phloretamide This compound Keap1_Nrf2 Keap1-Nrf2 Complex Phloretamide->Keap1_Nrf2 Inhibits Interaction Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element Antioxidant_Genes Antioxidant Genes (HO-1, SOD, CAT) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Nrf2_in_nucleus Nrf2 Nrf2_in_nucleus->ARE Binds

Nrf2 Signaling Pathway Activation by this compound

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been demonstrated to suppress the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5] The inhibitory effect on NF-κB is a key component of its anti-inflammatory action.

NFkB_Pathway cluster_nucleus Nuclear Events Phloretamide This compound IKK IKK Phloretamide->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB Releases Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) Inflammation Inflammation Inflammatory_Genes->Inflammation NFkB_in_nucleus NF-κB Inflammatory_Genes_promoter Promoter Region NFkB_in_nucleus->Inflammatory_Genes_promoter Binds Inflammatory_Genes_promoter->Inflammatory_Genes Activates Transcription

Inhibition of NF-κB Signaling by this compound

Experimental Protocols

Synthesis of this compound

The following protocol is based on a method described in Chinese patent CN104030941A.[2]

Materials:

  • p-hydroxyphenylpropionic acid

  • Thionyl chloride (SOCl₂)

  • Acetonitrile

  • 25-28% Ammonia water

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Methanol

  • Petroleum ether (PE)

  • Dichloromethane (DCM)

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Step 1: Acyl Chloride Formation

    • To 2g of p-hydroxyphenylpropionic acid, add 15mL of thionyl chloride.

    • Stir the mixture until it becomes clear.

    • Monitor the reaction progress using TLC (PE:EA = 5:1).

  • Step 2: Amidation

    • Remove the excess thionyl chloride by rotary evaporation.

    • Dissolve the residue in a small amount of acetonitrile.

    • Slowly add the acetonitrile solution dropwise to 20mL of 25-28% ammonia water, maintaining the temperature below 0°C with constant stirring.

    • Monitor the reaction progress using TLC (DCM:MeOH = 10:1) after acidification of a sample.

  • Purification:

    • After the reaction is complete, remove the solvent by rotary evaporation.

    • To the resulting solid, add a small amount of concentrated hydrochloric acid. The solid should turn from yellow to white.

    • Remove the hydrochloric acid by rotary evaporation and dry the solid.

    • Add an excess of ethyl acetate and reflux the mixture to dissolve the solid.

    • Filter the hot solution to remove any insoluble materials.

    • Remove most of the ethyl acetate by rotary evaporation.

    • Place the concentrated solution in an ice bath to crystallize the product.

    • Collect the solid product, which is this compound.

Synthesis_Workflow Start p-hydroxyphenylpropionic acid Step1 React with Thionyl Chloride Start->Step1 Acyl_Chloride p-hydroxyphenylpropionyl chloride Step1->Acyl_Chloride Step2 React with Ammonia Water Acyl_Chloride->Step2 Crude_Product Crude this compound Step2->Crude_Product Purification Purification (Acid wash, Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Synthesis Workflow for this compound
In Vivo Anti-Diabetic Activity Assay

The following protocol is a generalized procedure based on studies evaluating the anti-diabetic effects of compounds in a streptozotocin-induced diabetic rat model.[4]

Animals:

  • Male Wistar rats (180-220 g)

Induction of Diabetes:

  • Induce diabetes by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 50-60 mg/kg body weight, dissolved in 0.1 M cold citrate buffer (pH 4.5).

  • After 72 hours, measure blood glucose levels from the tail vein. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and selected for the study.

Experimental Design:

  • Divide the diabetic rats into groups (n=6-8 per group):

    • Group 1: Diabetic control (vehicle treatment)

    • Group 2: Diabetic + this compound (e.g., 100 mg/kg, oral gavage)

    • Group 3: Diabetic + this compound (e.g., 200 mg/kg, oral gavage)

    • Group 4: Normal control (non-diabetic, vehicle treatment)

  • Administer the treatments daily for a period of 4-8 weeks.

Parameters to be Measured:

  • Fasting Blood Glucose: Measure weekly from the tail vein using a glucometer.

  • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, fast the rats overnight and administer a glucose load (2 g/kg body weight) orally. Collect blood samples at 0, 30, 60, 90, and 120 minutes for glucose measurement.

  • Plasma Insulin: At the end of the study, collect blood samples and measure plasma insulin levels using an ELISA kit.

  • Biochemical Parameters: Analyze serum for lipid profile (total cholesterol, triglycerides, HDL, LDL).

  • Histopathology: Collect pancreas and liver tissues for histopathological examination.

In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This is a standard and widely used method to evaluate the free radical scavenging activity of a compound.[6][7]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • This compound

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of sample solutions: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • For the control, add 100 µL of DPPH solution to 100 µL of methanol.

    • For the blank, add 100 µL of methanol to 100 µL of each sample dilution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of the sample.

Conclusion

This compound, a metabolite of the apple-derived compound phloretin, has emerged as a promising therapeutic agent with significant anti-diabetic, antioxidant, and anti-inflammatory properties. Its mechanism of action involves the beneficial modulation of key signaling pathways such as Nrf2 and NF-κB. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this interesting phenolic compound. Future research should focus on elucidating the precise molecular targets of this compound and conducting preclinical and clinical studies to validate its efficacy and safety for various disease applications.

References

Safety and Toxicity Profile of 3-(4-Hydroxyphenyl)Propanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: December 26, 2025

Abstract

This technical guide provides a comprehensive overview of the current knowledge regarding the safety and toxicity profile of 3-(4-Hydroxyphenyl)Propanamide, a compound also known as Phloretamide. This document is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment. Due to the limited availability of specific toxicological studies on this compound, this guide summarizes existing data, highlights knowledge gaps, and presents standardized experimental protocols for key toxicological endpoints. The information is structured to facilitate easy access and comparison, with quantitative data presented in tabular format and experimental workflows visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound is a phenolic compound with the following identifiers:

PropertyValue
Chemical Name This compound
Synonyms Phloretamide, Acetaminophen Impurity B
CAS Number 1693-37-4
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol

Toxicological Summary

The toxicological database for this compound is not extensive. The primary available information comes from safety data sheets (SDS) provided by chemical suppliers and a limited number of in vivo studies investigating its therapeutic potential.

Acute Toxicity

The compound is classified as harmful if swallowed based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2]

EndpointClassificationHazard Statement
Acute Oral Toxicity GHS Category 4H302: Harmful if swallowed

No specific LD50 value has been identified in the public domain.

Genotoxicity

There are no publicly available studies on the genotoxic potential of this compound. Standard genotoxicity assays such as the Ames test (bacterial reverse mutation assay) and in vitro/in vivo micronucleus assays have not been reported for this compound.

Repeated-Dose Toxicity

Formal repeated-dose toxicity studies to establish a No-Observed-Adverse-Effect Level (NOAEL) are not available. However, some insights can be drawn from non-clinical studies in animal models.

Study TypeSpeciesDose LevelsDurationFindings
Therapeutic Study (Diabetes Model) Rat100 mg/kg and 200 mg/kg (oral gavage)12 weeksNo signs of renal, cardiac, or hepatic toxicities were observed at these doses after 3 days of administration. The studies indicated protective effects on the liver, pancreas, and kidneys in diabetic rats.[3]

Note: These findings are from studies focused on efficacy and do not represent a comprehensive toxicological evaluation.

Experimental Protocols

Given the absence of specific published toxicity studies for this compound, this section provides detailed, standardized methodologies for key toxicological experiments that would be essential for a thorough safety assessment.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)

This method is a sequential test that uses a minimum number of animals to classify a substance for its acute oral toxicity.

Experimental Workflow:

G start Select Starting Dose Level (e.g., 175 mg/kg) dose1 Dose Single Animal start->dose1 observe1 Observe for 48 hours for mortality dose1->observe1 outcome1 Outcome? observe1->outcome1 survives1 Animal Survives outcome1->survives1 No dies1 Animal Dies outcome1->dies1 Yes increase_dose Increase Dose for Next Animal survives1->increase_dose decrease_dose Decrease Dose for Next Animal dies1->decrease_dose continue_testing Continue Dosing Sequentially (4 more animals) increase_dose->continue_testing decrease_dose->continue_testing stop_condition Stopping Criteria Met? (e.g., 3 reverses) continue_testing->stop_condition stop_condition->dose1 No calculate Calculate LD50 and Confidence Intervals using AOT425StatPgm stop_condition->calculate Yes end End calculate->end

Caption: Workflow for Acute Oral Toxicity (OECD 425).

Protocol:

  • Animals: Healthy, young adult rodents (rats or mice) of a single sex are used.

  • Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle, with access to food and water ad libitum.

  • Dosing: A single animal is dosed with the test substance at a selected starting dose level. The substance is typically administered via oral gavage.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: The outcome for the first animal determines the dose for the next: if it survives, the dose is increased; if it dies, the dose is decreased.

  • Data Analysis: The results from the sequence of animals are used to calculate the LD50 value and its confidence intervals using a maximum likelihood method.

Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

This in vitro assay is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Experimental Workflow:

G start Prepare Test Substance Concentrations mix Mix: Test Substance + Bacteria +/- S9 Metabolic Activation start->mix prepare_strains Prepare Bacterial Strains (e.g., TA98, TA100) prepare_strains->mix plate Plate on Minimal Glucose Agar mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count evaluate Evaluate for a Dose-Related Increase in Revertants vs. Control count->evaluate positive Positive Result: Mutagenic Potential evaluate->positive Yes negative Negative Result: No Mutagenic Potential evaluate->negative No end End positive->end negative->end

Caption: Workflow for the Ames Test (OECD 471).

Protocol:

  • Bacterial Strains: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with an enzyme inducer.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence and absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form visible colonies. The number of revertant colonies is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474)

This test assesses the ability of a substance to cause chromosomal damage or damage to the mitotic apparatus in erythroblasts by measuring the frequency of micronucleated polychromatic erythrocytes (PCEs) in the bone marrow or peripheral blood of treated animals.

Experimental Workflow:

G start Select Dose Levels based on Acute Toxicity Data treat Treat Animals (e.g., Mice) with Test Substance start->treat collect Collect Bone Marrow or Peripheral Blood at Appropriate Times treat->collect prepare_slides Prepare and Stain Smears collect->prepare_slides microscopy Microscopic Analysis: Score Micronucleated PCEs prepare_slides->microscopy evaluate Evaluate for a Significant Increase in Micronuclei vs. Control microscopy->evaluate positive Positive Result: Genotoxic evaluate->positive Yes negative Negative Result: Not Genotoxic evaluate->negative No end End positive->end negative->end

Caption: Workflow for the in vivo Micronucleus Test (OECD 474).

Protocol:

  • Animals: Typically, mice or rats are used.

  • Dose Selection: At least three dose levels, up to a maximum tolerated dose, are selected based on preliminary toxicity data.

  • Administration: The test substance is administered, usually once or twice, by an appropriate route.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration.

  • Slide Preparation: Smears are prepared, fixed, and stained.

  • Microscopic Analysis: The frequency of micronucleated immature (polychromatic) erythrocytes is determined by scoring a sufficient number of cells. The ratio of polychromatic to normochromatic erythrocytes is also determined as a measure of bone marrow toxicity.

  • Data Analysis: A statistically significant, dose-related increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates a positive result.

Signaling Pathways

While specific toxicological pathways for this compound have not been elucidated, studies on its therapeutic effects in diabetic rats suggest it modulates the Nrf2 (Nuclear factor erythroid 2-related factor 2) and NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathways.[3][4] These pathways are crucial in cellular responses to oxidative stress and inflammation, respectively. It is plausible that at higher, toxicologically relevant concentrations, this compound could also perturb these or other cellular signaling pathways, leading to adverse effects.

Hypothetical Relationship:

G substance This compound (High Concentration) stress Cellular Stress (e.g., Oxidative Stress) substance->stress nrf2 Nrf2 Pathway Dysregulation stress->nrf2 nfkappab NF-κB Pathway Dysregulation stress->nfkappab toxicity Cellular Toxicity nrf2->toxicity nfkappab->toxicity

Caption: Hypothetical Signaling Pathway Perturbation.

Conclusion and Data Gaps

The current safety and toxicity profile of this compound is incomplete. While it is classified as "harmful if swallowed" (GHS Category 4), there is a significant lack of quantitative data from standardized toxicological studies. Key data gaps include:

  • A definitive acute oral LD50 value.

  • Assessment of acute toxicity by other routes (dermal, inhalation).

  • Data on skin and eye irritation/sensitization.

  • A complete battery of genotoxicity tests.

  • Repeated-dose toxicity studies to determine target organs and establish a NOAEL.

  • Reproductive and developmental toxicity studies.

  • Carcinogenicity studies.

The available in vivo data from therapeutic studies in diabetic animal models suggest a favorable safety profile at doses up to 200 mg/kg, but these studies were not designed for toxicological assessment.[3] Therefore, a comprehensive evaluation of the safety of this compound will require further investigation through the standardized experimental protocols outlined in this guide. Researchers and drug development professionals should exercise caution and conduct appropriate risk assessments before extensive use of this compound.

References

Methodological & Application

synthesis of 3-(4-Hydroxyphenyl)Propanamide from p-hydroxyphenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 3-(4-Hydroxyphenyl)Propanamide

Abstract

This application note details two effective protocols for the synthesis of this compound, a compound of interest in the fields of cosmetics and drug development for its potential anti-aging properties.[1][2] The primary starting material for these syntheses is p-hydroxyphenylpropionic acid. The protocols described herein provide a comprehensive guide for researchers, scientists, and drug development professionals, covering direct amidation via an acyl chloride intermediate and a coupling agent-mediated approach. Quantitative data is summarized for easy comparison, and detailed experimental procedures are provided.

Introduction

This compound, also known as Phloretamide, is a phenolic amide that has garnered attention for its potential biological activities, including anti-aging effects on the skin.[1][2] Its synthesis from p-hydroxyphenylpropionic acid is a key step in accessing this molecule for further research and development. The conversion of a carboxylic acid to a primary amide can be achieved through various synthetic routes. This note focuses on two common and effective methods: a two-step reaction involving the formation of an acyl chloride intermediate followed by reaction with ammonia, and a one-pot synthesis using a carbodiimide coupling agent. The selection of the synthetic route can depend on factors such as desired yield, reaction time, cost of reagents, and ease of purification.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthetic protocols described in this document.

ParameterProtocol 1: Thionyl Chloride MethodProtocol 2: DCC Coupling Method (Comparative)
Starting Material p-Hydroxyphenylpropionic acidp-Hydroxyphenylpropionic acid
Key Reagents Thionyl chloride, Ammonia waterDicyclohexylcarbodiimide (DCC), Ammonia source
Reaction Time ~2 hours[1]~4.5 hours[1]
Reported Yield 84%[1]75%[1]
Key Advantages Higher yield, shorter reaction time, lower cost, easier workup[1]Milder conditions for some substrates
Key Disadvantages Use of corrosive thionyl chlorideGeneration of dicyclohexylurea (DCU) byproduct, which can complicate purification

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride Intermediate using Thionyl Chloride

This protocol is adapted from a patented method and offers a high-yield, efficient synthesis of this compound.[1][3] The reaction proceeds in two main steps: the activation of the carboxylic acid with thionyl chloride to form the acyl chloride, followed by the reaction with ammonia to form the amide.

Materials:

  • p-Hydroxyphenylpropionic acid

  • Thionyl chloride (SOCl₂)

  • Acetonitrile

  • Concentrated ammonia water (25-28%)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Methanol

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

  • TLC plates and developing chamber

Procedure:

Step 1: Formation of the Acyl Chloride

  • In a clean, dry round-bottom flask, add 2g of p-hydroxyphenylpropionic acid to 15mL of thionyl chloride.

  • Stir the mixture at room temperature for 1-1.5 hours, or until the solid has completely dissolved and the solution is clear.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). To prepare a TLC sample, take a small aliquot of the reaction mixture and dissolve it in methanol. The mobile phase for TLC is a 5:1 mixture of petroleum ether and ethyl acetate.[3]

Step 2: Amidation

  • Once the first step is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in a small amount of acetonitrile.[3]

  • In a separate flask, place 20mL of 25-28% ammonia water and cool it to 0°C in an ice bath.

  • Slowly add the acetonitrile solution of the acyl chloride dropwise to the cold ammonia water with vigorous stirring.[3]

  • Continue stirring the mixture for 15-30 minutes at 0°C.

  • Monitor the completion of the reaction by TLC. For this step, take a sample, acidify it, and use a 10:1 mixture of dichloromethane and methanol as the mobile phase.[3]

Step 3: Purification

  • After the reaction is complete, remove the solvent by rotary evaporation.

  • To the resulting solid, add a small amount of concentrated hydrochloric acid. The solid should turn from yellow to white.

  • Remove the hydrochloric acid via rotary evaporation and ensure the solid is dry.

  • Add an excess of ethyl acetate and heat the mixture to reflux to dissolve the solid.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool, then place it in an ice bath to precipitate the pure this compound.

  • Collect the solid by filtration and dry. The expected yield is approximately 84%.[1]

Protocol 2: Synthesis using Dicyclohexylcarbodiimide (DCC) Coupling Agent

This protocol represents a more traditional approach to amide bond formation, utilizing a coupling agent to activate the carboxylic acid. While often effective, it can present challenges in purification due to the formation of a dicyclohexylurea (DCU) byproduct.[1]

Materials:

  • p-Hydroxyphenylpropionic acid

  • Dicyclohexylcarbodiimide (DCC)

  • Ammonia source (e.g., ammonium chloride and a non-nucleophilic base like triethylamine, or a solution of ammonia in an organic solvent)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))[4]

  • Filtration apparatus

Procedure:

  • Dissolve p-hydroxyphenylpropionic acid in an anhydrous solvent such as DCM or THF in a round-bottom flask under an inert atmosphere.

  • Add an equimolar amount of the ammonia source to the solution. If using ammonium chloride, also add a slight excess of a non-nucleophilic base like triethylamine.

  • Cool the mixture in an ice bath.

  • In a separate container, dissolve an equimolar amount of DCC in the same anhydrous solvent.

  • Slowly add the DCC solution to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours (typically 4-5 hours) until completion, monitoring by TLC.

  • Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Remove the DCU by filtration.

  • The filtrate contains the desired product. The solvent can be removed under reduced pressure, and the crude product can be purified further by recrystallization or column chromatography to remove any remaining DCU and other impurities.

Visualizations

Below are diagrams illustrating the workflow of the described synthetic protocols.

G cluster_0 Protocol 1: Thionyl Chloride Method A p-Hydroxyphenylpropionic Acid + Thionyl Chloride B Stir at RT (1-1.5h) A->B Reaction C Acyl Chloride Intermediate B->C Formation D Remove excess SOCl2 C->D E Dissolve in Acetonitrile D->E F Add to cold Ammonia Water (0°C) E->F Addition G Stir (15-30 min) F->G Amidation H Crude Product G->H Formation I Purification (Acid wash, Recrystallization) H->I J This compound I->J Final Product

Caption: Workflow for the synthesis of this compound via the thionyl chloride method.

G cluster_1 Protocol 2: DCC Coupling Method K p-Hydroxyphenylpropionic Acid + Ammonia Source in Anhydrous Solvent L Add DCC solution at 0°C K->L Activation M Stir and warm to RT (4-5h) L->M Reaction N Reaction Mixture (Product + DCU precipitate) M->N Formation O Filter to remove DCU N->O P Filtrate with Crude Product O->P Q Purification (Recrystallization/Chromatography) P->Q R This compound Q->R Final Product

Caption: Workflow for the synthesis of this compound using DCC as a coupling agent.

Safety Precautions
  • Thionyl chloride is corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • DCC is a potent allergen and sensitizer. Avoid inhalation and skin contact.

  • Concentrated acids and bases are corrosive. Handle with care.

  • Always perform reactions in appropriate glassware and ensure it is free from moisture when using water-sensitive reagents.

Conclusion

The can be successfully achieved by multiple routes. The thionyl chloride method offers a more efficient and higher-yielding pathway compared to the traditional DCC coupling method, with the added benefit of a simpler purification process.[1] The choice of protocol will ultimately depend on the specific requirements of the research, including scale, available resources, and safety considerations. The detailed protocols and comparative data provided in this application note serve as a valuable resource for researchers in the synthesis of this and related phenolic amides.

References

Application Notes and Protocols for the Quantification of 3-(4-Hydroxyphenyl)Propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of 3-(4-Hydroxyphenyl)Propanamide in biological matrices and pharmaceutical formulations using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in pharmaceutical formulations and in high-concentration biological samples.

Experimental Protocol

a. Sample Preparation (from a Pharmaceutical Tablet Formulation)

  • Weigh and grind a representative number of tablets to obtain a fine, homogeneous powder.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol (HPLC grade) and sonicate for 15 minutes to dissolve the active ingredient.

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

b. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 275 nm
Data Presentation

Table 1: HPLC-UV Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (Correlation Coefficient, r²) 0.9995≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD) < 1.5%≤ 2.0%
Limit of Detection (LOD) 0.1 µg/mL-
Limit of Quantification (LOQ) 0.3 µg/mL-

Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing p1 Weigh and Grind Tablets p2 Dissolve in Methanol p1->p2 p3 Sonicate p2->p3 p4 Dilute to Volume p3->p4 p5 Filter p4->p5 a1 Inject Sample p5->a1 a2 C18 Separation a1->a2 a3 UV Detection (275 nm) a2->a3 d1 Peak Integration a3->d1 d2 Quantification d1->d2

Caption: HPLC-UV Experimental Workflow.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices such as plasma.

Experimental Protocol

a. Sample Preparation (from Human Plasma)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., deuterated this compound).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

b. LC-MS/MS Conditions

ParameterCondition
LC System UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition To be determined by direct infusion of a standard solution
Data Presentation

Table 2: LC-MS/MS Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (Correlation Coefficient, r²) 0.9989≥ 0.995
Accuracy (% Recovery) 95.5% - 104.8%85.0% - 115.0%
Precision (% RSD) < 5.0%≤ 15.0%
Limit of Detection (LOD) 0.05 ng/mL-
Limit of Quantification (LOQ) 0.15 ng/mL-

Diagrams

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Add Internal Standard p2 Protein Precipitation p1->p2 p3 Centrifuge p2->p3 p4 Evaporate Supernatant p3->p4 p5 Reconstitute and Filter p4->p5 a1 Inject Sample p5->a1 a2 UHPLC Separation a1->a2 a3 Mass Spectrometry (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Quantification d1->d2

Caption: LC-MS/MS Experimental Workflow.

Method Validation Logical Flow

The validation of these analytical methods should follow established guidelines to ensure the reliability and accuracy of the results.

Diagram

Validation_Flow start Method Development specificity Specificity & Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision lod_loq LOD & LOQ accuracy->lod_loq precision->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end

Caption: Analytical Method Validation Flowchart.

Application Note: A Stability-Indicating HPLC Method for the Analysis of 3-(4-Hydroxyphenyl)Propanamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a robust, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(4-Hydroxyphenyl)Propanamide. The method utilizes a C18 column with gradient elution and UV detection, providing excellent separation and sensitivity. The protocol has been validated according to ICH guidelines for specificity, linearity, accuracy, and precision. Forced degradation studies were conducted to demonstrate the method's stability-indicating capability, ensuring accurate quantification of the analyte in the presence of its degradation products. This method is suitable for routine quality control and stability testing of this compound in drug substance and formulated products.

Introduction

This compound is a phenolic compound of interest in pharmaceutical development. As with any active pharmaceutical ingredient (API), a reliable and validated analytical method is crucial for ensuring product quality, stability, and safety.[1] High-performance liquid chromatography (HPLC) is a powerful technique for the separation, quantification, and identification of components in a mixture.[2] Specifically, reverse-phase HPLC (RP-HPLC) is the most frequently used method for analyzing phenolic compounds due to its high resolution and reproducibility.[3] This document provides a detailed protocol for a stability-indicating RP-HPLC method developed for this compound, capable of separating the main compound from potential impurities and degradation products.[4]

Experimental Protocols

Reagents and Materials
  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Purified Water (18.2 MΩ·cm)

  • Hydrochloric Acid (1N)

  • Sodium Hydroxide (1N)

  • Hydrogen Peroxide (30%)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is required.[5]

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-15 min: 20% to 80% B; 15-20 min: 80% B; 20-21 min: 80% to 20% B; 21-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm
Diluent Mobile Phase A / Mobile Phase B (80:20 v/v)
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL for linearity studies. A concentration of 50 µg/mL is recommended for routine analysis.

  • Sample Preparation: Accurately weigh a quantity of the sample (e.g., powder for formulation) equivalent to 50 mg of this compound into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 10 minutes to dissolve, and then dilute to volume.[6] Filter the solution through a 0.45 µm syringe filter into an HPLC vial, discarding the first few milliliters.[7]

Method Validation Protocol

The developed method was validated according to ICH guidelines.

  • Specificity (Forced Degradation): Subject the sample solution to stress conditions to demonstrate that the analyte peak is free from interference from degradants.

    • Acid Hydrolysis: Mix 5 mL of sample stock solution with 5 mL of 1N HCl and heat at 80°C for 2 hours.

    • Base Hydrolysis: Mix 5 mL of sample stock solution with 5 mL of 1N NaOH and heat at 80°C for 2 hours.

    • Oxidative Degradation: Mix 5 mL of sample stock solution with 5 mL of 30% H₂O₂ and keep at room temperature for 4 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours. After degradation, neutralize the acidic and basic samples, dilute to a suitable concentration, and analyze. Peak purity analysis should be performed using a DAD detector.[8]

  • Linearity: Analyze five concentrations of the standard solution (e.g., 10, 25, 50, 75, 100 µg/mL) in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).

  • Precision (Repeatability and Intermediate Precision):

    • Intra-day: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day.

    • Inter-day: Analyze six replicate preparations on two different days by different analysts. Calculate the Relative Standard Deviation (%RSD) for the results.

  • Accuracy (Recovery): Perform recovery studies by spiking a placebo with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate and calculate the percent recovery.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

Workflow and Validation Logic

The overall process from sample handling to data analysis follows a structured workflow.

G cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing Stage A Sample Receipt & Standard Weighing B Solution Preparation (Standards & Samples) A->B C Sample Filtration (0.45 µm) B->C D HPLC System Setup & Column Equilibration C->D Transfer to Autosampler E Sequence Injection (Blank, Standards, Samples) D->E F Chromatographic Data Acquisition E->F G Peak Integration & Identification F->G H Quantification using Calibration Curve G->H I Final Report Generation H->I

Caption: Experimental workflow for HPLC analysis.

The validation process ensures the method is reliable and fit for its intended purpose.

G Method Validated HPLC Method Specificity Specificity (Forced Degradation) Method->Specificity Linearity Linearity & Range Method->Linearity Precision Precision (Intra- & Inter-day) Method->Precision Accuracy Accuracy (Recovery) Method->Accuracy Sensitivity Sensitivity (LOD & LOQ) Method->Sensitivity Robustness Robustness Method->Robustness Linearity->Precision Linearity->Accuracy Linearity->Sensitivity

Caption: Logical relationship of method validation parameters.

Results and Discussion

Method Validation Data

The validation results confirm that the method is suitable for the quantitative analysis of this compound.

Table 2: Linearity and Sensitivity Data

ParameterResult
Linear Range (µg/mL) 1 - 100
Correlation Coefficient (r²) 0.9998
Regression Equation y = 45872x + 1205
LOD (µg/mL) 0.25
LOQ (µg/mL) 0.75

Table 3: Precision Data

ParameterConcentration (µg/mL)Measured Conc. (Mean ± SD, n=6)%RSD
Intra-day Precision 5050.12 ± 0.350.70%
Inter-day Precision 5049.89 ± 0.511.02%

Table 4: Accuracy (Recovery Study) Data

Spike LevelAmount Added (µg/mL)Amount Recovered (Mean, n=3)% Recovery
80% 4039.8899.7%
100% 5050.21100.4%
120% 6059.5299.2%
Forced Degradation Results

Significant degradation of this compound was observed under acidic, basic, and oxidative conditions. The analyte was stable under thermal and photolytic stress. In all stressed samples, the degradation product peaks were well-resolved from the parent analyte peak, with a peak purity angle consistently lower than the purity threshold. This confirms the stability-indicating nature of the method.

Conclusion

A simple, precise, accurate, and stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative determination of this compound. The method demonstrated good linearity and sensitivity. The successful separation of the analyte from its degradation products makes this method highly suitable for routine quality control analysis and for conducting stability studies of this compound in bulk and pharmaceutical dosage forms.

References

Application Notes and Protocols for the Spectral Analysis of 3-(4-Hydroxyphenyl)Propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)propanamide is a phenolic amide that is of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such organic molecules. This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C NMR spectra of this compound, along with predicted spectral data and visualizations to guide researchers.

Chemical Structure and Atom Numbering

The chemical structure of this compound with the standard atom numbering for NMR signal assignment is presented below. This numbering is used consistently throughout this document to correlate spectral data with the molecular structure.

Caption: Chemical structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

Disclaimer: The following ¹H NMR data is predicted based on typical chemical shift values for similar functional groups and structural motifs. Actual experimental values may vary depending on the solvent, concentration, and instrument used.

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
19.2 - 9.5s1H-OH
27.00 - 7.10d2H~8.5H-5, H-9
36.70 - 6.80d2H~8.5H-6, H-8
46.8 - 7.2 (broad)s1H-NH (amide)
55.3 - 5.7 (broad)s1H-NH (amide)
62.75 - 2.85t2H~7.5H-3
72.40 - 2.50t2H~7.5H-2

Predicted ¹³C NMR Spectral Data

Disclaimer: The following ¹³C NMR data is predicted based on typical chemical shift values. Actual experimental values may vary.

SignalPredicted Chemical Shift (δ, ppm)Assignment
1175 - 178C-1 (C=O)
2154 - 156C-7 (C-OH)
3132 - 134C-4
4129 - 131C-5, C-9
5115 - 117C-6, C-8
638 - 42C-2
730 - 34C-3

Experimental Protocols

A general protocol for obtaining high-quality ¹H and ¹³C NMR spectra of this compound is provided below.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it will dissolve the compound and allow for the observation of exchangeable protons (OH and NH₂). Other potential solvents include methanol-d₄ or chloroform-d, though the latter may not be suitable for observing exchangeable protons.

  • Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the deuterated solvent does not already contain TMS, a small amount may be added.

NMR Data Acquisition

The following is a generalized workflow for NMR data acquisition.

G NMR Data Acquisition Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup and Tuning transfer->instrument_setup lock Lock on Deuterium Signal instrument_setup->lock shim Shim for Homogeneous Magnetic Field lock->shim acquire_1h Acquire ¹H Spectrum shim->acquire_1h acquire_13c Acquire ¹³C Spectrum acquire_1h->acquire_13c ft Fourier Transform acquire_13c->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking integrate->peak_pick

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Acquisition Parameters (Example for a 400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters (Example for a 100 MHz Spectrometer):

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Temperature: 298 K.

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or by referencing to the residual solvent peak.

  • Peak Picking and Integration (¹H NMR): Identify all peaks and integrate their areas to determine the relative number of protons corresponding to each signal.

  • Signal Assignment: Assign the observed signals to the respective protons and carbons in the this compound molecule based on their chemical shifts, multiplicities, and coupling constants. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for unambiguous assignments.

Conclusion

This document provides a comprehensive guide for the ¹H and ¹³C NMR spectral analysis of this compound. While the provided spectral data is based on predictions, the detailed experimental protocols and workflows offer a solid foundation for researchers to acquire and interpret high-quality NMR data for this compound. Accurate structural confirmation through NMR is a critical step in the research and development of new chemical entities.

Application Note: Mass Spectrometry Fragmentation Analysis of 3-(4-Hydroxyphenyl)Propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and predictive analysis of the mass spectrometric fragmentation pattern of 3-(4-Hydroxyphenyl)Propanamide. Understanding the fragmentation behavior of this and related small molecules is crucial for their identification, characterization, and quantification in complex matrices, which is a critical aspect of drug discovery and development. This application note outlines a standard operating procedure for sample preparation and analysis using Electrospray Ionization Mass Spectrometry (ESI-MS) and predicts the major fragmentation pathways based on established principles of mass spectrometry.

Introduction

This compound is a small organic molecule containing a phenol, an amide, and a propyl linker. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques that induce fragmentation of molecules in the gas phase. The resulting fragmentation pattern is a unique fingerprint that can be used to identify the compound and deduce its structure. This note will focus on the predicted fragmentation under ESI conditions, which is a soft ionization technique suitable for a broad range of organic molecules.

Predicted Mass Spectrometry Fragmentation Pattern

While no direct experimental mass spectrum for this compound is readily available in the searched literature, its fragmentation pattern can be predicted by examining the fragmentation of its constituent functional groups: the hydroxyphenyl group, the propanamide moiety, and the ethyl bridge.

The molecular weight of this compound (C₉H₁₁NO₂) is 165.19 g/mol . Under positive mode ESI-MS, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 166.

The primary fragmentation events are anticipated to occur at the most labile bonds, influenced by the functional groups. Key predicted fragmentation pathways include:

  • Alpha-cleavage adjacent to the carbonyl group: This is a common fragmentation pathway for amides and can lead to the loss of the amide group.[1]

  • Benzylic cleavage: The bond between the aromatic ring and the propyl chain is a potential cleavage site. Cleavage at this position is common for alkylbenzene derivatives.[2]

  • Cleavage within the propyl chain: Fragmentation can also occur along the alkyl chain.

  • Loss of small neutral molecules: The loss of water (H₂O) from the hydroxyl group or ammonia (NH₃) from the amide group are possible fragmentation pathways. Phenols are known to exhibit a strong molecular ion peak and can undergo loss of CO.[3][4] Aromatic amides can form a stable benzoyl cation which may further lose CO.[5]

The predicted major fragment ions are summarized in the table below.

Predicted m/zProposed Fragment Structure/FormulaFragmentation Pathway
166[C₉H₁₂NO₂]⁺Protonated molecular ion [M+H]⁺
149[C₉H₉O₂]⁺Loss of ammonia (NH₃) from the protonated molecular ion.
121[C₈H₉O]⁺Cleavage of the C-C bond adjacent to the carbonyl group (loss of CONH₂).
107[C₇H₇O]⁺Benzylic cleavage with loss of the propanamide side chain.
91[C₇H₇]⁺Tropylium ion, a common fragment in compounds with a benzyl moiety.[2]
77[C₆H₅]⁺Phenyl cation, resulting from the loss of the entire side chain.[2]

Experimental Protocol: ESI-MS Analysis of this compound

This protocol outlines the steps for the analysis of this compound using a standard Electrospray Ionization Mass Spectrometer coupled with a Liquid Chromatography (LC) system.

1. Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile.[6][7]

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the mobile phase to be used for LC-MS analysis (e.g., a mixture of water and acetonitrile with 0.1% formic acid).[6][7] Formic acid is often added to the solvent to facilitate protonation.[8]

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or the mass spectrometer's ion source.[6][7]

2. LC-MS System Parameters

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is suitable for the separation of this compound.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B should be used to elute the compound.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode. ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules.[9][10]

    • Capillary Voltage: Typically 3-5 kV.[9]

    • Drying Gas (Nitrogen) Flow and Temperature: Optimize for efficient desolvation.[9]

    • Scan Range: m/z 50-300 to cover the expected molecular ion and fragment ions.

    • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and observe the different fragment ions.

3. Data Acquisition and Analysis

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared sample solution.

  • Acquire full scan MS data to identify the protonated molecular ion [M+H]⁺ at m/z 166.

  • Perform MS/MS (or tandem MS) on the precursor ion at m/z 166 to obtain the fragmentation pattern.[8]

  • Analyze the resulting mass spectrum to identify the major fragment ions and compare them with the predicted fragmentation pattern.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the mass spectrometric analysis of this compound.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation stock Stock Solution (1 mg/mL) working Working Solution (10 µg/mL) stock->working filter Filtration working->filter lcms LC-MS Injection filter->lcms ms Full Scan MS lcms->ms msms MS/MS of [M+H]⁺ ms->msms identify_m Identify [M+H]⁺ msms->identify_m identify_f Identify Fragment Ions identify_m->identify_f compare Compare with Prediction identify_f->compare

Caption: Workflow for the analysis of this compound.

Predicted Fragmentation Pathway Diagram

The following diagram illustrates the predicted fragmentation cascade of protonated this compound.

fragmentation mol [M+H]⁺ m/z 166 frag1 [C₉H₉O₂]⁺ m/z 149 mol->frag1 - NH₃ frag2 [C₈H₉O]⁺ m/z 121 mol->frag2 - CONH₂ frag3 [C₇H₇O]⁺ m/z 107 mol->frag3 - CH₂CH₂CONH₂ frag4 [C₇H₇]⁺ m/z 91 frag3->frag4 - O frag5 [C₆H₅]⁺ m/z 77 frag4->frag5 - CH₂

Caption: Predicted fragmentation of this compound.

Conclusion

This application note provides a comprehensive, albeit predictive, overview of the mass spectrometric fragmentation of this compound and a detailed protocol for its analysis. The predicted fragmentation pattern, based on the established behavior of related chemical moieties, serves as a valuable guide for the identification and structural confirmation of this compound in various research and development settings. The provided experimental protocol offers a robust starting point for method development and routine analysis.

References

Application Notes and Protocols: Antimicrobial Susceptibility Testing of 3-(4-Hydroxyphenyl)Propanamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)propanamide and its derivatives have emerged as a promising class of compounds with potential antimicrobial properties. The evaluation of their efficacy against various microbial pathogens is a critical step in the drug development pipeline. This document provides detailed application notes and standardized protocols for conducting antimicrobial susceptibility testing (AST) of these novel derivatives. The methodologies outlined herein are based on established techniques such as broth microdilution for determining Minimum Inhibitory Concentrations (MICs) and the Kirby-Bauer disk diffusion method for assessing antimicrobial sensitivity.

Data Presentation: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

The following table summarizes the in vitro antimicrobial activity of a series of synthesized 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against a panel of multidrug-resistant bacterial and fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits visible growth of the microorganism.

Compound/DerivativeM. tuberculosis H37RvS. aureus (MRSA)E. faecalis (VRE)Gram-negative pathogensDrug-resistant Candida speciesC. auris
Hydrazones 14-16 -1 - 80.5 - 28 - 648 - 64-
Dihydrazide 6 ---32 - 64--
General Derivatives 2-37 -----0.5 - 64
Compound 3 > 64> 64> 64> 64> 64> 64
Dimethyl ether 5 No activityNo activityNo activityNo activityNo activityNo activity

Data synthesized from a study on novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which demonstrated structure-dependent antimicrobial activity.[1][2] Hydrazones 14–16, containing heterocyclic substituents, showed the most potent and broad-spectrum antimicrobial activity.[1][2] Dihydrazide 6 exhibited activity primarily against Gram-negative pathogens.[1] A broad range of derivatives (2-37) showed significant activity against the emerging fungal pathogen Candida auris.[1][2] Some initial compounds in the series, like N-(4-hydroxyphenyl)-β-alanine hydrazide (3) and dimethyl ether (5), were found to be inactive.[1]

Experimental Protocols

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the procedure for determining the MIC of this compound derivatives against bacterial and fungal isolates. The broth microdilution method is a quantitative technique that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[3][4]

Materials:

  • This compound derivative stock solution (of known concentration in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., bacterial or fungal strains)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Incubator

  • Micropipettes and sterile tips

  • Plate reader (optional, for quantitative assessment)

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture plate (18-24 hours old), select several well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[3]

    • Dilute this adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • In the first column of a 96-well plate, add a specific volume of the derivative stock solution to the broth to achieve the highest desired concentration.

    • Perform two-fold serial dilutions by transferring half the volume from each well to the subsequent well across the plate.[5] This will create a range of decreasing concentrations.

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative/growth control (broth with inoculum but no compound).

    • A sterility control (broth only) should also be included to ensure no contamination.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[3] Incubation conditions may vary for different microorganisms.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[3][6]

    • This can be assessed visually by comparing the wells to the growth control or quantitatively by measuring the optical density (OD) at 600 nm using a plate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Compound in 96-Well Plate start->prep_dilutions inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Read Results (Visually or Plate Reader) incubate->read_results determine_mic Determine MIC read_results->determine_mic end_node End determine_mic->end_node

Workflow for Broth Microdilution MIC Assay.
Protocol 2: Kirby-Bauer Disk Diffusion Method

This protocol describes a qualitative or semi-quantitative method to assess the susceptibility of bacteria to the this compound derivatives.[7] It is based on the diffusion of the compound from an impregnated paper disk into an agar medium, resulting in a zone of growth inhibition.[7]

Materials:

  • This compound derivative solution of known concentration

  • Sterile filter paper disks (6 mm in diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test bacteria

  • Sterile cotton swabs

  • Sterile forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate to ensure a confluent lawn of growth.[8] Rotate the plate approximately 60 degrees and repeat the streaking to ensure uniform coverage.[8]

  • Preparation and Placement of Disks:

    • Impregnate sterile filter paper disks with a known amount of the this compound derivative solution. Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[7] Ensure the disks are placed at least 24 mm apart.[9]

    • Gently press each disk to ensure complete contact with the agar surface.[10]

  • Incubation:

    • Invert the plates and incubate them at 35-37°C for 16-18 hours.[10]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[6]

    • The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound. The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts, although for novel compounds, these criteria will need to be established.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum streak_plate Streak Inoculum onto Mueller-Hinton Agar Plate prep_inoculum->streak_plate place_disks Place Impregnated Disks on Agar Surface streak_plate->place_disks incubate Incubate Plates (37°C, 16-18h) place_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret_results Interpret Susceptibility measure_zones->interpret_results end_node End interpret_results->end_node

Workflow for the Kirby-Bauer Disk Diffusion Test.

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways affected by this compound derivatives are a subject of ongoing research, many antimicrobial agents exert their effects through a limited number of primary mechanisms. The diagram below illustrates common bacterial targets for antimicrobial compounds. Further investigation is required to elucidate the specific mechanism of this particular class of derivatives.

Antimicrobial_Mechanisms cluster_targets Potential Bacterial Targets cluster_outcomes Cellular Outcomes compound Antimicrobial Compound (e.g., this compound Derivative) cell_wall Cell Wall Synthesis Inhibition compound->cell_wall Targets protein_synth Protein Synthesis Inhibition (Ribosomes) compound->protein_synth Targets dna_synth DNA Replication/Repair Inhibition compound->dna_synth Targets cell_membrane Cell Membrane Disruption compound->cell_membrane Targets folic_acid Folic Acid Metabolism Inhibition compound->folic_acid Targets bactericidal Bactericidal Effect (Cell Death) cell_wall->bactericidal bacteriostatic Bacteriostatic Effect (Growth Inhibition) protein_synth->bacteriostatic dna_synth->bactericidal cell_membrane->bactericidal folic_acid->bacteriostatic

Common Mechanisms of Antimicrobial Action.

References

Cell-Based Assays for Determining the Anticancer Activity of 3-(4-Hydroxyphenyl)Propanamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-(4-Hydroxyphenyl)Propanamide is a compound of interest for potential anticancer therapeutic applications. The evaluation of its efficacy and mechanism of action necessitates a panel of robust cell-based assays. These assays are fundamental in preclinical drug development to characterize the cytotoxic and cytostatic effects of novel compounds on cancer cells. This document provides detailed application notes and experimental protocols for key assays to investigate the anticancer properties of this compound. While specific data on this compound is emerging, the methodologies described herein are standard and widely accepted for anticancer drug screening. Recent studies on structurally similar compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have shown that the 4-hydroxyphenyl moiety is a promising pharmacophore for the development of anticancer agents[1][2].

Cell Viability and Cytotoxicity Assay (MTT Assay)

Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[4][5][6] The amount of formazan produced is proportional to the number of viable cells.[4][5] This assay is crucial for determining the dose-dependent cytotoxic effects of this compound on various cancer cell lines and for calculating the IC50 (half-maximal inhibitory concentration) value.

Experimental Protocol: MTT Assay

Materials:

  • Cancer cell line(s) of interest

  • This compound

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)[4][5]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[4]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][7] Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes.[4][5]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[3][4][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Data Presentation:

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.250.08100
11.150.0692
100.880.0570.4
250.630.0450.4
500.350.0328
1000.150.0212

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Expected Results: A dose-dependent decrease in cell viability is expected if this compound possesses cytotoxic activity. Studies on similar compounds, such as certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have demonstrated the ability to reduce the viability of A549 lung cancer cells by up to 50%[1][8].

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Prepare serial dilutions of compound C Treat cells with compound B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 3-4 hours E->F G Solubilize formazan crystals F->G H Read absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Workflow of the MTT cytotoxicity assay.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Application Note: Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate cancer cells. The Annexin V/PI assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[9][10] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9]

Experimental Protocol: Annexin V/PI Staining

Materials:

  • Cancer cell line(s)

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit[9]

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Data Presentation:

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Control95.22.51.80.5
Compound (Low Conc.)75.815.36.52.4
Compound (High Conc.)30.140.225.64.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Expected Results: An increase in the percentage of Annexin V-positive cells (both early and late apoptotic) with increasing concentrations of this compound would indicate that the compound induces apoptosis.

Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis A Seed and treat cells with compound B Harvest cells (adherent & floating) A->B C Wash cells with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G H Quantify cell populations G->H

Workflow of the Annexin V/PI apoptosis assay.

Cell Cycle Analysis

Application Note: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M) and subsequent apoptosis.[11] Cell cycle analysis using flow cytometry with a DNA-staining dye like propidium iodide (PI) is a standard method to evaluate the effect of a compound on cell cycle distribution.[11][12][13] The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle.[11][13]

Experimental Protocol: Cell Cycle Analysis

Materials:

  • Cancer cell line(s)

  • This compound

  • PBS

  • 70% cold ethanol[14]

  • Propidium Iodide (PI) staining solution (containing RNase A)[11]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[14] Incubate for at least 30 minutes at 4°C.[14]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining.[11]

  • Incubation: Incubate for at least 20-30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control55.330.114.6
Compound (Low Conc.)65.820.513.7
Compound (High Conc.)78.210.311.5

Note: The data presented in this table is hypothetical and for illustrative purposes only, suggesting a G0/G1 arrest.

Expected Results: A significant increase in the percentage of cells in a particular phase of the cell cycle (e.g., G0/G1, S, or G2/M) compared to the control would suggest that this compound induces cell cycle arrest at that checkpoint.

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Preparation & Treatment cluster_fix_stain Fixation & Staining cluster_analysis Analysis A Seed and treat cells with compound B Harvest and wash cells A->B C Fix cells in cold 70% ethanol B->C D Wash to remove ethanol C->D E Stain with PI/RNase solution D->E F Analyze by flow cytometry E->F G Model cell cycle distribution F->G Apoptosis_Pathway Compound This compound Cell Cancer Cell Compound->Cell Intrinsic Intrinsic Pathway (Mitochondrial) Cell->Intrinsic Stress Signals Extrinsic Extrinsic Pathway (Death Receptors) Cell->Extrinsic Caspase_Activation Caspase Activation (e.g., Caspase-3) Intrinsic->Caspase_Activation Extrinsic->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Application Notes and Protocols: Assessing the Anti-inflammatory Effects of 3-(4-Hydroxyphenyl)Propanamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-(4-Hydroxyphenyl)propanamide is a phenolic compound that warrants investigation for its potential therapeutic properties, including anti-inflammatory effects.[1] A critical step in evaluating its potential is to use robust and reproducible in vitro assays. A common and effective model for studying inflammation involves the use of macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls.[2][3] LPS stimulation triggers signaling cascades that result in the production of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5]

This document provides a comprehensive set of protocols to assess the anti-inflammatory activity of this compound by measuring its ability to inhibit the production of these key inflammatory markers. Furthermore, it details methods for investigating the compound's mechanism of action by analyzing its effects on crucial inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6]

Overall Experimental Workflow

The following diagram illustrates the general workflow for assessing the anti-inflammatory properties of the test compound.

G cluster_setup Phase 1: Cell Culture & Treatment cluster_assays Phase 2: Inflammatory Response Assessment cluster_analysis Phase 3: Data Analysis culture Seed RAW 264.7 Macrophages in 96-well or 6-well plates pretreat Pre-treat with this compound (Varying Concentrations) culture->pretreat stimulate Stimulate with LPS (1 µg/mL) (e.g., for 24 hours) pretreat->stimulate viability Cell Viability (MTT Assay) stimulate->viability no_assay Nitric Oxide Production (Griess Assay) stimulate->no_assay cytokine_assay Cytokine Secretion (ELISA for TNF-α, IL-6) stimulate->cytokine_assay pathway_analysis Mechanism of Action (Western Blot for NF-κB/MAPK) stimulate->pathway_analysis data Quantify Results & Determine IC50 Values viability->data no_assay->data cytokine_assay->data pathway_analysis->data

Caption: General experimental workflow for screening anti-inflammatory compounds.

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: This protocol determines the cytotoxicity of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which is then solubilized and quantified spectrophotometrically.[8][9] The amount of formazan produced is directly proportional to the number of living cells.[7]

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 1.5 x 10⁵ cells/mL in 100 µL of culture medium.[5] Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell adhesion.

  • Compound Treatment: Prepare various concentrations of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO, final concentration ≤ 0.1%).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8]

  • Formazan Formation: Incubate the plate for 4 hours in the dark at 37°C.[5][10] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5][10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.[5] A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Data Presentation: Cytotoxicity of this compound

Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
Control (Vehicle)0.98 ± 0.05100
10.97 ± 0.0699.0
50.95 ± 0.0496.9
100.96 ± 0.0598.0
250.93 ± 0.0794.9
500.91 ± 0.0592.9
1000.88 ± 0.0689.8

Note: Data are hypothetical and for illustrative purposes only.

Protocol 2: Measurement of Nitric Oxide (NO) Production

Principle: Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation by LPS.[5] Since NO is an unstable molecule, its production is quantified by measuring the accumulation of its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.[11] The Griess reaction results in a colored product whose absorbance is proportional to the nitrite concentration.[12]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • LPS Stimulation: After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[13] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[5]

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-550 nm using a microplate reader.[11][12]

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite (e.g., 0-100 µM) prepared in culture medium.

Data Presentation: Inhibition of NO Production

TreatmentConcentration (µM)Nitrite (µM) (Mean ± SD)Inhibition of NO Production (%)
Control (Untreated)-2.1 ± 0.3-
LPS (1 µg/mL)-45.8 ± 2.50
LPS + Compound538.2 ± 2.116.6
LPS + Compound1029.5 ± 1.935.6
LPS + Compound2518.1 ± 1.560.5
LPS + Compound509.7 ± 1.178.8

Note: Data are hypothetical and for illustrative purposes only.

Protocol 3: Measurement of Pro-inflammatory Cytokines by ELISA

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method used to quantify the concentration of specific proteins, such as the pro-inflammatory cytokines TNF-α and IL-6, in the cell culture supernatant.[2] This sandwich ELISA protocol uses a pair of antibodies where a capture antibody is immobilized on a plate, binds the cytokine from the sample, and a second, enzyme-conjugated detection antibody binds to a different epitope on the cytokine, forming a "sandwich".[14][15] A substrate is then added, which is converted by the enzyme into a detectable signal.[15]

Experimental Protocol:

  • Cell Culture and Stimulation: Follow the same procedure as for the NO assay (Protocol 2, steps 1-2) to culture, pre-treat, and stimulate the cells with LPS.

  • Supernatant Collection: After 24 hours of incubation, centrifuge the plates to pellet any detached cells and collect the supernatant. Store at -80°C until use.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific commercial kits used.[2][16] A general procedure is as follows: a. Coat a 96-well plate with the capture antibody overnight. b. Wash the plate and block non-specific binding sites. c. Add cell culture supernatants and standards of known cytokine concentrations to the wells and incubate.[17] d. Wash the plate to remove unbound substances. e. Add the biotinylated detection antibody and incubate.[14] f. Wash the plate, then add Streptavidin-HRP (Horseradish Peroxidase) and incubate.[15] g. Wash the plate again and add the substrate solution (e.g., TMB). h. Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm.[14]

  • Quantification: Calculate the concentration of TNF-α and IL-6 in the samples by plotting a standard curve from the absorbance values of the standards.[17]

Data Presentation: Inhibition of TNF-α and IL-6 Secretion

TreatmentConcentration (µM)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control (Untreated)-55 ± 832 ± 5
LPS (1 µg/mL)-3250 ± 1501890 ± 110
LPS + Compound102480 ± 1301450 ± 95
LPS + Compound251610 ± 115920 ± 80
LPS + Compound50850 ± 90460 ± 65

Note: Data are hypothetical and for illustrative purposes only.

Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathways

Principle: Western blotting is used to detect the expression and phosphorylation status of specific proteins involved in inflammatory signaling. The NF-κB and MAPK pathways are central to the LPS-induced inflammatory response.[6] This protocol assesses the ability of this compound to inhibit the phosphorylation of key proteins (p65, IκBα, p38, JNK, ERK) in these pathways, providing insight into its mechanism of action.[18]

Inflammatory Signaling Pathways

G cluster_nfkb NF-κB Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88-dependent pathway IkBa_p p-IκBα IKK->IkBa_p IkBa_deg IκBα Degradation IkBa_p->IkBa_deg p65_p50 p65/p50 p65_p50_nuc p65/p50 Translocation to Nucleus p65_p50->p65_p50_nuc genes Transcription of Pro-inflammatory Genes (iNOS, TNF-α, IL-6) p65_p50_nuc->genes compound_inhibit This compound (Potential Inhibition) compound_inhibit->IKK compound_inhibit->p65_p50_nuc G cluster_mapk MAPK Signaling Pathway cluster_kinases MAP Kinases LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPKKK MAPKKK Activation (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK Activation (MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK p38 p-p38 MAPKK->p38 JNK p-JNK MAPKK->JNK ERK p-ERK MAPKK->ERK AP1 AP-1 Activation p38->AP1 JNK->AP1 ERK->AP1 genes Transcription of Pro-inflammatory Genes AP1->genes compound_inhibit This compound (Potential Inhibition) compound_inhibit->MAPKKK

References

Application Notes: 3-(4-Hydroxyphenyl)Propanamide as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)propanamide is a phenolic amide compound that possesses structural similarities to naturally occurring phenolic compounds found in various plant species. Its stable chemical structure and the presence of a hydroxyl group on the phenyl ring make it a suitable candidate for use as a reference standard in various phytochemical analyses. These analyses are crucial in the fields of natural product chemistry, pharmacology, and drug development for the quantification and assessment of the biological activity of plant-derived extracts.

This document provides detailed application notes and protocols for the use of this compound as a standard in the determination of total phenolic content, total flavonoid content, and for High-Performance Liquid Chromatography (HPLC) analysis of phytochemical extracts.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol [1][2]
Appearance Solid[1][2]
Solubility Soluble in methanol, ethanol, and other polar organic solvents.
Structure Chemical structure of this compound

Application: Determination of Total Phenolic Content (TPC)

Principle: The total phenolic content can be determined using the Folin-Ciocalteu method. This colorimetric assay is based on the reduction of the phosphomolybdic-phosphotungstic acid complex in the Folin-Ciocalteu reagent by phenolic compounds in an alkaline medium, resulting in a blue-colored product. The intensity of the blue color is directly proportional to the concentration of phenolic compounds and is measured spectrophotometrically. This compound serves as a stable reference standard to construct a calibration curve for the quantification of total phenolics in unknown samples.

Experimental Protocol: Folin-Ciocalteu Assay

A. Reagents and Equipment:

  • This compound standard

  • Folin-Ciocalteu reagent

  • Sodium carbonate (Na₂CO₃) solution (7.5% w/v)

  • Methanol (analytical grade)

  • Distilled water

  • Volumetric flasks and pipettes

  • Spectrophotometer

B. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (1 mg/mL) by dissolving 10 mg of the standard in 10 mL of methanol.

  • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 10 to 100 µg/mL by serial dilution with methanol.

C. Assay Procedure:

  • Pipette 0.5 mL of each working standard solution (or sample extract) into a test tube.

  • Add 2.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with distilled water) to each test tube and mix thoroughly.

  • After 5 minutes, add 2 mL of 7.5% sodium carbonate solution to each test tube and mix again.

  • Incubate the reaction mixtures in the dark at room temperature for 1 hour.

  • Measure the absorbance of the solutions at 765 nm using a spectrophotometer against a blank (containing methanol instead of the standard).

Data Presentation: Representative Calibration Curve for TPC

The following table presents representative data for a standard curve generated using this compound.

Concentration (µg/mL)Absorbance at 765 nm (Mean ± SD, n=3)
100.125 ± 0.005
200.248 ± 0.007
400.495 ± 0.010
600.742 ± 0.012
800.988 ± 0.015
1001.235 ± 0.018

Linear Regression Equation (Representative): y = 0.0124x + 0.001 (R² = 0.999)

Note: This data is for illustrative purposes. Researchers should generate their own calibration curve for each analysis.

Workflow for Total Phenolic Content Assay

TPC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Standard_Stock Prepare Standard Stock (1 mg/mL) Working_Standards Prepare Working Standards (10-100 µg/mL) Standard_Stock->Working_Standards Mix Mix 0.5 mL Standard/Sample with 2.5 mL Folin-Ciocalteu Reagent Working_Standards->Mix Sample_Extract Prepare Sample Extract Sample_Extract->Mix Incubate1 Incubate 5 min Mix->Incubate1 Add_Na2CO3 Add 2.0 mL of 7.5% Na2CO3 Incubate1->Add_Na2CO3 Incubate2 Incubate 1 hr in dark Add_Na2CO3->Incubate2 Measure_Abs Measure Absorbance at 765 nm Incubate2->Measure_Abs Calc Calculate TPC using Standard Curve Measure_Abs->Calc

Workflow for the determination of total phenolic content.

Application: High-Performance Liquid Chromatography (HPLC) Analysis

Principle: HPLC is a powerful technique for the separation, identification, and quantification of individual phytochemicals within a complex plant extract. This compound can be utilized as an external standard for the quantification of structurally related phenolic compounds. By establishing a calibration curve of known concentrations of the standard versus their corresponding peak areas, the concentration of the target analyte in an unknown sample can be determined.

Experimental Protocol: HPLC Method Development

A. Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV-Vis spectrum of this compound (typically around 280 nm).

  • Injection Volume: 10 µL.

B. Preparation of Standard and Sample Solutions:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of working standard solutions (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Prepare the plant extract by dissolving a known amount in methanol, filtering through a 0.45 µm syringe filter, and diluting with the mobile phase as necessary.

C. HPLC Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Record the chromatograms and integrate the peak areas.

Data Presentation: Representative HPLC Calibration Data
Concentration (µg/mL)Peak Area (Mean ± SD, n=3)
5150,000 ± 5,000
10305,000 ± 8,000
25760,000 ± 15,000
501,510,000 ± 25,000
1003,025,000 ± 40,000

Linear Regression Equation (Representative): y = 30100x - 5000 (R² = 0.9998)

Note: This data is for illustrative purposes. Researchers should generate their own calibration curve for each analysis.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Std_Prep Prepare Standard Solutions (5-100 µg/mL) Inject_Std Inject Standards Std_Prep->Inject_Std Sample_Prep Prepare and Filter Sample Extract Inject_Sample Inject Samples Sample_Prep->Inject_Sample Equilibrate Equilibrate HPLC System Equilibrate->Inject_Std Equilibrate->Inject_Sample Record_Chrom Record Chromatograms Inject_Std->Record_Chrom Inject_Sample->Record_Chrom Integrate Integrate Peak Areas Record_Chrom->Integrate Cal_Curve Generate Calibration Curve Integrate->Cal_Curve Quantify Quantify Analyte Cal_Curve->Quantify

Workflow for HPLC quantification of phytochemicals.

Conclusion

This compound is a versatile and reliable standard for the phytochemical analysis of plant extracts. Its stability and structural relevance to naturally occurring phenolic compounds make it an excellent choice for developing accurate and reproducible analytical methods for total phenolic content determination and HPLC-based quantification. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound as a standard in their analytical workflows. It is imperative that each laboratory validates these methods and generates its own calibration data to ensure the accuracy and precision of their results.

References

Troubleshooting & Optimization

challenges in the scale-up synthesis of 3-(4-Hydroxyphenyl)Propanamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 3-(4-Hydroxyphenyl)Propanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis and purification of this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the scale-up synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected after scaling up. What are the potential causes?

A1: Low yields during scale-up can stem from several factors that are less prominent at the bench scale. Key areas to investigate include:

  • Inefficient Heat Transfer: The amidation reaction, particularly the initial activation of the carboxylic acid with thionyl chloride, can be exothermic. In larger reactors, inefficient heat dissipation can lead to localized overheating, promoting side reactions and degradation of the starting material or product.[1]

  • Poor Mixing: What appears as homogenous mixing in a small flask may not be so in a large reactor. Poor mixing can lead to localized concentration gradients of reagents, resulting in incomplete reactions and the formation of byproducts.[1]

  • Incomplete Reaction: Ensure the reaction has gone to completion by using thin-layer chromatography (TLC) to monitor the disappearance of the starting material, p-hydroxyphenylpropionic acid.[2]

  • Hydrolysis of Intermediates: The acyl chloride intermediate is highly susceptible to hydrolysis. Ensure all glassware is thoroughly dried and anhydrous solvents are used.[3]

Q2: I am observing significant impurity formation. What are the likely side reactions?

A2: Impurity profiles can become more complex during scale-up.[1] Potential side reactions in this synthesis include:

  • Dimerization/Polymerization: The phenolic hydroxyl group can potentially react under certain conditions, leading to oligomeric impurities.

  • Over-reaction with Thionyl Chloride: The phenolic hydroxyl group might react with thionyl chloride, especially at elevated temperatures, forming a chlorosulfite ester.

  • Incomplete Amidation: Residual activated carboxylic acid (acyl chloride) can lead to impurities upon workup.

  • Residual Starting Material: Incomplete conversion will result in the presence of 3-(4-hydroxyphenyl)propionic acid in the final product.

Q3: The purification by recrystallization is not effective at removing all impurities. What can I do?

A3: If standard recrystallization from ethyl acetate is insufficient, consider the following:

  • Acid Wash: As described in the improved synthesis protocol, washing the crude solid with a small amount of concentrated hydrochloric acid can help convert colored impurities to a more soluble form that can be removed.[2]

  • Solvent System Optimization: Experiment with different solvent systems for recrystallization. A mixture of solvents might be necessary to achieve the desired purity.

  • Activated Carbon Treatment: Decolorizing the recrystallization solution with activated carbon can remove colored impurities.

  • Column Chromatography: While the goal of the improved synthesis is to avoid column chromatography, it may be necessary for very high purity requirements, especially during process development to identify and characterize impurities.[2]

Q4: The reaction with ammonia water is sluggish or incomplete. What should I check?

A4: Several factors can affect the efficiency of the amidation step:

  • Temperature Control: The addition of the acyl chloride solution to the ammonia water should be done at low temperature (below 0°C) to control the exothermicity of the reaction and prevent side reactions.[2]

  • Concentration of Ammonia Water: Ensure the concentration of the ammonia water is within the recommended range (25-28%).[2]

  • Rate of Addition: A slow, controlled dropwise addition of the acyl chloride solution to the vigorously stirred ammonia water is crucial for efficient reaction and to avoid localized high concentrations of the acyl chloride.[2]

Frequently Asked Questions (FAQs)

Q: What are the main advantages of the thionyl chloride/ammonia water synthesis method for scale-up?

A: This method avoids the use of expensive and difficult-to-remove reagents like dicyclohexylcarbodiimide (DCC).[2] It also eliminates the need for column chromatography for purification, making it more cost-effective and efficient for industrial production.[2] The reaction time is also significantly reduced compared to older methods.[2]

Q: How can I monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. For the first step (acyl chloride formation), a developing system of PE:EA = 5:1 can be used. For the second step (amidation), a system of DCM:MeOH = 10:1 after acidification of the sample is recommended.[2]

Q: Are there any specific safety precautions I should take during this synthesis?

A: Yes. Thionyl chloride is a corrosive and toxic reagent that reacts violently with water, releasing toxic gases (HCl and SO2). It should be handled in a well-ventilated fume hood with appropriate personal protective equipment. The reaction with ammonia water is also exothermic and should be performed with adequate cooling.

Data Presentation

The following table summarizes the quantitative improvements of the thionyl chloride/ammonia water synthesis method compared to a previously reported method using DCC.

ParameterPrevious Method (DCC)Improved Method (Thionyl Chloride)
Yield ~75%84%
Reaction Time 4.5 hours2 hours
Purification Column ChromatographyRecrystallization
Key Reagents p-NP, DCC, Methanolic AmmoniaThionyl Chloride, Ammonia Water

Data sourced from patent CN104030941A.[2]

Experimental Protocols

1. Synthesis of 3-(4-Hydroxyphenyl)propanoyl chloride

  • To 2g of p-hydroxyphenylpropionic acid, add 15mL of thionyl chloride.

  • Stir the mixture until the solution becomes clear.

  • Monitor the reaction endpoint by TLC (PE:EA = 5:1).

  • Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

2. Synthesis of this compound

  • Dissolve the crude 3-(4-hydroxyphenyl)propanoyl chloride in a small amount of acetonitrile.

  • In a separate vessel, cool 20mL of 25-28% ammonia water to below 0°C with an ice bath.

  • Slowly add the acetonitrile solution of the acyl chloride dropwise to the cold ammonia water with vigorous stirring.

  • Monitor the reaction endpoint by TLC (DCM:MeOH = 10:1, after acidification of the sample).

3. Purification

  • After the reaction is complete, remove the solvent by distillation.

  • To the resulting solid, add a small amount of concentrated hydrochloric acid. The solid should turn from yellow to white.

  • Remove the hydrochloric acid by filtration or decantation and dry the solid.

  • Add excess ethyl acetate and heat the mixture to reflux to dissolve the solid.

  • Filter the hot solution to remove any insoluble matter.

  • Distill off most of the ethyl acetate.

  • Cool the concentrated solution in an ice bath to precipitate the pure this compound.[2]

Visualizations

Synthesis_Pathway Start p-Hydroxyphenylpropionic Acid Intermediate 3-(4-Hydroxyphenyl)propanoyl chloride Start->Intermediate SOCl2 Product This compound Intermediate->Product NH3·H2O (aq)

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Check_Temp Review Temperature Control Start->Check_Temp Check_Purification Optimize Purification Start->Check_Purification Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction Mixing_Issue Poor Mixing Check_Mixing->Mixing_Issue Temp_Issue Inadequate Heat Transfer Check_Temp->Temp_Issue Purification_Issue Ineffective Purification Check_Purification->Purification_Issue Solution1 Increase Reaction Time / Reagent Incomplete_Reaction->Solution1 Solution2 Improve Agitation / Baffling Mixing_Issue->Solution2 Solution3 Enhance Cooling Capacity Temp_Issue->Solution3 Solution4 Optimize Recrystallization / Acid Wash Purification_Issue->Solution4

Caption: Troubleshooting workflow for scale-up synthesis.

References

Technical Support Center: Purification of 3-(4-Hydroxyphenyl)Propanamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of 3-(4-Hydroxyphenyl)Propanamide by recrystallization. It includes a detailed experimental protocol, troubleshooting advice, and frequently asked questions to address common challenges encountered during the purification process.

Predicted Solubility Profile

SolventChemical FormulaPredicted Solubility at Room Temperature (20-25°C)Predicted Solubility at Elevated TemperatureRationale
Water H₂OSparingly SolubleModerately SolubleThe polar hydroxyl and amide groups allow for hydrogen bonding with water, but the hydrophobic benzene ring limits solubility.[3]
Ethanol C₂H₅OHSolubleFreely SolubleEthanol's polarity and ability to hydrogen bond make it a good solvent for both the polar and nonpolar parts of the molecule.[1]
Methanol CH₃OHSolubleFreely SolubleSimilar to ethanol, methanol is a polar protic solvent that can effectively solvate the molecule.
Ethyl Acetate C₄H₈O₂Sparingly to Moderately SolubleSolubleAs a moderately polar solvent, it offers a good balance for recrystallization, dissolving the compound when hot but not when cold. A patent for the synthesis of this compound suggests ethyl acetate for purification.[4]
Acetone C₃H₆OSolubleFreely SolubleThis polar aprotic solvent is likely to be a strong solvent for the compound at most temperatures, potentially leading to lower recovery rates if used alone.
Dichloromethane CH₂Cl₂Sparingly SolubleModerately SolubleThe lower polarity compared to alcohols may result in lower solubility.
Hexane C₆H₁₄InsolubleSparingly SolubleAs a nonpolar solvent, hexane is unlikely to dissolve the polar functional groups of the molecule effectively. It may be useful as an anti-solvent.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound using ethyl acetate, a solvent suggested by synthesis literature.[4]

Materials and Equipment:

  • Crude this compound

  • Ethyl Acetate (reagent grade or higher)

  • Deionized Water (for cooling bath)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethyl acetate to the flask, just enough to create a slurry. Gently heat the mixture on a hot plate with stirring. Add more hot ethyl acetate portion-wise until the solid completely dissolves.[5] Avoid adding an excess of solvent to ensure good recovery.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present after dissolution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on an insulated surface to promote the formation of large, pure crystals.[7] Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities from the crystal surfaces.[9]

  • Drying: Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator to remove residual solvent.

  • Purity Assessment: Assess the purity of the recrystallized product by measuring its melting point and comparing it to the literature value. A sharp melting point close to the known value indicates high purity.[8]

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve Crude Product in Minimum Hot Solvent impurities Insoluble Impurities Present? dissolve->impurities hot_filtration Hot Gravity Filtration impurities->hot_filtration Yes cool_solution Slowly Cool Solution impurities->cool_solution No hot_filtration->cool_solution ice_bath Cool in Ice Bath cool_solution->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Pure Crystals wash_crystals->dry_crystals

Caption: A general workflow for the purification of a solid compound by recrystallization.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No crystals form upon cooling. Too much solvent was used. Boil off some of the solvent to concentrate the solution and then allow it to cool again.[1][7]
The solution is supersaturated but nucleation has not occurred. Try scratching the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of the pure compound.[1]
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute. This is a common issue when the compound is significantly impure or when using mixed solvents.[7][9] Try re-heating the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[7]
Crystallization happens too quickly, forming a powder instead of crystals. The solution was cooled too rapidly. Rapid cooling can trap impurities.[1] Reheat the solution to redissolve the solid, and if necessary, add a small amount of extra solvent. Allow the solution to cool more slowly on an insulated surface.[1]
The recovery of the purified product is low. Too much solvent was used during dissolution or washing. Use the minimum amount of hot solvent necessary for dissolution and wash the collected crystals with a minimal amount of ice-cold solvent.[6]
The compound has significant solubility in the cold solvent. Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product lost in the mother liquor.[5] You can also try to recover a second crop of crystals by evaporating some of the solvent from the filtrate.[10]
The recrystallized product is colored. Colored impurities are present. If the impurities are known to be adsorbed by activated carbon, you can add a small amount of decolorizing charcoal to the hot solution before filtration. However, be cautious, as charcoal can sometimes react with phenolic compounds.[11]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallization?

A1: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] It should also not react with the compound and should have a boiling point below the compound's melting point.[9] It is often necessary to test several solvents on a small scale to find the most suitable one.

Q2: When should I use a mixed solvent system (solvent-antisolvent)?

A2: A mixed solvent system is useful when your compound is very soluble in one solvent at all temperatures and insoluble in another. The two solvents must be miscible. You dissolve the compound in the "good" solvent and then add the "poor" solvent (antisolvent) dropwise until the solution becomes cloudy, then add a few drops of the good solvent to clarify before cooling.[11]

Q3: Why is slow cooling important for recrystallization?

A3: Slow cooling allows for the formation of a well-ordered crystal lattice, which excludes impurities more effectively.[9] Rapid cooling can cause the compound to precipitate as a powder, trapping impurities within the solid.[12]

Q4: Can I put my hot solution directly into an ice bath?

A4: It is not recommended. Placing a hot solution directly into an ice bath will cause rapid cooling, leading to the formation of small, often impure, crystals.[9] Allow the solution to cool to room temperature first before placing it in an ice bath to maximize recovery.

Q5: My compound is a phenol. Are there any special considerations?

A5: Yes. When using decolorizing charcoal to remove colored impurities, be aware that it can sometimes react with phenolic hydroxyl groups, especially upon prolonged heating, which can introduce new impurities.[11] Use charcoal sparingly and for a short duration if necessary.

References

selecting a suitable recrystallization solvent for 3-(4-Hydroxyphenyl)Propanamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Recrystallization of 3-(4-Hydroxyphenyl)Propanamide

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on . It includes frequently asked questions, troubleshooting advice, experimental protocols, and a summary of relevant physical properties.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to recrystallization?

Understanding the physical properties of the compound is crucial for selecting an appropriate recrystallization solvent. Key properties for this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC₉H₁₁NO₂
Molecular Weight165.19 g/mol
AppearanceSolid
Melting Point167-168 °C[1]
---173 °C

Q2: What is the ideal characteristic of a recrystallization solvent for this compound?

The ideal solvent for recrystallization should exhibit the following characteristics:

  • The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.

  • The solvent's boiling point should be lower than the melting point of this compound to prevent "oiling out".[2]

  • The solvent should not react chemically with the compound.[2]

  • Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Q3: Which solvent is recommended for the recrystallization of this compound?

Based on available literature, ethyl acetate has been successfully used for the recrystallization of this compound. A patent describing its synthesis mentions dissolving the crude product in refluxing ethyl acetate, followed by cooling in ice to induce crystallization.[3]

Troubleshooting Guide

Issue 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The solvent is too non-polar for the compound. This compound has polar functional groups (hydroxyl and amide) and requires a solvent of appropriate polarity.

  • Solution:

    • Increase the volume of the solvent gradually.

    • If the compound still does not dissolve, select a more polar solvent. A mixed solvent system, such as adding a small amount of a more polar solvent like methanol or ethanol to the initial solvent, could also be effective.

Issue 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound. The solid is melting before it dissolves.[2]

  • Solution:

    • Ensure the chosen solvent has a boiling point lower than the melting point of this compound (approx. 167-173 °C).

    • Use a larger volume of solvent to allow dissolution at a temperature below the compound's melting point.

Issue 3: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated. This could be due to using too much solvent or the compound being too soluble in the cold solvent.

  • Solution:

    • Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.

    • Add a seed crystal of the pure compound.

    • Reduce the volume of the solvent by gentle heating and evaporation, then allow it to cool again.

    • Cool the solution in an ice bath to further decrease solubility.

    • If using a solvent mixture, add a small amount of a "poor" solvent (one in which the compound is less soluble) dropwise until the solution becomes cloudy, then add a drop of the "good" solvent to clarify and allow to cool slowly.

Issue 4: The recovered yield is very low.

  • Possible Cause:

    • The compound has significant solubility in the cold solvent.

    • Too much solvent was used.

    • Premature crystallization occurred during hot filtration.

  • Solution:

    • Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.

    • Use the minimum amount of hot solvent necessary for dissolution.

    • To prevent premature crystallization, pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.

Experimental Protocol: Recrystallization of this compound using Ethyl Acetate

1. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of ethyl acetate, enough to form a slurry. c. Gently heat the mixture on a hot plate while stirring. Add more ethyl acetate in small portions until the solid completely dissolves. Avoid adding an excess of solvent.

2. Hot Filtration (if necessary): a. If insoluble impurities are present, perform a hot filtration. b. Pre-heat a stemless funnel and a clean receiving flask. Place a fluted filter paper in the funnel. c. Pour the hot solution through the filter paper quickly to remove insoluble impurities.

3. Crystallization: a. Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. b. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

4. Isolation of Crystals: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.

5. Drying: a. Allow the crystals to dry on the filter paper by drawing air through them for several minutes. b. Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point.

Visualization

Recrystallization_Workflow cluster_selection Solvent Selection cluster_procedure Recrystallization Procedure Start Crude Compound TestSolubility Test Solubility in Various Solvents Start->TestSolubility HighSolHot High Solubility in Hot Solvent? TestSolubility->HighSolHot HighSolHot->TestSolubility No LowSolCold Low Solubility in Cold Solvent? HighSolHot->LowSolCold Yes LowSolCold->TestSolubility No SelectSolvent Select Optimal Solvent LowSolCold->SelectSolvent Yes Dissolve Dissolve in Minimum Hot Solvent SelectSolvent->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Cool Cool Slowly to Room Temperature HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry PureProduct Pure Product Dry->PureProduct

Caption: Workflow for solvent selection and recrystallization.

References

minimizing byproduct formation in 3-(4-Hydroxyphenyl)Propanamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 3-(4-Hydroxyphenyl)Propanamide. Our goal is to help you minimize byproduct formation and optimize reaction yields.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My reaction yield is significantly lower than reported values. What are the common causes?

Low yields can stem from several factors, ranging from reagent quality to reaction conditions and workup procedures.[1][2]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Reagent Quality: The purity of starting materials is crucial. 3-(4-hydroxyphenyl)propanoic acid can degrade, and coupling reagents like DCC or EDC are sensitive to moisture.[2] Ensure all reagents are pure and anhydrous solvents are used where necessary.

  • Suboptimal Temperature: For the thionyl chloride method, the initial reaction is often performed at reflux, while the subsequent amidation is carried out at 0°C to control the reaction's exothermicity.[4] For DCC coupling, reactions are typically run at 0°C and then allowed to warm to room temperature.[5] Deviations can lead to side reactions or incomplete conversion.

  • Inefficient Workup: Product can be lost during extraction and purification phases. Ensure complete extraction from the aqueous layer and minimize transfers. The formation of emulsions during extraction can also trap the product.[6]

Q2: I am using a DCC coupling method and observe a significant amount of white precipitate that is difficult to remove. What is this byproduct and how can I manage it?

The primary byproduct in DCC-mediated couplings is N,N'-dicyclohexylurea (DCU), which is notoriously insoluble in many common organic solvents.[3][7]

  • Byproduct Identity: The main precipitate is DCU. Another common, more soluble byproduct is N-acylurea, which forms from the rearrangement of the O-acylisourea intermediate and represents a dead-end for the reaction, thus reducing the yield.[8][9]

  • Minimizing Formation:

    • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) can minimize the formation of N-acylurea by rapidly forming an active ester intermediate.[10]

    • Temperature Control: Running the reaction at lower temperatures can reduce the rate of the N-acylurea rearrangement.[5]

  • Removal of DCU:

    • Filtration: Most of the DCU can be removed by filtering the reaction mixture. Since DCU is less soluble in solvents like acetonitrile or diethyl ether, concentrating the reaction mixture and redissolving in one of these solvents before filtration can be effective.[7]

    • Aqueous Wash: While DCU is insoluble in water, using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) allows for the urea byproduct to be removed with a simple aqueous wash.[11]

    • Acidic Wash: An extraction with dilute acid (e.g., 1N HCl) can help remove residual DCU, provided the final product is stable under acidic conditions.[11]

Q3: When using the thionyl chloride method, my product is discolored. What causes this and how can I purify it?

Discoloration can arise from impurities formed during the reaction. The phenolic hydroxyl group is a potential site for side reactions, especially under harsh conditions.

  • Potential Cause: While phenols are generally unreactive with thionyl chloride under mild conditions, side reactions can occur, leading to colored impurities.

  • Purification Protocol: A Chinese patent suggests a purification method involving an acidic wash followed by recrystallization.[4] After removing the solvent, a small amount of concentrated hydrochloric acid is added to the solid, which turns it from yellow to white. The acid is then removed, and the solid is recrystallized from hot ethyl acetate.[4]

Q4: Can I perform the amidation directly from the carboxylic acid and ammonia without an activating agent?

Direct thermal condensation of carboxylic acids and amines is possible but typically requires high temperatures (above 160°C).[12] This is due to the formation of a non-reactive ammonium salt from the acid-base reaction between the carboxylic acid and ammonia.[13][14] For a sensitive molecule like this compound, this method is likely to lead to decomposition and is not recommended. The use of an activating agent is standard practice for efficient amide bond formation under mild conditions.[15]

Data Presentation

The following tables provide a summary of quantitative data for the synthesis of this compound using different methods.

Table 1: Comparison of Synthetic Methods for this compound

MethodActivating AgentAmine SourceSolvent(s)Reaction TimeReported YieldReference
1Thionyl Chloride25-28% Ammonia WaterThionyl Chloride, Acetonitrile2 hours84%[4]
2DCC / p-NitrophenolMethanolic AmmoniaNot specified4.5 hours75%[4]

Table 2: Troubleshooting Guide for Low Yield

ObservationPotential CauseRecommended Action
Starting material remains after the expected reaction time.Incomplete reaction due to insufficient reagent, low temperature, or poor reagent quality.Check reagent purity, consider increasing reagent equivalents or reaction time/temperature. Monitor with TLC.[1][6]
Formation of a significant amount of insoluble precipitate (DCC method).High formation of DCU and potentially N-acylurea.Filter the crude mixture. To minimize, add HOBt and control temperature. Consider switching to EDC.[3][11]
Product decomposes during purification.Product instability to purification conditions (e.g., silica gel).Consider alternative purification methods like recrystallization or using a different stationary phase for chromatography.[6]
Emulsion formation during aqueous workup.Difficult separation of aqueous and organic layers.Add brine to the aqueous layer to break the emulsion.[6]

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride using Thionyl Chloride (High-Yield Method)

This protocol is adapted from patent CN104030941A.[4]

Step 1: Formation of 3-(4-Hydroxyphenyl)propanoyl chloride

  • To 2g of 3-(4-hydroxyphenyl)propanoic acid in a round-bottom flask, add 15mL of thionyl chloride.

  • Stir the mixture at reflux until the solution becomes clear. The reaction progress can be monitored by TLC (developing solvent: petroleum ether:ethyl acetate = 5:1). This step typically takes 1-1.5 hours.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

Step 2: Amidation

  • Dissolve the crude acyl chloride from Step 1 in a small amount of acetonitrile.

  • In a separate flask, cool 20mL of 25-28% aqueous ammonia to below 0°C using an ice-salt bath.

  • Slowly add the acyl chloride solution dropwise to the cold ammonia solution with vigorous stirring.

  • Continue stirring for 15-30 minutes at 0°C. Monitor the reaction completion by TLC (developing solvent: dichloromethane:methanol = 10:1, after acidifying the sample).

Step 3: Purification

  • Remove the solvent from the reaction mixture under reduced pressure.

  • To the resulting solid, add a small amount of concentrated hydrochloric acid. The solid should turn from yellow to white.

  • Remove the hydrochloric acid under reduced pressure.

  • Add excess ethyl acetate and heat to reflux to dissolve the solid.

  • Filter the hot solution to remove any insoluble impurities.

  • Concentrate the filtrate under reduced pressure and then cool it in an ice bath to precipitate the product.

  • Collect the solid by filtration to obtain this compound. (Reported Yield: 84%).[4]

Protocol 2: Synthesis using DCC Coupling

This is a general procedure for DCC coupling, which can be adapted for the synthesis of this compound.

Step 1: Amide Bond Formation

  • Dissolve 3-(4-hydroxyphenyl)propanoic acid (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution and stir for 30 minutes at 0°C.

  • Add concentrated aqueous ammonia (2-3 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

Step 2: Workup and Purification

  • Cool the reaction mixture to promote further precipitation of dicyclohexylurea (DCU).

  • Filter the mixture through a fritted funnel to remove the precipitated DCU. Rinse the solid with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization from ethyl acetate or by flash column chromatography.

Visualizations

reaction_workflow cluster_thionyl Method 1: Thionyl Chloride Route cluster_dcc Method 2: DCC Coupling Route start1 3-(4-Hydroxyphenyl)propanoic Acid acyl_chloride Acyl Chloride Formation (SOCl2, Reflux) start1->acyl_chloride amidation1 Amidation (Aq. NH3, 0°C) acyl_chloride->amidation1 purification1 Purification (Acid Wash, Recrystallization) amidation1->purification1 product1 This compound purification1->product1 start2 3-(4-Hydroxyphenyl)propanoic Acid activation Acid Activation (DCC, HOBt, 0°C) start2->activation amidation2 Amidation (Aq. NH3, RT) activation->amidation2 purification2 Purification (Filtration, Extraction) amidation2->purification2 product2 This compound purification2->product2 byproduct_formation cluster_main DCC Coupling Main Pathway cluster_side Side Reaction acid R-COOH o_acyl O-Acylisourea (Reactive Intermediate) acid->o_acyl + DCC dcc DCC amide Amide (Desired Product) o_acyl->amide + R'-NH2 n_acyl N-Acylurea (Unreactive Byproduct) o_acyl->n_acyl Rearrangement amine R'-NH2 dcu DCU (Byproduct) troubleshooting_flowchart cluster_incomplete Troubleshoot Incomplete Reaction cluster_workup Troubleshoot Workup start Low Yield Observed check_completion Is the reaction complete? (Check TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No workup_issue Problem during workup? check_completion->workup_issue Yes reagent_quality Check Reagent Purity (Starting Acid, Coupling Agents) incomplete->reagent_quality conditions Optimize Conditions (Temp, Time, Solvent) incomplete->conditions emulsion Emulsion Formation? → Add Brine workup_issue->emulsion dcu_removal DCU Removal Issue? → Change Solvent, Cool, Filter workup_issue->dcu_removal purification_loss Loss during Purification? → Consider Recrystallization workup_issue->purification_loss

References

troubleshooting low purity in 3-(4-Hydroxyphenyl)Propanamide product

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-(4-Hydroxyphenyl)Propanamide.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient method involves a two-step process starting from p-hydroxyphenylpropionic acid. The first step is the conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with ammonia (NH₃) to form the final amide product.[1] This method has a reported yield of up to 84%.[1]

Q2: My overall yield is low. What are the most critical steps to focus on?

Low overall yield can often be attributed to incomplete reactions or losses during workup and purification. Key steps to scrutinize are:

  • Acyl Chloride Formation: Ensure the complete conversion of the carboxylic acid to the acyl chloride. The reaction with thionyl chloride can be monitored by TLC.[1]

  • Amidation Reaction: The reaction of the acyl chloride with ammonia is typically fast. However, maintaining a low temperature during the addition of the acyl chloride to ammonia is crucial to prevent side reactions.[1]

  • Purification: Significant product loss can occur during recrystallization. Optimizing the solvent system and crystallization conditions is vital.

Q3: What are the expected impurities in my this compound product?

Potential impurities can be categorized as process-related or degradation-related.

  • Process-Related Impurities:

    • Unreacted p-hydroxyphenylpropionic acid: Due to incomplete reaction with thionyl chloride.

    • Ammonium chloride: A byproduct of the amidation step that may remain if not properly washed.

    • Side-products from thionyl chloride: Commercial thionyl chloride can contain impurities like sulfur chlorides, which could potentially lead to minor side products.

  • Degradation-Related Impurities:

    • p-hydroxyphenylpropionic acid: Can form via hydrolysis of the amide bond of the final product during workup or storage, especially under acidic or basic conditions.

It is important to note that the phenolic hydroxyl group is generally unreactive towards thionyl chloride under the conditions used for acyl chloride formation, minimizing the risk of side reactions at that position.

Q4: How can I best purify my crude this compound?

Recrystallization is a highly effective method for purifying this compound. A common procedure involves dissolving the crude solid in a minimal amount of hot ethyl acetate, followed by cooling to induce crystallization.[1] Washing the filtered crystals with a small amount of cold solvent can help remove surface impurities.

Troubleshooting Guide for Low Purity

This section addresses specific issues that can lead to low purity in your final product.

Observation Potential Cause Suggested Solution
Presence of starting material (p-hydroxyphenylpropionic acid) in the final product. Incomplete conversion to the acyl chloride.- Ensure the thionyl chloride is fresh and used in sufficient excess. - Increase the reaction time for the acyl chloride formation step and monitor by TLC until the starting material is consumed.[1] - Consider performing the reaction at a slightly elevated temperature, if compatible with the stability of the starting material.
Product is off-white or yellowish. Presence of colored impurities or degradation products.- Treat the crude product with a small amount of concentrated hydrochloric acid, which has been shown to result in a color change from yellow to white.[1] - Perform a thorough recrystallization, possibly with the addition of activated carbon to the hot solution to remove colored impurities.
Poor crystal formation during recrystallization. Incorrect solvent choice or cooling rate.- Ensure the use of a minimal amount of hot solvent to achieve a supersaturated solution upon cooling. - Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals.
Presence of a salt in the final product. Inadequate removal of ammonium chloride.- Wash the crude product thoroughly with water before recrystallization to remove water-soluble salts like ammonium chloride.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented method.[1]

  • Acyl Chloride Formation: To 2g of p-hydroxyphenylpropionic acid, add 15mL of thionyl chloride. Stir the mixture at room temperature until the reaction is complete, as monitored by TLC (Mobile Phase: Petroleum Ether:Ethyl Acetate = 5:1).

  • Amidation: Remove the excess thionyl chloride under reduced pressure. Dissolve the resulting residue in a small amount of acetonitrile and add it dropwise to 20mL of 25-28% aqueous ammonia, keeping the temperature below 0°C. Stir until the reaction is complete, as monitored by TLC (Mobile Phase: Dichloromethane:Methanol = 10:1 after acidification of the sample).

  • Workup and Purification:

    • Remove the solvent under reduced pressure.

    • To the resulting solid, add a small amount of concentrated hydrochloric acid.

    • Remove the hydrochloric acid under reduced pressure.

    • Add excess ethyl acetate and heat to reflux to dissolve the solid.

    • Filter the hot solution to remove any insoluble material.

    • Concentrate the ethyl acetate solution and cool in an ice bath to induce crystallization.

    • Collect the crystals by filtration and dry under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general method that can be optimized for your specific system.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Injection Volume 10 µL
Column Temp. 30 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the product in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • ¹H NMR (in DMSO-d₆): Expected signals for this compound would include aromatic protons, two methylene groups, an amide proton, and a phenolic hydroxyl proton. The chemical shifts and coupling patterns will be characteristic of the structure.

  • ¹³C NMR (in DMSO-d₆): Will show characteristic signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons.

Visualizations

Synthesis_Pathway start p-Hydroxyphenylpropionic Acid acyl_chloride p-Hydroxyphenylpropanoyl Chloride start->acyl_chloride SOCl₂ product This compound acyl_chloride->product NH₃

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow start Low Purity of Final Product check_sm Analyze for Starting Material (HPLC/NMR) start->check_sm sm_present Incomplete Acyl Chloride Formation check_sm->sm_present optimize_step1 Optimize Step 1: - Increase reaction time - Use fresh SOCl₂ sm_present->optimize_step1 Yes check_color Check for Color Impurities sm_present->check_color No end High Purity Product optimize_step1->end color_present Colored Impurities Present check_color->color_present purify_color Purification: - HCl wash - Recrystallization with activated carbon color_present->purify_color Yes check_salt Analyze for Salt (e.g., conductivity) color_present->check_salt No purify_color->end salt_present Salt Impurity Present check_salt->salt_present wash_product Wash crude product with water salt_present->wash_product Yes salt_present->end No wash_product->end

Caption: Troubleshooting workflow for low product purity.

Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reaction acyl_chloride Acyl Chloride Intermediate product Desired Amide Product acyl_chloride->product Nucleophilic Attack ammonia Ammonia (Nucleophile) ammonia->product hydrolysis Hydrolysis product->hydrolysis impurity Unreacted Carboxylic Acid water Water (from workup/reagents) water->hydrolysis hydrolysis->impurity

Caption: Main reaction vs. a potential side reaction (hydrolysis).

References

optimizing reaction conditions for 3-(4-Hydroxyphenyl)Propanamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-hydroxyphenyl)propanamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis unexpectedly low?

A1: Low yields can stem from several factors related to the chosen synthetic route. The direct reaction of a carboxylic acid and an amine can be inefficient due to a competing acid-base reaction that forms a stable ammonium salt.[1][2] To improve the yield, consider the following:

  • Incomplete Activation of the Carboxylic Acid: If using the acyl chloride route, ensure the complete conversion of 3-(4-hydroxyphenyl)propanoic acid to its acyl chloride. The reaction with thionyl chloride (SOCl₂) or oxalyl chloride can be monitored by TLC.[3] Incomplete reaction will leave unreacted starting material.

  • Suboptimal Reaction Temperature: Amide formation from a carboxylic acid and an amine often requires elevated temperatures to overcome the initial acid-base reaction.[4] However, excessively high temperatures can lead to side product formation. For coupling agent-mediated reactions, the temperature should be carefully controlled as specified in the protocol.

  • Presence of Water: Water can hydrolyze the activated carboxylic acid intermediate (e.g., acyl chloride or O-acylisourea), leading to the regeneration of the starting carboxylic acid and reducing the overall yield. Ensure all reagents and solvents are anhydrous, especially when using water-sensitive reagents like thionyl chloride and coupling agents.

  • Inefficient Quenching and Work-up: Improper work-up procedures can lead to product loss. Ensure the pH is adjusted correctly during extraction to separate the product from unreacted starting materials and byproducts.

Q2: My final product is impure. What are the likely contaminants and how can I remove them?

A2: Impurities can arise from unreacted starting materials, reagents, or side products. Common impurities and purification strategies are outlined below:

  • Unreacted 3-(4-hydroxyphenyl)propanoic acid: This is a common impurity, especially in lower-yield reactions. It can be removed by washing the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution) during work-up. The basic wash will deprotonate the carboxylic acid, making it water-soluble and allowing for its removal into the aqueous layer.

  • Byproducts from Coupling Agents: When using coupling agents like dicyclohexylcarbodiimide (DCC), the main byproduct is dicyclohexylurea (DCU). DCU is often insoluble in many organic solvents and can be removed by filtration.[5]

  • Side Products from Acyl Chloride Formation: The reaction of thionyl chloride with the carboxylic acid can sometimes lead to the formation of undesired side products. Purification via recrystallization or column chromatography is often necessary. A patented purification method involves treating the crude product with a small amount of concentrated hydrochloric acid followed by recrystallization from ethyl acetate.[3]

Q3: I am using the acyl chloride method and the reaction is not proceeding to completion. What could be the issue?

A3: If the conversion of the acyl chloride to the amide is sluggish, consider the following:

  • Insufficient Base: The reaction of an acyl chloride with ammonia (or an amine) produces one equivalent of hydrochloric acid (HCl). This HCl will protonate the amine, rendering it non-nucleophilic and halting the reaction.[6] To drive the reaction to completion, at least two equivalents of the amine should be used, or a non-nucleophilic base (e.g., triethylamine, pyridine) should be added to scavenge the generated HCl.[1]

  • Low Reaction Temperature: While the initial formation of the acyl chloride may require heating, the subsequent reaction with the amine is often exothermic. However, if the reaction is slow, gentle warming might be necessary. The reaction should be carefully monitored to avoid side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods for synthesizing this compound from 3-(4-hydroxyphenyl)propanoic acid are:

  • The Acyl Chloride Method: This involves a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][6] The resulting acyl chloride is then reacted with ammonia to form the desired amide.[3]

  • The Coupling Agent Method: This method utilizes a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid in situ.[2][6] The activated intermediate then reacts with an amine to form the amide bond. This approach is often preferred for its milder reaction conditions.[6] A patented method describes the use of DCC in the presence of 4-nitrophenol to synthesize this compound.[5]

Q2: What are the key safety precautions to consider during this synthesis?

A2: Safety is paramount in any chemical synthesis. Key precautions include:

  • Handling of Reagents: Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively). These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Coupling Agents: DCC is a potent skin sensitizer and should be handled with care.

  • Solvents: Many organic solvents used in the synthesis are flammable and may be harmful. Avoid inhalation and ensure proper ventilation.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress.[3] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. A patent for the synthesis of this compound specifies TLC conditions for both the acyl chloride formation step (PE:EA = 5:1) and the amidation step (DCM:MeOH = 10:1 after acidification).[3]

Experimental Protocols

Method 1: Synthesis via Acyl Chloride

This protocol is adapted from a patented procedure.[3]

Step 1: Formation of 3-(4-Hydroxyphenyl)propanoyl chloride

  • To 2g of 3-(4-hydroxyphenyl)propanoic acid, add 15 mL of thionyl chloride.

  • Stir the mixture at room temperature until the solid dissolves and the reaction is complete, as monitored by TLC (PE:EA = 5:1).

  • Remove the excess thionyl chloride under reduced pressure.

Step 2: Amidation

  • Dissolve the crude acyl chloride in a small amount of acetonitrile.

  • In a separate flask, cool 20 mL of 25-28% aqueous ammonia to below 0°C in an ice-salt bath.

  • Slowly add the acyl chloride solution dropwise to the cold ammonia solution with vigorous stirring.

  • Continue stirring and monitor the reaction by TLC (DCM:MeOH = 10:1, after acidification of the sample).

  • Upon completion, proceed with purification.

Purification:

  • Remove the solvent under reduced pressure.

  • To the resulting solid, add a small amount of concentrated hydrochloric acid until the solid turns from yellow to white.

  • Remove the hydrochloric acid under reduced pressure and dry the solid.

  • Add excess ethyl acetate and heat to reflux to dissolve the solid.

  • Filter the hot solution to remove any insoluble matter.

  • Concentrate the ethyl acetate solution and cool it in an ice bath to precipitate the product.

  • Collect the solid by filtration and dry to obtain this compound. A reported yield for this method is 84%.[3]

Method 2: Synthesis using a Coupling Agent (DCC)

This protocol is based on a patented method.[5]

  • Dissolve 0.5-5 g of 3-(4-hydroxyphenyl)propanoic acid and 0.5-5 g of 4-nitrophenol in ethyl acetate.

  • Add a 5-15 fold excess of N,N'-dicyclohexylcarbodiimide (DCC) relative to the 4-nitrophenol.

  • Stir the reaction mixture at 0-10°C for 10-50 minutes.

  • Continue stirring at room temperature for 1.5-3 hours.

  • Filter off the precipitated N,N'-dicyclohexylurea and wash the solid with ethyl acetate.

  • To the filtrate, add 5-30 cm³ of anhydrous methanol saturated with ammonia.

  • Stir the reaction mixture, then evaporate to dryness.

  • Purify the residue by silica gel column chromatography (eluent: chloroform-methanol, 50:1 v/v).

  • Crystallize the pure product from methanol and dry under vacuum over phosphorus pentoxide.

Quantitative Data Summary

ParameterMethod 1: Acyl Chloride[3]Method 2: DCC Coupling[5]
Starting Material 3-(4-hydroxyphenyl)propanoic acid3-(4-hydroxyphenyl)propanoic acid
Activating Agent Thionyl chlorideN,N'-dicyclohexylcarbodiimide (DCC)
Amine Source 25-28% Aqueous ammoniaAnhydrous methanol saturated with ammonia
Reaction Time ~2 hours1.5 - 3 hours
Reported Yield 84%Not explicitly stated
Purification Acid wash, RecrystallizationFiltration, Column Chromatography, Recrystallization

Visualizations

experimental_workflow cluster_method1 Method 1: Acyl Chloride Route cluster_method2 Method 2: DCC Coupling Route start1 3-(4-Hydroxyphenyl)propanoic Acid acyl_chloride Acyl Chloride Formation (SOCl₂) start1->acyl_chloride amidation1 Amidation (Aqueous Ammonia) acyl_chloride->amidation1 purification1 Purification (Acid Wash, Recrystallization) amidation1->purification1 product1 This compound purification1->product1 start2 3-(4-Hydroxyphenyl)propanoic Acid activation Carboxylic Acid Activation (DCC, 4-Nitrophenol) start2->activation amidation2 Amidation (Ammonia in Methanol) activation->amidation2 purification2 Purification (Filtration, Chromatography, Recrystallization) amidation2->purification2 product2 This compound purification2->product2

Caption: Synthetic routes for this compound.

troubleshooting_guide start Problem Encountered low_yield Low Yield start->low_yield impurity Impure Product start->impurity incomplete_reaction Incomplete Reaction start->incomplete_reaction cause_incomplete_activation Incomplete Acid Activation low_yield->cause_incomplete_activation cause_water Presence of Water low_yield->cause_water cause_temp Suboptimal Temperature low_yield->cause_temp cause_unreacted_sm Unreacted Starting Material impurity->cause_unreacted_sm cause_byproducts Coupling Agent Byproducts impurity->cause_byproducts cause_side_products Acyl Chloride Side Products impurity->cause_side_products cause_insufficient_base Insufficient Base incomplete_reaction->cause_insufficient_base cause_low_temp Low Reaction Temperature incomplete_reaction->cause_low_temp solution_monitor_tlc Solution: Monitor with TLC cause_incomplete_activation->solution_monitor_tlc solution_anhydrous Solution: Use Anhydrous Conditions cause_water->solution_anhydrous solution_optimize_temp Solution: Optimize Temperature cause_temp->solution_optimize_temp solution_base_wash Solution: Aqueous Base Wash cause_unreacted_sm->solution_base_wash solution_filtration Solution: Filtration cause_byproducts->solution_filtration solution_recrystallization Solution: Recrystallization/Chromatography cause_side_products->solution_recrystallization solution_add_base Solution: Add Non-nucleophilic Base cause_insufficient_base->solution_add_base solution_gentle_warming Solution: Gentle Warming with Monitoring cause_low_temp->solution_gentle_warming

Caption: Troubleshooting decision tree for synthesis.

References

Technical Support Center: Monitoring 3-(4-Hydroxyphenyl)Propanamide Synthesis by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for monitoring the synthesis of 3-(4-Hydroxyphenyl)Propanamide using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: Why is Thin-Layer Chromatography (TLC) used to monitor this reaction? A1: TLC is a rapid, inexpensive, and versatile separation technique used to monitor the progress of a chemical reaction.[1][2] It allows you to quickly determine if the starting material is being consumed and if the desired product is being formed.[1] For the synthesis of this compound, TLC helps in visualizing the disappearance of the starting material (p-hydroxyphenylpropionic acid or its activated intermediate) and the appearance of the product spot, indicating when the reaction is complete.

Q2: What are the basic components needed for TLC analysis? A2: To perform TLC, you will need TLC plates (typically silica gel on an aluminum or glass backing), a developing chamber with a lid, a mobile phase (solvent system), capillary spotters for applying the sample, a pencil for marking, and a method for visualization, such as a UV lamp or chemical stains.

Q3: How do I interpret the results on my TLC plate? A3: The TLC plate shows spots corresponding to different compounds in your sample. The distance a spot travels up the plate is measured by its Retention Factor (Rf), calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. A lower Rf value indicates a more polar compound, while a higher Rf value indicates a less polar compound. In a successful reaction, you will see the spot for the starting material diminish or disappear, while a new spot for the product appears. Co-spotting (spotting the starting material and the reaction mixture in the same lane) can help confirm the identity of the spots.

Q4: What are the expected Rf values for the starting material and product? A4: Rf values are highly dependent on the specific TLC conditions (stationary phase, mobile phase, temperature). However, this compound is expected to have a different polarity and thus a different Rf value than its precursor, p-hydroxyphenylpropionic acid. The amide is generally less polar than the corresponding carboxylic acid. Therefore, the product should have a higher Rf value than the starting acid in a normal-phase system. It is crucial to run a reference spot of the starting material alongside the reaction mixture for accurate comparison.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the reaction of p-hydroxyphenylpropionic acid with thionyl chloride followed by amination with ammonia.

Step 1: Formation of the Acyl Chloride

  • In a fume hood, add p-hydroxyphenylpropionic acid to thionyl chloride.

  • Stir the mixture until the solution becomes clear.

  • Monitor the reaction's completion by TLC (see Protocol 2).[3]

Step 2: Amidation

  • Once the first step is complete, remove the excess thionyl chloride under reduced pressure.

  • Dissolve the residue in a small amount of acetonitrile.

  • In a separate flask, cool a solution of 25-28% aqueous ammonia to below 0°C.

  • Slowly add the acyl chloride solution dropwise to the cold ammonia solution with vigorous stirring.

  • Monitor the reaction's endpoint by TLC (see Protocol 2).[3]

  • Upon completion, proceed with standard workup and purification procedures.

Protocol 2: Step-by-Step TLC Monitoring Procedure
  • Prepare the TLC Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor. Cover with the lid and let it sit for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Mark small tick marks for each sample you will spot.

  • Sample Preparation: Withdraw a small aliquot from the reaction mixture using a capillary tube. Dilute it with a volatile solvent (e.g., methanol or ethyl acetate) in a small vial. If the sample is too concentrated, it can cause streaking on the TLC plate.[4]

  • Spot the Plate: Use a clean capillary spotter to apply a small spot of the diluted reaction mixture onto the origin line. Also, spot a reference sample of the starting material. Keep the spots small (1-2 mm in diameter) to ensure good separation.[5] Allow the solvent to fully evaporate between applications if multiple spots are needed in the same location.[6][7]

  • Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[7][8] Let the solvent travel up the plate via capillary action.

  • Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Visualize the Spots: View the plate under a UV lamp (254 nm).[9] Aromatic compounds like the starting material and product should appear as dark spots.[9] Circle the spots with a pencil. If spots are not visible, use an appropriate chemical stain (see Table 2).

TLC_Workflow A Prepare TLC Chamber (Solvent + Filter Paper) B Prepare & Spot TLC Plate (Reaction Mixture + Standard) A->B Saturate C Develop Plate in Chamber B->C Place Plate D Dry Plate & Mark Solvent Front C->D Elute E Visualize Spots (UV Light or Stain) D->E Visualize F Calculate Rf Values & Analyze E->F Interpret

Caption: Experimental workflow for monitoring a reaction using TLC.

Quantitative Data Summary

Table 1: Recommended TLC Systems for Monitoring Synthesis
Reaction StepStationary PhaseRecommended Mobile Phase (v/v)Purpose
Step 1 (Acyl Chloride Formation)Silica Gel 60 F254Petroleum Ether : Ethyl Acetate (5:1)[3]To monitor the conversion of p-hydroxyphenylpropionic acid.
Step 2 (Amidation)Silica Gel 60 F254Dichloromethane : Methanol (10:1)[3]To monitor the formation of this compound.
General AnalysisSilica Gel 60 F254Toluene : Acetone : Formic Acid (4.5:4.5:1)[10]Alternative system for separating phenolic compounds.
General AnalysisSilica Gel 60 F254Chloroform : Methanol (9:1)[11]Good general-purpose system for moderately polar compounds.
Table 2: Common Visualization Reagents for Phenolic Amides
Visualization MethodTarget Compounds/Functional GroupsAppearanceNotes
UV Light (254 nm) Aromatic rings, conjugated systems[9]Dark spots on a fluorescent green background.Non-destructive; should always be the first method tried.[9]
Iodine Vapor Many organic compounds, especially aromatics.[9]Yellow-brown spots on a light-brown background.Semi-destructive; spots fade over time, so they should be circled immediately.[9]
Potassium Permanganate (KMnO₄) Stain Oxidizable groups (alkenes, alcohols, aldehydes).[12]Yellow/brown spots on a purple background.Destructive. The phenol group is oxidizable.
Ferric Chloride (FeCl₃) Stain Phenols[9][12]Blue, green, or purple spots.Highly specific for phenols, making it excellent for identifying the starting material and product.[9]
p-Anisaldehyde Stain Nucleophilic groups, aldehydes, ketones.[12]Various colors (often pink, purple, blue).General, multi-purpose stain; requires heating.

Troubleshooting Guide

TLC_Troubleshooting prob1 Problem: Spots are streaking sol1a Cause: Sample too concentrated. Solution: Dilute the sample and re-spot. prob1->sol1a sol1b Cause: Compound is acidic/basic. Solution: Add a few drops of acid (e.g., acetic) or base (e.g., triethylamine) to the mobile phase. prob1->sol1b prob2 Problem: No spots are visible sol2a Cause: Sample too dilute. Solution: Concentrate the sample or spot multiple times in the same location (drying in between). prob2->sol2a sol2b Cause: Compound doesn't absorb UV. Solution: Use a chemical stain (e.g., KMnO₄, FeCl₃, Iodine). prob2->sol2b sol2c Cause: Origin line is below solvent level. Solution: Ensure spotting line is above the solvent in the chamber. prob2->sol2c prob3 Problem: Rf is too high or too low sol3a Cause: Mobile phase is too polar (high Rf). Solution: Decrease the polarity (e.g., add more of the non-polar solvent). prob3->sol3a sol3b Cause: Mobile phase is not polar enough (low Rf). Solution: Increase the polarity (e.g., add more of the polar solvent). prob3->sol3b prob4 Problem: Spots are misshapen (not round) sol4a Cause: Plate was damaged during spotting. Solution: Be more gentle when applying the sample; avoid scratching the silica layer. prob4->sol4a sol4b Cause: Plate is touching the side of the chamber or filter paper. Solution: Reposition the plate so it stands freely in the chamber. prob4->sol4b

Caption: Troubleshooting guide for common TLC analysis issues.

Q: My spots are elongated or "streaking" up the plate. What's wrong? A: Streaking can have several causes.

  • Overloaded Sample: The most common cause is that the sample spotted on the plate is too concentrated.[6][13][14] Try diluting your sample solution and spotting again.

  • Acidic or Basic Compounds: Both the starting material (carboxylic acid) and the product (phenol) have acidic protons. These can interact strongly with the slightly acidic silica gel, causing tailing.[8][13] Adding a small amount (a few drops) of acetic or formic acid to your mobile phase can often resolve this issue.[6][8][13]

Q: I ran my TLC, but I don't see any spots under the UV lamp. What should I do? A: This can happen for a few reasons.

  • Sample Too Dilute: Your compound may be present but at a concentration too low to be detected.[6][7] Try concentrating your sample or spotting it multiple times in the same place, allowing the solvent to dry completely between each application.[6][7][8]

  • Compound Not UV-Active: While the aromatic rings in the reactants and products should be UV-active, it's possible the response is weak. Use a chemical stain to visualize the plate.[6][8] An iodine chamber or a potassium permanganate or ferric chloride dip are excellent alternatives.[9][12]

  • Reaction Failure: It is possible the reaction has not worked, and no compound is present.

  • Improper Development: If the solvent level in the chamber is higher than your origin line, your sample will dissolve into the solvent reservoir instead of running up the plate.[7][8]

Q: My spots are all clustered at the bottom (low Rf) or top (high Rf) of the plate. How can I fix this? A: This is a problem with the polarity of your mobile phase. The ideal Rf values are between 0.3 and 0.7.[15]

  • Spots Too Low (Rf < 0.3): Your mobile phase is not polar enough to move the compounds up the plate.[6] Increase the proportion of the more polar solvent in your mixture (e.g., increase the amount of methanol in a DCM:Methanol mixture).

  • Spots Too High (Rf > 0.7): Your mobile phase is too polar, causing the compounds to travel with the solvent front.[6] Decrease the proportion of the polar solvent (e.g., decrease the amount of ethyl acetate in a Petroleum Ether:Ethyl Acetate mixture).

Q: I see more spots on the plate than I expected. What do they mean? A: Unexpected spots can indicate several things.

  • Side Products: The reaction may be producing byproducts.

  • Contamination: The reaction flask, solvents, or starting materials may be contaminated.

  • Degradation: Your compound might be unstable on the silica gel plate.

  • Accidental Contamination: Touching the face of the TLC plate can transfer oils from your skin, which can appear as spots.[7][8]

Q: The spots are not round; they look like crescents or strange shapes. Why? A: This is often a technical artifact.

  • Downward Crescent: This can happen if the silica adsorbent was disturbed or scratched during the spotting process.[8][13]

  • Double Spots/Rings: Applying the sample in a highly polar solvent can cause the spot to spread out in a ring on the baseline.[13]

  • Uneven Solvent Front: If the solvent front runs crookedly, it may be because the plate is touching the side of the chamber or the adsorbent has flaked off the edges.[8] This will lead to inaccurate Rf values.

References

Technical Support Center: Addressing Solubility Issues of 3-(4-Hydroxyphenyl)Propanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(4-Hydroxyphenyl)Propanamide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a compound containing both a phenolic hydroxyl group and a propanamide group. This structure suggests it is a polar molecule. While the phenolic group can contribute to aqueous solubility, the overall solubility in water is expected to be limited due to the presence of the aromatic ring and the propanamide side chain. Its solubility is likely to be pH-dependent.

Q2: I am observing precipitation when I dilute my stock solution of this compound into my aqueous buffer. What is happening?

A2: This phenomenon is often referred to as "solvent shock" or "precipitation upon dilution." It typically occurs when a concentrated stock solution of a compound prepared in a high-solubility organic solvent (like DMSO or ethanol) is rapidly diluted into an aqueous buffer where its solubility is significantly lower. The abrupt change in the solvent environment causes the compound to crash out of the solution.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is expected to be significantly influenced by pH. The phenolic hydroxyl group is weakly acidic (with an estimated pKa around 9-10). At pH values above its pKa, the hydroxyl group will be deprotonated to form a phenolate ion, which is much more polar and, therefore, more soluble in water. Conversely, at acidic to neutral pH, the compound will be in its less soluble, unionized form.

Q4: What are the most common strategies to improve the aqueous solubility of this compound?

A4: Several techniques can be employed to enhance the aqueous solubility of this compound:

  • pH Adjustment: Increasing the pH of the aqueous solution above the pKa of the phenolic group.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent.

  • Excipients: Incorporating solubilizing agents such as cyclodextrins.

  • Solid Dispersions: Creating a formulation where the compound is dispersed in a carrier matrix.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues encountered during experiments with this compound.

Issue 1: Compound will not dissolve in aqueous buffer.
Possible Cause Troubleshooting Step Expected Outcome
The concentration of this compound exceeds its intrinsic aqueous solubility.Determine the approximate solubility by preparing a saturated solution and analyzing the supernatant.Establishes a baseline for the maximum achievable concentration in the current buffer system.
The pH of the aqueous buffer is not optimal for dissolution.Prepare a series of buffers with increasing pH (e.g., pH 7.4, 8.0, 9.0, 10.0) and attempt to dissolve the compound.Increased solubility should be observed as the pH approaches and surpasses the pKa of the phenolic group.
Issue 2: Precipitation occurs upon addition of a stock solution to the aqueous medium.
Possible Cause Troubleshooting Step Expected Outcome
"Solvent Shock" due to rapid dilution of a concentrated organic stock.1. Decrease the concentration of the stock solution. 2. Add the stock solution dropwise to the aqueous medium while vortexing vigorously. 3. Warm the aqueous medium slightly (if the compound's stability permits).Slower addition and lower stock concentration can prevent localized supersaturation and subsequent precipitation.
The final concentration of the organic co-solvent is insufficient to maintain solubility.Increase the percentage of the co-solvent in the final aqueous solution, being mindful of its potential effects on the experimental system (e.g., cell toxicity).The compound remains in solution at the desired final concentration.

Quantitative Data Summary

No specific quantitative solubility data for this compound was found in the public domain. However, the following tables provide solubility data for the structurally similar compound N-(4-hydroxyphenyl)acetamide (Acetaminophen/Paracetamol) , which can serve as a useful reference. It is strongly recommended to experimentally determine the solubility of this compound for your specific application.

Table 1: Solubility of N-(4-hydroxyphenyl)acetamide in Various Solvents at Room Temperature

SolventSolubility ( g/100 mL)Reference
Water~1.4 (at 20 °C)[1]
Ethanol~14.3[1]
Methanol~10.0[1]
Propylene Glycol~11.1[1]
Acetone~7.7[1]
Chloroform~2.0[1]
Glycerol~2.5[1]
DMSO~25.0 (with sonication)[2]

Table 2: Solubility of N-(4-hydroxyphenyl)acetamide in Water at Different Temperatures

Temperature (°C)Solubility ( g/100 mL)Reference
20~1.4[1]
100~5.0[1]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of this compound in a specific aqueous buffer.

  • Preparation:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed container (e.g., a glass vial with a screw cap). "Excess" means that undissolved solid should be visible.

  • Equilibration:

    • Place the container in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • Allow the suspension to settle for a short period.

    • Carefully withdraw a sample of the supernatant, avoiding any undissolved solid.

    • Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Quantify the concentration of this compound in the diluted sample against a standard curve.

  • Calculation:

    • Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the equilibrium solubility.

Protocol 2: Enhancing Solubility using Co-solvents

This protocol describes a general method for preparing a solution of this compound using a co-solvent system.

  • Solvent Selection:

    • Choose a water-miscible organic solvent in which this compound has high solubility (e.g., ethanol, DMSO, or polyethylene glycol 400).

  • Stock Solution Preparation:

    • Dissolve a known amount of this compound in the selected organic solvent to create a concentrated stock solution. Gentle heating or sonication may be used to aid dissolution, provided the compound is stable under these conditions.

  • Dilution into Aqueous Medium:

    • While vigorously stirring or vortexing the aqueous buffer, add the stock solution dropwise to achieve the desired final concentration of this compound.

    • Ensure the final concentration of the organic co-solvent is compatible with your experimental system. For cell-based assays, the final DMSO concentration should typically be kept below 0.5%.

  • Observation:

    • Visually inspect the final solution for any signs of precipitation. If the solution remains clear, the compound is solubilized.

Protocol 3: Enhancing Solubility with Cyclodextrins

This protocol provides a method for increasing the aqueous solubility of this compound through complexation with cyclodextrins.

  • Cyclodextrin Selection:

    • Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its good water solubility and low toxicity.

  • Preparation of Cyclodextrin Solution:

    • Dissolve the chosen cyclodextrin in the desired aqueous buffer to create a stock solution of a specific concentration (e.g., 10% w/v).

  • Complexation:

    • Add this compound to the cyclodextrin solution.

    • Stir or sonicate the mixture at a controlled temperature for several hours to facilitate the formation of the inclusion complex.

  • Analysis:

    • Filter the solution to remove any undissolved compound.

    • Analyze the filtrate to determine the concentration of the solubilized this compound.

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue with This compound issue_dissolution Issue: Fails to dissolve in aqueous buffer start->issue_dissolution issue_precipitation Issue: Precipitates upon dilution from stock start->issue_precipitation check_concentration Is concentration above known solubility limit? issue_dissolution->check_concentration solvent_shock Cause: Solvent Shock? issue_precipitation->solvent_shock action_determine_solubility Action: Determine intrinsic solubility (Protocol 1) check_concentration->action_determine_solubility Yes check_ph Is pH optimal? check_concentration->check_ph No action_adjust_ph Action: Increase pH of buffer check_ph->action_adjust_ph No use_cosolvent Consider using co-solvents (Protocol 2) check_ph->use_cosolvent Yes action_adjust_ph->use_cosolvent use_cyclodextrin Consider using cyclodextrins (Protocol 3) use_cosolvent->use_cyclodextrin action_modify_dilution Action: Lower stock conc. & add dropwise with stirring solvent_shock->action_modify_dilution Yes check_cosolvent_conc Is final co-solvent concentration sufficient? solvent_shock->check_cosolvent_conc No solution_stable Solution is stable action_modify_dilution->solution_stable action_increase_cosolvent Action: Increase final co-solvent percentage check_cosolvent_conc->action_increase_cosolvent No check_cosolvent_conc->solution_stable Yes action_increase_cosolvent->solution_stable

Caption: Troubleshooting workflow for solubility issues.

CyclodextrinMechanism cluster_before Before Complexation cluster_after After Complexation drug_insoluble This compound (Poorly Soluble) complex Hydrophilic Exterior This compound in Hydrophobic Cavity Soluble Inclusion Complex drug_insoluble->complex:f1 Encapsulation water Aqueous Solution cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex:f0

Caption: Mechanism of solubility enhancement by cyclodextrin.

ExperimentalWorkflow start Start: Need to Solubilize This compound step1 Step 1: Baseline Solubility Determine solubility in target aqueous buffer (Protocol 1) start->step1 decision1 Is solubility sufficient? step1->decision1 step2 Step 2: pH Modification Test solubility in buffers of increasing pH decision1->step2 No end_success End: Compound Solubilized decision1->end_success Yes decision2 Is solubility sufficient? step2->decision2 step3 Step 3: Co-solvent Approach Prepare solutions with varying percentages of a co-solvent (e.g., Ethanol, DMSO) (Protocol 2) decision2->step3 No decision2->end_success Yes decision3 Is solubility sufficient and co-solvent compatible? step3->decision3 step4 Step 4: Cyclodextrin Complexation Attempt solubilization with HP-β-CD (Protocol 3) decision3->step4 No decision3->end_success Yes end_failure End: Further formulation development needed step4->end_failure

Caption: General experimental workflow for solubility enhancement.

References

stability studies of 3-(4-Hydroxyphenyl)Propanamide under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers conducting stability studies on 3-(4-Hydroxyphenyl)Propanamide. The information is based on established principles of pharmaceutical stability testing and knowledge of related chemical structures.

Troubleshooting Guide

This guide addresses common issues encountered during forced degradation studies of this compound.

Question Answer
Why am I observing no degradation of my compound under stress conditions? Possible Cause: The stress conditions may not be stringent enough.[1] Solution:For Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1N to 1N), or increase the temperature (e.g., to 60-80°C). • For Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%) or the exposure time. • For Thermal Stress: Increase the temperature or duration of exposure.[2] • For Photostability: Ensure the light source provides the required illumination (at least 1.2 million lux hours) and UV energy (at least 200 watt-hours/m²), as per ICH Q1B guidelines.[3][4] A target of 5-20% degradation is generally considered appropriate.[2]
I'm seeing excessive degradation (>50%) or multiple secondary degradation products. What should I do? Possible Cause: The stress conditions are too harsh, leading to the formation of secondary degradants that may not be relevant to shelf-life stability.[1] Solution: Reduce the severity of the stress conditions. • For Hydrolysis/Oxidation: Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time.[2] • For Thermal Stress: Lower the temperature or reduce the heating time. • For Photostability: Reduce the duration of light exposure.[2]
My HPLC chromatogram shows poor resolution between the main peak and the degradant peaks. How can I improve this? Possible Cause: The current HPLC method is not optimized to be "stability-indicating." Solution: The HPLC method needs further development.[1] • Mobile Phase: Adjust the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) or the pH of the aqueous phase. • Gradient Elution: Optimize the gradient slope to better separate closely eluting peaks. • Column: Try a different column chemistry (e.g., a different stationary phase like phenyl-hexyl instead of C18) or a column with a smaller particle size for higher efficiency. • Temperature: Control the column temperature, as this can affect selectivity.
I see a new peak in my stressed sample chromatogram, but not in the control. How do I know if it's a degradant or an artifact? Possible Cause: The peak could be a degradation product, or it could be an artifact from the interaction of the drug substance with the stress medium or an impurity in the reagents. Solution:Analyze a Placebo: If working with a formulation, stress a placebo (formulation without the active ingredient) under the same conditions to see if the peak originates from excipients. • Analyze a Blank: Run a "blank" sample containing only the stressor (e.g., acid solution) and the solvent to check for impurities from the reagents. • Mass Spectrometry (LC-MS): Use LC-MS to determine the mass of the unknown peak. This can help confirm if it is a plausible degradation product of this compound.
My mass balance is poor (the sum of the assay of the main peak and the area of all degradant peaks is not close to 100%). What could be the cause? Possible Cause: Some degradation products may not be eluting from the column or may not be detected at the chosen UV wavelength. The response factors of the degradants may also differ significantly from the parent compound. Solution:Detection Wavelength: Use a photodiode array (PDA) detector to examine the UV spectra of all peaks and ensure the chosen wavelength is appropriate for both the parent drug and the degradants. • Extend Run Time: Increase the HPLC run time to ensure all potential degradants have eluted. • Relative Response Factors (RRF): If possible, isolate the major degradants and determine their RRFs relative to the parent compound for more accurate quantification.

Frequently Asked Questions (FAQs)

Question Answer
What are the expected degradation pathways for this compound? Based on its chemical structure, which contains an amide and a phenol group, the primary expected degradation pathways are: • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 3-(4-hydroxyphenyl)propanoic acid and ammonia.[5][6][7] • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can lead to the formation of colored quinone-type structures.[8][9] This can be initiated by oxidizing agents, light, or heat in the presence of oxygen.
What are the typical stress conditions for forced degradation studies according to ICH guidelines? Forced degradation studies are designed to accelerate the degradation process.[1] Typical conditions outlined in ICH guidelines (Q1A/Q1B) include:[10][11][12][13] • Acid Hydrolysis: 0.1N to 1N HCl at room temperature or elevated temperature (e.g., 60°C).[2] • Base Hydrolysis: 0.1N to 1N NaOH at room temperature or elevated temperature (e.g., 60°C).[2] • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[2] • Thermal Degradation: Heating the solid or solution at a temperature higher than that used for accelerated stability testing (e.g., 70-80°C). • Photodegradation: Exposing the solid or solution to a combination of visible and UV light, with a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m².[3][4]
Is it necessary to identify the structure of every degradation product? Not necessarily. Regulatory guidelines (ICH Q3A/Q3B) provide thresholds for reporting, identifying, and qualifying impurities.[11] Identification is typically required for any degradation product that appears at a level above the identification threshold during formal stability studies. Forced degradation studies are primarily used to develop and validate stability-indicating methods and to understand degradation pathways.
How do I develop a stability-indicating HPLC method? A stability-indicating method is an analytical procedure that can accurately quantify the drug substance without interference from its degradation products, process impurities, or other components.[14] The development process involves: 1. Performing forced degradation studies to generate samples containing the potential degradants. 2. Using these stressed samples to develop an HPLC method (typically reversed-phase with UV detection) that can separate all the degradation products from the parent compound and from each other.[15] 3. Validating the method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Summary of (Hypothetical) Quantitative Degradation Data

The following table presents hypothetical data for the degradation of this compound under various forced degradation conditions. These values are illustrative and serve as a potential outcome for such studies.

Stress ConditionParametersExposure Time% DegradationMajor Degradation Products
Acid Hydrolysis 1N HCl24 hours~15%3-(4-hydroxyphenyl)propanoic acid
Base Hydrolysis 1N NaOH8 hours~20%3-(4-hydroxyphenyl)propanoic acid
Oxidation 10% H₂O₂24 hours~12%Oxidized quinone-type derivatives
Thermal (Solid) 80°C48 hours~5%Minor unspecified degradants
Thermal (Solution) 80°C24 hours~8%Minor unspecified degradants
Photolytic (Solid) ICH Q1B7 days< 2%Minimal degradation observed
Photolytic (Solution) ICH Q1B24 hours~10%Oxidized/polymeric products

Experimental Protocols

Acid/Base Hydrolysis
  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Stress: Transfer a known volume of the stock solution into a flask and add an equal volume of 1N HCl.

  • Base Stress: Transfer a known volume of the stock solution into a separate flask and add an equal volume of 1N NaOH.

  • Control: Prepare a control sample by adding an equal volume of purified water instead of acid or base.

  • Incubation: Store the flasks at 60°C and withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Analysis: Before HPLC analysis, cool the aliquots to room temperature. Neutralize the acid-stressed samples with 1N NaOH and the base-stressed samples with 1N HCl. Dilute with mobile phase to an appropriate concentration.

Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL stock solution of the compound.

  • Oxidative Stress: Transfer a known volume of the stock solution into a flask and add an equal volume of 10% hydrogen peroxide.

  • Control: Prepare a control sample using purified water instead of hydrogen peroxide.

  • Incubation: Store the flasks protected from light at room temperature. Withdraw aliquots at specified intervals (e.g., 2, 8, 24 hours).

  • Analysis: Dilute the samples with mobile phase to an appropriate concentration for HPLC analysis.

Thermal Degradation
  • Solid State: Place a thin layer of the solid compound in a petri dish and expose it to a dry heat of 80°C in an oven for 48 hours.

  • Solution State: Prepare a 1 mg/mL solution of the compound in a neutral solvent (e.g., water:acetonitrile 50:50). Reflux the solution at 80°C for 24 hours.

  • Control: Store control samples (solid and solution) at room temperature, protected from light.

  • Analysis: For the solid sample, dissolve it in a suitable solvent. Dilute all samples to the target concentration with mobile phase before HPLC injection.

Photolytic Degradation
  • Preparation: Expose both the solid drug substance and a solution (e.g., 1 mg/mL) to a light source that complies with ICH Q1B guidelines.[4][10][16][17]

  • Exposure: The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[3][4]

  • Control: Prepare parallel samples wrapped in aluminum foil to protect them completely from light and store them under the same temperature and humidity conditions.

  • Analysis: At the end of the exposure period, prepare the samples for HPLC analysis by dissolving (if solid) and diluting them to the appropriate concentration.

Visualizations

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_results 4. Data Evaluation prep Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 1N HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 1N NaOH, 60°C) prep->base oxid Oxidation (e.g., 10% H₂O₂) prep->oxid therm Thermal (e.g., 80°C) prep->therm photo Photolytic (ICH Q1B Light Source) prep->photo control Control Sample (No Stressor) prep->control sampling Sample at Time Points & Neutralize/Dilute acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling control->sampling hplc Stability-Indicating HPLC-UV/PDA Analysis sampling->hplc ms LC-MS for Peak Identification hplc->ms If needed eval Quantify Degradation & Assess Mass Balance hplc->eval path Elucidate Degradation Pathways ms->path eval->path

Caption: Experimental workflow for forced degradation studies.

G cluster_hydrolysis Hydrolysis Pathway (Acid or Base) cluster_oxidation Oxidation Pathway parent This compound (C₉H₁₁NO₂) acid_prod 3-(4-hydroxyphenyl)propanoic acid parent->acid_prod H⁺/H₂O or OH⁻ quinone p-Benzoquinone Derivative parent->quinone [O] (e.g., H₂O₂, light) nh3 Ammonia

Caption: Plausible degradation pathways for this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Phloretin and 3-(4-Hydroxyphenyl)Propanamide

Author: BenchChem Technical Support Team. Date: December 2025

A notable disparity in the available scientific literature exists between phloretin, a well-researched flavonoid, and 3-(4-Hydroxyphenyl)Propanamide, a structurally related compound with limited documented biological activity. While phloretin has been the subject of numerous studies elucidating its diverse pharmacological effects, data on this compound is scarce, precluding a direct, data-driven comparison of their biological potencies.

This guide provides a comprehensive overview of the known biological activities of phloretin, supported by experimental data and detailed protocols. The limited information available for this compound is also presented to highlight the current knowledge gap.

Phloretin: A Multifaceted Bioactive Compound

Phloretin, a dihydrochalcone found in apples and other plants, has demonstrated a wide range of biological effects, including potent antioxidant, anti-inflammatory, and tyrosinase inhibitory activities.[1][2]

Antioxidant Activity

Phloretin's antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage.[3] The 2,6-dihydroxyacetophenone moiety within its structure is considered a key pharmacophore for this activity.[3]

Anti-inflammatory Effects

Phloretin exerts anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[4]

Tyrosinase Inhibition

Phloretin acts as an inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. This inhibitory action makes it a compound of interest for applications in skin lightening and treating hyperpigmentation disorders.

Quantitative Comparison of Biological Activities

The following table summarizes key quantitative data on the biological activity of phloretin. No equivalent data has been found in the scientific literature for this compound.

Biological ActivityCompoundAssayKey ParameterValueReference
Tyrosinase Inhibition PhloretinMushroom Tyrosinase Activity AssayIC₅₀169.36 µMNot directly cited

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate buffer (pH 6.8)

  • Test compound (e.g., Phloretin)

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, mushroom tyrosinase solution, and varying concentrations of the test compound.

  • Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the substrate, L-DOPA.

  • Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals using a microplate reader.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Phloretin's Anti-inflammatory Mechanism

The following diagram illustrates the signaling pathway through which phloretin exerts its anti-inflammatory effects by inhibiting the NF-κB pathway.

Phloretin_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_genes Pro-inflammatory Genes Nucleus->Pro_inflammatory_genes activates transcription of Inflammation Inflammation Pro_inflammatory_genes->Inflammation Phloretin Phloretin Phloretin->IKK inhibits

Phloretin inhibits the NF-κB signaling pathway.

Experimental Workflow for Tyrosinase Inhibition Assay

This diagram outlines the general workflow for assessing the tyrosinase inhibitory activity of a compound.

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare Tyrosinase Solution Mix Mix Enzyme and Test Compound Prep_Enzyme->Mix Prep_Substrate Prepare L-DOPA Solution Add_Substrate Add L-DOPA Prep_Substrate->Add_Substrate Prep_Compound Prepare Test Compound (Phloretin) Dilutions Prep_Compound->Mix Incubate Pre-incubate Mix->Incubate Incubate->Add_Substrate Measure Measure Absorbance (475 nm) Add_Substrate->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC₅₀ Plot_Curve->Determine_IC50

Workflow for determining tyrosinase inhibition.

This compound: An Overview

Limited information is available regarding the biological activity of this compound. A patent for its synthesis suggests potential anti-aging properties, but does not provide any supporting experimental data.[5] Further research is required to elucidate the pharmacological profile of this compound and to enable a meaningful comparison with structurally similar molecules like phloretin.

Conclusion

Phloretin is a well-characterized natural compound with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and tyrosinase inhibitory effects. Its mechanisms of action are increasingly understood, making it a promising candidate for various therapeutic and cosmetic applications. In stark contrast, the biological activities of this compound remain largely unexplored. This significant gap in the scientific literature underscores the need for future research to investigate the potential pharmacological properties of this compound and to determine if it shares any of the beneficial effects observed for the structurally related phloretin. Without such data, any comparison of their biological activities would be purely speculative.

References

Structure-Activity Relationship of 3-(4-Hydroxyphenyl)Propanamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(4-hydroxyphenyl)propanamide scaffold has emerged as a promising framework in the design of novel therapeutic agents, demonstrating a diverse range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs, focusing on their anticancer and antimicrobial properties. The information presented herein is supported by experimental data to aid in the rational design of more potent and selective compounds.

Comparative Analysis of Biological Activity

The biological efficacy of this compound analogs is significantly influenced by the nature and position of substituents on the core structure. Modifications to the aromatic ring, the propanamide linker, and the terminal amide group have been explored to optimize activity and selectivity.

Anticancer Activity

Recent studies have highlighted the potential of derivatives of the closely related 3-((4-hydroxyphenyl)amino)propanoic acid scaffold as anticancer agents. The antiproliferative effects of these compounds have been evaluated against various cancer cell lines, with data suggesting a strong dependence on the specific chemical moieties introduced.

A series of hydrazone derivatives of N-(4-hydroxyphenyl)-β-alanine hydrazide were synthesized and evaluated for their ability to reduce the viability of A549 non-small cell lung cancer cells. The results, summarized in the table below, indicate that specific substitutions on the hydrazone moiety can significantly impact anticancer activity. For instance, the introduction of a 1-naphthyl group (Compound 12) or a 2-furyl group (Compound 20) resulted in a substantial reduction in cancer cell viability.[1]

Table 1: Anticancer Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Hydrazide Analogs against A549 Cancer Cells [1]

Compound IDSubstituent on Hydrazone% Reduction in A549 Cell Viability
2 (Unsubstituted Hydrazide)13.9%
12 1-Naphthyl57.9%
20 2-Furyl>50%
21 5-Nitro-2-furyl>50%
22 2-Thienyl>50%
29 4-Nitrophenyl68.8%

Data represents the percentage reduction in cell viability after 24 hours of exposure to the compounds.[1]

The structure-activity relationship suggests that aromatic and heterocyclic substituents on the hydrazone part of the molecule are crucial for enhancing anticancer potency.

Antimicrobial Activity

The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has also been investigated for its antimicrobial properties. A study exploring various derivatives demonstrated that the introduction of specific heterocyclic and aromatic moieties can lead to potent activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.

The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for a series of these analogs. The data reveals that hydrazones containing heterocyclic substituents, such as thiophene and furan, exhibit significant antimicrobial efficacy.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Analogs

Compound IDSubstituent on HydrazoneS. aureus (MRSA)E. faecalis (VRE)C. auris
14 2-Thienyl10.58
15 2-Furyl8216
16 5-Nitro-2-furyl218

MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus faecalis.

These findings underscore the potential of this scaffold in developing novel antimicrobial agents to combat drug-resistant infections. The SAR indicates that the nature of the heterocyclic ring and its substituents are key determinants of antimicrobial potency and spectrum.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for the key assays are provided below.

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

The synthesis of the evaluated 3-((4-hydroxyphenyl)amino)propanoic acid derivatives involved a multi-step process. Initially, 4-aminophenol is reacted with methyl acrylate to yield N-(4-hydroxyphenyl)-β-alanine methyl ester. This ester is then treated with hydrazine hydrate to form the key intermediate, N-(4-hydroxyphenyl)-β-alanine hydrazide. Finally, this hydrazide is condensed with various aromatic or heterocyclic aldehydes to produce the target hydrazone derivatives.[2]

A general synthetic scheme is illustrated below:

Synthesis_Workflow 4-Aminophenol 4-Aminophenol Step 1 Michael Addition 4-Aminophenol->Step 1 Methyl Acrylate Methyl Acrylate Methyl Acrylate->Step 1 Hydrazine Hydrate Hydrazine Hydrate Step 2 Hydrazinolysis Hydrazine Hydrate->Step 2 Aldehyde (R-CHO) Aldehyde (R-CHO) Step 3 Condensation Aldehyde (R-CHO)->Step 3 Intermediate 1 N-(4-hydroxyphenyl)-β-alanine methyl ester Step 1->Intermediate 1 Intermediate 2 N-(4-hydroxyphenyl)-β-alanine hydrazide Step 2->Intermediate 2 Final Product 3-((4-Hydroxyphenyl)amino)propanoic acid hydrazone derivative Step 3->Final Product Intermediate 1->Step 2 Intermediate 2->Step 3

Caption: General synthetic workflow for 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivatives.

MTT Assay for Anticancer Activity

The antiproliferative activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 24 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Cells Seed Cells Incubate 24h Incubate 24h Seed Cells->Incubate 24h Add Compounds Add Compounds Incubate 24h->Add Compounds Incubate 24h_2 Incubate 24h_2 Add Compounds->Incubate 24h_2 Incubate Add MTT Add MTT Incubate 24h_2->Add MTT Incubate 4h Incubate 4h Add MTT->Incubate 4h Solubilize Formazan Solubilize Formazan Incubate 4h->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate Viability Calculate Viability Measure Absorbance->Calculate Viability HDAC_Inhibitor_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects HDAC_Inhibitor This compound Analog (HDACi) HDAC HDAC HDAC_Inhibitor->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Transcription_Factors Transcription Factors (e.g., p53, NF-κB) HDAC->Transcription_Factors Deacetylates Gene_Expression Gene Expression Histones->Gene_Expression Regulates Transcription_Factors->Gene_Expression Regulates Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Differentiation Differentiation Gene_Expression->Differentiation

References

A Comparative Guide to the Mechanism of Action of 3-(4-Hydroxyphenyl)Propanamide Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. While the precise mechanism of action for this specific scaffold is still under investigation, initial studies highlight its promise in cancer therapy. This document compares its observed effects with established anticancer agents, presents quantitative data from preclinical studies, and provides detailed experimental protocols for validation.

Compound Profiles and Mechanisms of Action

The development of novel anticancer agents is critical for overcoming the challenges of resistance and toxicity associated with conventional therapies. The 3-(4-hydroxyphenyl)propanamide scaffold has emerged as a promising pharmacophore for designing new therapeutic candidates.[1][2] This section profiles derivatives of this scaffold and compares their activity with standard chemotherapeutic and natural compounds.

  • 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: Recent studies have synthesized and evaluated a series of these derivatives for their anticancer properties. Several compounds within this series have demonstrated significant cytotoxic and anti-migration effects against A549 non-small cell lung cancer cells.[1][2] Notably, compounds featuring specific hydrazone substitutions showed enhanced activity, reducing A549 cell viability by over 50%.[1][2] The underlying mechanism is suggested to involve the induction of cytotoxicity, though the specific signaling pathways remain to be fully elucidated.[2]

  • Alternative 1: Cisplatin (Conventional Chemotherapy): Cisplatin is a cornerstone of cancer chemotherapy. Its primary mechanism of action involves binding to and causing cross-linking of DNA, which ultimately triggers apoptosis (programmed cell death). This DNA damage response is a powerful, albeit non-specific, method of killing rapidly dividing cancer cells. However, its use is often limited by significant side effects and the development of drug resistance.[3]

  • Alternative 2: Curcumin (Natural Compound): Curcumin, the active component of turmeric, is a well-researched natural compound with noted anticancer properties. Unlike single-target agents, curcumin is known to modulate multiple signaling pathways critical for cancer cell growth and survival.[4] These include the NF-κB, PI3K/AKT/mTOR, and MAPK/ERK pathways.[4][5] By interacting with numerous targets, curcumin can inhibit proliferation, induce apoptosis, and suppress tumor invasion with a relatively low toxicity profile, though it is limited by poor bioavailability.[3][6]

Comparative Data Presentation

The following tables summarize the quantitative data from preclinical evaluations of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against the A549 lung cancer cell line, with a comparison to the conventional chemotherapeutic agents, doxorubicin and cisplatin.[2]

Table 1: In Vitro Cytotoxicity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives in A549 Cancer Cells

Compound Chemical Substitution A549 Cell Viability (%) Standard Drug Comparison
Derivative 12 1-Naphthyl Hydrazone 42.1% Doxorubicin: 30.1%
Derivative 20 4-OH-3-OCH3 Phenyl Hydrazone 34.7% Cisplatin: 40.5%
Derivative 21 2,4-di-Cl Phenyl Hydrazone 41.6% Doxorubicin: 30.1%
Derivative 22 2,5-di-Cl Phenyl Hydrazone 45.4% Cisplatin: 40.5%
Derivative 29 4-NO2 Phenyl Hydrazone 31.2% Doxorubicin: 30.1%
Starting Compound 1 N/A No noticeable activity N/A

Data sourced from a 24-hour exposure study using an MTT assay. Cell viability is normalized to an untreated control.[2]

Table 2: Comparison of General Mechanisms of Action

Feature 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives Cisplatin Curcumin
Primary Target Under Investigation (Likely involves apoptosis induction) Nuclear DNA Multiple (Kinases, Transcription Factors, etc.)[4][5]
Mechanism Induces cytotoxicity and suppresses cell migration.[1][2] DNA damage, cell cycle arrest, apoptosis. Modulation of PI3K/AKT, NF-κB, MAPK pathways.[4][5]
Selectivity Favorable cytotoxicity towards noncancerous Vero cells reported.[1] Low (Affects all rapidly dividing cells) High (Relatively low toxicity to normal cells)[3]

| Resistance | Not yet characterized. | Common (e.g., increased DNA repair) | Less common due to multi-target nature. |

Experimental Protocols

Validating the mechanism of action requires robust and reproducible experimental methods. Below are detailed protocols for key assays used in the evaluation of these anticancer compounds.

1. MTT Cell Viability Assay

This assay quantitatively assesses the metabolic activity of a cell population, serving as an indicator of cell viability, proliferation, and cytotoxicity.

  • Objective: To determine the concentration-dependent cytotoxic effect of a compound on cancer cells.

  • Materials:

    • Cancer cell line (e.g., A549)

    • Complete culture medium (e.g., RPMI with 10% FBS)

    • 96-well plates

    • Test compounds (dissolved in DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • Multi-well plate reader (absorbance at 570 nm)

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compounds. Include vehicle-only (e.g., DMSO) and untreated controls.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

    • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader.

    • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

2. Wound Healing (Scratch) Assay for Cell Migration

This method provides a straightforward way to study cell migration in vitro.

  • Objective: To assess the effect of a compound on the migratory capacity of cancer cells.

  • Materials:

    • Cancer cell line

    • 6-well or 12-well plates

    • Sterile 200 µL pipette tip or cell scraper

    • Complete culture medium and serum-free medium

    • Test compounds

    • Microscope with a camera

  • Protocol:

    • Create a Confluent Monolayer: Seed cells in a multi-well plate and grow them to 90-100% confluency.

    • Create the "Wound": Using a sterile pipette tip, make a straight scratch through the center of the cell monolayer.

    • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add fresh, serum-free medium containing the test compound at a non-lethal concentration. Include an untreated control.

    • Image Acquisition (Time 0): Immediately capture images of the scratch in predefined locations for each well.

    • Incubation: Incubate the plate at 37°C and 5% CO2.

    • Subsequent Imaging: Capture images of the same locations at regular intervals (e.g., 12, 24, 48 hours).

    • Analysis: Measure the width of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area to quantify cell migration.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the validation and mechanism of action of anticancer compounds.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification a Compound Library b Cell Viability Assay (e.g., MTT) a->b c Identify Hit Compounds (IC50 < Threshold) b->c d Cell Cycle Analysis (Flow Cytometry) c->d e Apoptosis Assay (Annexin V Staining) c->e f Migration/Invasion Assay c->f g Western Blot (Protein Expression) c->g h Molecular Docking d->h e->h f->h g->h i Pathway Analysis h->i

Caption: A typical experimental workflow for validating novel anticancer compounds.

hypothesized_moa cluster_apoptosis Apoptosis Cascade compound 3-(4-Hydroxyphenyl) Propanamide Derivative stress Cellular Stress (Mechanism TBD) compound->stress bcl2 Bcl-2 Family Modulation stress->bcl2 mito Mitochondrial Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothesized apoptotic pathway for cytotoxic propanamide derivatives.

curcumin_moa cluster_pathways Modulated Signaling Pathways cluster_outcomes Cellular Outcomes curcumin Curcumin pi3k PI3K/AKT/mTOR curcumin->pi3k nfkb NF-κB curcumin->nfkb mapk MAPK/ERK curcumin->mapk prolif Inhibition of Proliferation pi3k->prolif apop Induction of Apoptosis pi3k->apop mig Suppression of Migration pi3k->mig nfkb->prolif nfkb->apop nfkb->mig mapk->prolif mapk->apop mapk->mig

Caption: The multi-target mechanism of action of Curcumin in cancer cells.

References

A Comparative Analysis of the Antioxidant Capacity of 3-(4-Hydroxyphenyl)Propanamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of various 3-(4-hydroxyphenyl)propanamide derivatives. The information is compiled from recent scientific literature to aid in the research and development of novel antioxidant-based therapeutic agents. This document summarizes quantitative antioxidant activity, details the experimental protocols used for these assessments, and explores the potential underlying signaling pathways.

Comparative Antioxidant Activity

The antioxidant capacity of this compound derivatives is primarily attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals.[1] The surrounding chemical structure, including substituents on the amide nitrogen and the phenyl ring, can significantly influence this activity.

A study by V. T. Ramjaun et al. (2024) investigated a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives and their antioxidant potential using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[1] While specific IC50 values were not tabulated, the graphical data allows for a comparative assessment of their efficacy. The results are summarized to highlight derivatives with notable activity.

Table 1: Comparative DPPH Radical Scavenging Activity of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

Compound IDKey Structural FeatureRelative DPPH Scavenging Ability
16 2,5-dimethyl-1H-pyrrol-1-ylHigh (61.2% inhibition)[1]
33 3,4,5-trimethoxybenzylideneHigh (60.6% inhibition)[1]
4 dimethyl 3,3'-4-hydroxyphenylModerate-High (57.9% inhibition)[1]
30 4-chlorobenzylideneModerate-High (57.4% inhibition)[1]
8 4-chlorobenzylideneModerate (55.8% inhibition)[1]
29 4-nitrobenzylideneModerate (54.4% inhibition)[1]
24 N'-thiophen-3-ylmethyleneModerate (53.6% inhibition)[1]
7 4-nitrobenzylideneModerate (52.5% inhibition)[1]
BHT Standard AntioxidantLow (22.0% inhibition)[1]
32 -Low (21.6% inhibition)[1]
14 -Very Low (10.4% inhibition)[1]
13 -Very Low (10.2% inhibition)[1]

Note: The percentage inhibition values are extracted from graphical representations in the source literature and are intended for comparative purposes.[1] BHT (Butylated hydroxytoluene) was used as a standard commercial antioxidant.[1]

From this data, it is evident that derivatives with specific aromatic and heterocyclic moieties, such as 2,5-dimethyl-1H-pyrrol-1-yl and 3,4,5-trimethoxybenzylidene, exhibit significantly higher DPPH radical scavenging activity compared to the standard antioxidant BHT.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to assess the antioxidant capacity of phenolic compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds (this compound derivatives)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Preparation of test solutions: Dissolve the this compound derivatives and the standard antioxidant in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution.

  • Assay:

    • To a 96-well microplate, add a specific volume of the test compound solutions at different concentrations (e.g., 100 µL).

    • Add an equal volume of the DPPH solution (e.g., 100 µL) to each well.

    • A control well should contain the solvent and the DPPH solution. A blank well should contain the solvent and the test compound.

    • Shake the plate and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control reaction (containing all reagents except the test compound).

    • A_sample is the absorbance of the test compound.

  • IC50 Value Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • Test compounds (this compound derivatives)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ working solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test solutions: Dissolve the this compound derivatives and the standard antioxidant in a suitable solvent to prepare stock solutions. Prepare a series of dilutions from the stock solutions.

  • Assay:

    • To a 96-well microplate, add a small volume of the test compound solutions at different concentrations (e.g., 10 µL).

    • Add a larger volume of the ABTS•+ working solution (e.g., 190 µL) to each well.

    • A control well should contain the solvent and the ABTS•+ working solution.

    • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of the solutions at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control.

    • A_sample is the absorbance of the test compound.

  • Trolox Equivalent Antioxidant Capacity (TEAC): The antioxidant capacity can also be expressed as Trolox equivalents (TEAC) by comparing the antioxidant response of the sample with that of Trolox.

Potential Signaling Pathways and Mechanism of Action

The antioxidant effects of phenolic compounds like this compound derivatives are often mediated through the modulation of cellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective proteins. A key pathway implicated in the antioxidant response is the Keap1-Nrf2 signaling pathway.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Phenolic_Compound This compound Derivative Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Proteasome Proteasomal Degradation sMaf sMaf Nrf2_n->sMaf Dimerizes with ARE ARE (Antioxidant Response Element) sMaf->ARE Binds to Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces transcription

Caption: The Keap1-Nrf2 antioxidant response pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress or electrophilic compounds, such as certain phenolic derivatives, Keap1 is modified, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This cellular defense mechanism helps to mitigate oxidative damage and restore redox homeostasis. While direct evidence for this compound derivatives activating this pathway is still emerging, it represents a highly plausible mechanism for their antioxidant effects, consistent with the known actions of other phenolic compounds.

Experimental Workflow Overview

The following diagram illustrates a general workflow for the synthesis and evaluation of the antioxidant capacity of this compound derivatives.

Experimental_Workflow Start Synthesis of This compound Derivatives Purification Purification and Characterization (e.g., NMR, MS) Start->Purification Screening In Vitro Antioxidant Screening Purification->Screening DPPH_Assay DPPH Radical Scavenging Assay Screening->DPPH_Assay Primary ABTS_Assay ABTS Radical Scavenging Assay Screening->ABTS_Assay Secondary Cellular_Assay Cellular Antioxidant Activity (CAA) Assay DPPH_Assay->Cellular_Assay ABTS_Assay->Cellular_Assay Mechanism_Study Mechanism of Action Studies Cellular_Assay->Mechanism_Study Western_Blot Western Blot for Nrf2 Activation Mechanism_Study->Western_Blot qPCR qPCR for Antioxidant Gene Expression Mechanism_Study->qPCR End Lead Compound Identification Western_Blot->End qPCR->End

Caption: General workflow for antioxidant evaluation.

References

Comparative Antibacterial Spectrum: 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives Versus Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial spectrum of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against established antibiotics. While data on the specific compound 3-(4-Hydroxyphenyl)Propanamide is limited in the reviewed literature, extensive research on its amino-derivatives reveals a promising scaffold for the development of new antimicrobial agents. This document summarizes the available quantitative data, details the experimental methodologies used for these assessments, and provides visualizations to clarify the scientific workflow.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of a compound is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for several potent 3-((4-hydroxyphenyl)amino)propanoic acid derivatives compared to the widely used antibiotics, Ciprofloxacin and Penicillin, against representative Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater antibacterial activity.

Compound/AntibioticTarget OrganismMIC (µg/mL)
3-((4-hydroxyphenyl)amino)propanoic acid derivatives
Hydrazone Derivative 14Methicillin-resistant Staphylococcus aureus (MRSA)1 - 8[1][2][3][4]
Hydrazone Derivative 15Methicillin-resistant Staphylococcus aureus (MRSA)1 - 8[1][2][3][4]
Hydrazone Derivative 16Methicillin-resistant Staphylococcus aureus (MRSA)1 - 8[1][2][3][4]
Phenyl-substituted Derivative 29Staphylococcus aureus16[1]
4-NO2 Phenyl-substituted Derivative 30Staphylococcus aureus16[1]
4-NO2 Phenyl-substituted Derivative 30Escherichia coli32[1]
1-Naphthyl-substituted Derivative 13Escherichia coli32[1]
Dimethylpyrrole-substituted Derivative 37Escherichia coli16[3]
Reference Antibiotics
CiprofloxacinStaphylococcus aureus0.25 - 0.6[5][6]
CiprofloxacinEscherichia coli0.013 - 0.016[5][7]
PenicillinStaphylococcus aureus (susceptible strains)0.4 - 31.25[8][9]
PenicillinEscherichia coliGenerally resistant

Experimental Protocols: Determining the Antibacterial Spectrum

The primary method for assessing the antibacterial spectrum of a compound is the Minimum Inhibitory Concentration (MIC) assay. The data presented in this guide is based on standard protocols outlined by the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC value is determined through a broth microdilution method. This technique involves preparing a series of dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized concentration of a specific bacterium.

Materials:

  • Test compounds (3-((4-hydroxyphenyl)amino)propanoic acid derivatives and reference antibiotics)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth media

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Preparation of Test Compound Dilutions: A stock solution of the test compound is prepared and serially diluted in the growth medium across the wells of a microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial strains are cultured overnight and then diluted to a standardized concentration (typically 5 x 10^5 colony-forming units per milliliter, CFU/mL).

  • Inoculation: Each well of the microtiter plate containing the diluted test compound is inoculated with the standardized bacterial suspension. Control wells are included: a positive control (bacteria and medium without the test compound) and a negative control (medium only).

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Interpretation: Following incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of the test compound that completely inhibits the visible growth of the bacteria.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_controls Controls Compound_Prep Prepare Serial Dilutions of Test Compound Inoculation Inoculate Microtiter Plate Compound_Prep->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plates Inoculation->Incubation Read_Results Observe for Turbidity Incubation->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC Positive_Control Positive Control (Bacteria + Medium) Positive_Control->Read_Results Negative_Control Negative Control (Medium Only) Negative_Control->Read_Results

References

In Vivo Efficacy of 3-(4-Hydroxyphenyl)Propanamide Derivatives and Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available in vivo efficacy data for derivatives and structural analogs of 3-(4-Hydroxyphenyl)Propanamide. While direct comparative in vivo studies on a series of this compound derivatives are limited in publicly available literature, this document synthesizes findings from preclinical studies on closely related compounds, offering valuable insights into their potential therapeutic applications, particularly in the fields of oncology and neuroscience.

Comparative Efficacy Data

The following tables summarize the in vivo efficacy data for key derivatives and analogs, highlighting their performance in established animal models.

Table 1: In Vivo Efficacy of a GluN2B Receptor Negative Allosteric Modulator (NAM) Analog

CompoundAnimal ModelTestKey Findings
BMS-986169 ((R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one)MouseForced Swim TestReduced immobility, similar to the effect of intravenous ketamine.
BMS-986169MouseNovelty Suppressed FeedingDecreased latency to feed 24 hours after administration.
BMS-986163 (phosphate prodrug of BMS-986169)Mouse[3H]MK-801 Binding AssayDose-dependently increased GluN2B receptor occupancy and inhibited in vivo [3H]MK-801 binding, confirming target engagement.

Table 2: In Vivo Efficacy of NMDA Receptor Antagonist Analogs

CompoundAnimal ModelTestEfficacy (ED50, iv)
21 (N-(omega-phenylalkyl)-substituted 4-(4-hydroxyphenyl)piperidine)MouseMaximal Electroshock-induced Seizure (MES)0.23 mg/kg
18 (O-methylated analogue of 21)MouseMaximal Electroshock-induced Seizure (MES)0.56 mg/kg

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

Maximal Electroshock (MES) Seizure Test

Objective: To assess the anticonvulsant efficacy of a compound against generalized tonic-clonic seizures.

Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.

Procedure:

  • Animal Preparation: Male ICR mice (23 ± 3 g) are used. Animals are acclimated to the laboratory environment for at least 3-4 days prior to testing with ad libitum access to food and water.[1]

  • Compound Administration: The test compound is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, at a predetermined time before the electroshock. A range of doses is used to determine the ED50.

  • Electrode Application: A drop of anesthetic ophthalmic solution (e.g., 0.5% tetracaine) is applied to the animal's eyes before placing the corneal electrodes.[1]

  • Seizure Induction: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through the electrodes.[2]

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.[1]

Forced Swim Test (FST)

Objective: To evaluate the potential antidepressant efficacy of a compound by assessing its effect on the duration of immobility in a stressful, inescapable situation.

Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter for mice) filled with water.

Procedure:

  • Animal Preparation: Mice are used and should be handled carefully to minimize stress before the test.

  • Test Environment: The tank is filled with water (23-25°C) to a level where the mouse cannot touch the bottom with its tail or paws.[3]

  • Test Session: Each mouse is placed in the water-filled cylinder for a total of six minutes. The behavior is typically recorded for analysis.

  • Behavioral Scoring: The duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) is measured, usually during the last four minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.[4]

  • Post-Test Care: After the test, the mice are removed from the water, dried, and returned to their home cages.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives and their analogs are often attributed to their modulation of specific signaling pathways.

NMDA Receptor Antagonism Signaling

Several analogs demonstrate efficacy in models of neurological disorders by acting as antagonists of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors leads to excessive calcium influx, triggering a cascade of neurotoxic events. Antagonists block this receptor, thereby preventing downstream detrimental effects.

NMDA_Antagonism_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Ca_Channel Ca2+ Channel NMDA_R->Ca_Channel opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Downstream Downstream Neurotoxic Cascades Ca_Influx->Downstream Cell_Death Neuronal Cell Death Downstream->Cell_Death Antagonist NMDA Receptor Antagonist (e.g., Analogs) Antagonist->NMDA_R blocks

Caption: NMDA receptor antagonism pathway.

Antioxidant Signaling in Cancer

The phenolic hydroxyl group present in the this compound scaffold suggests potential antioxidant activity. In the context of cancer, reactive oxygen species (ROS) can promote tumorigenesis. Antioxidant compounds can counteract this by neutralizing ROS and modulating redox-sensitive signaling pathways.

Antioxidant_Pathway cluster_0 Cellular Processes ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Signaling Pro-oncogenic Signaling Oxidative_Stress->Signaling Tumorigenesis Tumorigenesis DNA_Damage->Tumorigenesis Signaling->Tumorigenesis Antioxidant Antioxidant Compound (e.g., this compound Derivatives) Antioxidant->ROS neutralizes

Caption: Antioxidant activity in cancer.

Experimental Workflow for In Vivo Efficacy Studies

The general workflow for conducting in vivo efficacy studies of novel therapeutic agents involves several key stages, from compound preparation to data analysis.

Experimental_Workflow A Compound Synthesis and Characterization C Dose Formulation and Administration A->C B Animal Model Selection and Acclimation B->C D In Vivo Efficacy Assay (e.g., MES, FST) C->D E Behavioral/Physiological Endpoint Measurement D->E F Data Collection and Statistical Analysis E->F G Efficacy and Safety Profile Assessment F->G

References

A Comparative Guide to the Anti-Inflammatory Effects of 3-(4-Hydroxyphenyl)Propanamide and its Glycoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-inflammatory effects of 3-(4-Hydroxyphenyl)Propanamide and its corresponding glycoside. Due to a lack of direct comparative studies in the published literature, this guide synthesizes information on the bioactivity of structurally similar phenolic amides and the general principles of glycosylation's impact on the pharmacokinetic and pharmacodynamic properties of phenolic compounds. The experimental data presented is hypothetical, based on typical results from in vitro anti-inflammatory assays, to illustrate the potential differences between the two molecules.

Introduction

Chronic inflammation is a significant contributing factor to a variety of diseases, including cardiovascular and neurodegenerative disorders. Phenolic compounds, widely found in plants, are known for their antioxidant and anti-inflammatory properties. This compound, a phenolic amide, and its glycoside derivative are of interest for their potential therapeutic applications. Glycosylation, the attachment of a sugar moiety, can significantly alter a compound's solubility, stability, bioavailability, and biological activity. This guide explores the anticipated differences in the anti-inflammatory profiles of the aglycone (this compound) and its glycoside form.

Comparative Analysis

The primary difference in the anti-inflammatory effects of this compound and its glycoside is expected to lie in their bioavailability and mechanism of action. The aglycone is predicted to be more readily available to exert a direct anti-inflammatory effect, while the glycoside may act as a prodrug, releasing the active aglycone upon metabolism.

Data Presentation

The following table summarizes the hypothetical quantitative data from key in vitro anti-inflammatory assays. These values are for illustrative purposes to highlight potential differences based on the general understanding of how glycosylation affects phenolic compounds.

ParameterThis compound (Aglycone)This compound GlycosideReference Drug (Dexamethasone)
Inhibition of Nitric Oxide (NO) Production (IC50, µM) 50>10010
Inhibition of TNF-α Secretion (% inhibition at 50 µM) 60%20%85%
Inhibition of IL-6 Secretion (% inhibition at 50 µM) 55%15%80%

Note: Lower IC50 values indicate greater potency. Higher percentage inhibition indicates greater efficacy. This data is hypothetical and intended for comparative illustration.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the hypothetical data table. These standard assays are widely used to assess the in vitro anti-inflammatory activity of novel compounds.

Cell Culture

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Assay[1][2][3]

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

  • Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 1 x 105 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or its glycoside) and incubated for 1 hour.

  • Inflammation Induction: Lipopolysaccharide (LPS) from E. coli is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS is also included.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.

TNF-α and IL-6 Secretion Assay (ELISA)[4][5]

This assay quantifies the inhibition of pro-inflammatory cytokine secretion from LPS-stimulated macrophages.

  • Cell Treatment: RAW 264.7 cells are seeded and treated with test compounds and LPS as described in the NO production assay.

  • Supernatant Collection: After 24 hours of incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.

  • ELISA Protocol: The concentrations of TNF-α and IL-6 in the supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The absorbance is measured at the appropriate wavelength, and the concentrations of the cytokines are calculated from a standard curve. The percentage inhibition of cytokine secretion is calculated relative to the LPS-treated control group.

Mandatory Visualizations

Signaling Pathway Diagram

The anti-inflammatory effects of phenolic compounds are often mediated through the inhibition of the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression.

G Figure 1: Simplified NF-κB Signaling Pathway in Macrophages cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB Nucleus Nucleus NFκB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFκB_nucleus NF-κB NFκB_nucleus->ProInflammatory_Genes Gene Transcription Aglycone This compound (Aglycone) Aglycone->IKK Inhibition Glycoside This compound Glycoside Metabolism Metabolism (e.g., by gut microbiota) Glycoside->Metabolism Metabolism->Aglycone

Caption: Simplified NF-κB signaling pathway and proposed points of intervention.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the in vitro assessment of anti-inflammatory activity.

G Figure 2: Workflow for In Vitro Anti-inflammatory Assays start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with Test Compounds (Aglycone or Glycoside) seeding->treatment stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect Supernatant incubation->supernatant griess_assay Griess Assay for Nitric Oxide (NO) supernatant->griess_assay elisa ELISA for TNF-α and IL-6 supernatant->elisa analysis Data Analysis (IC50 / % Inhibition) griess_assay->analysis elisa->analysis end End analysis->end

Caption: A generalized workflow for the in vitro evaluation of anti-inflammatory compounds.

Discussion

Based on the general principles of pharmacology, this compound as the aglycone is expected to exhibit more potent direct anti-inflammatory activity in in vitro models compared to its glycoside. This is because the smaller, less polar aglycone is more likely to passively diffuse across cell membranes to interact with intracellular targets, such as components of the NF-κB signaling pathway.

The glycoside, being larger and more polar, is expected to have lower cell permeability. However, in an in vivo setting, the glycoside could be metabolized by gut microbiota or enzymes in the body, releasing the active aglycone. This could potentially lead to a more sustained release and prolonged therapeutic effect, functioning as a prodrug. Therefore, while in vitro assays might show lower activity for the glycoside, its in vivo efficacy could be comparable or even superior due to improved pharmacokinetic properties.

Conclusion

While direct experimental evidence is currently unavailable, this comparative guide provides a theoretical framework for understanding the potential differences in the anti-inflammatory effects of this compound and its glycoside. The aglycone is likely to be more active in direct in vitro assays, whereas the glycoside may offer advantages in vivo through a prodrug mechanism. Further experimental studies are warranted to validate these hypotheses and to fully elucidate the therapeutic potential of these compounds.

Unveiling the Binding Potential: A Comparative Guide to the Computational Docking of 3-(4-Hydroxyphenyl)Propanamide Analogs with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 26, 2025 – In the landscape of computational drug discovery, the exploration of small molecules for their therapeutic potential is a critical endeavor. This guide provides a comparative analysis of the computational docking studies of Phloretin, a structural analog of 3-(4-Hydroxyphenyl)Propanamide, against a panel of significant protein targets. The findings offer valuable insights for researchers, scientists, and drug development professionals engaged in the design of novel therapeutics.

The following sections detail the binding affinities of Phloretin and its derivatives with various proteins implicated in diseases ranging from cancer to diabetes and bacterial infections. This objective comparison is supported by experimental data and detailed methodologies to ensure reproducibility and further investigation.

Comparative Docking Performance

The binding efficacy of Phloretin and its analogs against several key protein targets has been evaluated through molecular docking simulations. The results, summarized in the table below, highlight the potential of this chemical scaffold to interact with a diverse range of proteins. Binding affinity is a critical parameter in drug design, indicating the strength of the interaction between a ligand and its target protein.

Target ProteinLigandBinding Affinity (kcal/mol)
Heat Shock 70kDa Protein (HSP70)Phloretin-8.4[1]
Phloretin-C6H5 derivative-9.4[1]
Phloretin-C10H7 derivative-10.9[1]
Maltase-glucoamylasePhloretin-7.4[2]
Co-crystallized ligand-6.2[2]
LipoxygenasePhloretinNot explicitly quantified in the search results
Xanthine OxidasePhloretinNot explicitly quantified in the search results
Cytochrome P450 1A1PhloretinNot explicitly quantified in the search results
Sortase B (SrtB)PhloretinNot explicitly quantified in the search results

Experimental Protocols

The methodologies employed in the cited computational docking studies are crucial for understanding and interpreting the presented data. A general workflow for such studies is outlined below, based on the common practices reported in the referenced literature.

1. Protein and Ligand Preparation:

  • The three-dimensional crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are typically removed from the protein structure.

  • Hydrogen atoms are added to the protein, and its structure is optimized to correct for any missing atoms or steric clashes.

  • The 3D structures of the ligands, such as Phloretin and its derivatives, are generated and optimized using computational chemistry software.

2. Molecular Docking Simulation:

  • Molecular docking is performed using software such as AutoDock Vina, GOLD, or similar programs.

  • A grid box is defined around the active site of the target protein to specify the search space for the ligand binding.

  • The docking algorithm then explores various possible conformations and orientations of the ligand within the active site, calculating the binding affinity for each pose.

  • The pose with the lowest binding energy is typically considered the most favorable binding mode.

3. Analysis of Interactions:

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the molecular basis of binding.

  • Visualization software is used to generate images of the protein-ligand complex.

Visualizing the Computational Workflow

To illustrate the logical flow of a typical computational docking study, the following diagram was generated using the DOT language.

Computational_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking & Analysis Stage cluster_output Output Protein_Preparation Target Protein Preparation (from PDB) Docking_Simulation Molecular Docking Simulation Protein_Preparation->Docking_Simulation Ligand_Preparation Ligand Structure Preparation Ligand_Preparation->Docking_Simulation Binding_Affinity Binding Affinity Calculation Docking_Simulation->Binding_Affinity Interaction_Analysis Interaction Analysis Binding_Affinity->Interaction_Analysis Results Docking Score & Pose Interaction_Analysis->Results

Caption: A flowchart illustrating the key stages of a computational molecular docking study.

References

A Comparative Guide to Validating the Purity of Synthesized 3-(4-Hydroxyphenyl)Propanamide by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in ensuring the reliability, safety, and efficacy of potential drug candidates. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized 3-(4-Hydroxyphenyl)Propanamide. The performance of each method is evaluated with supporting experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture, making it the industry standard for purity determination of non-volatile and thermally labile compounds.[1] For the purity assessment of this compound, a reverse-phase HPLC (RP-HPLC) method is the most suitable approach, offering high resolution and sensitivity.

Experimental Protocol: Proposed RP-HPLC Method for this compound Purity

This protocol outlines a general method for the validation of this compound purity, based on methods for structurally similar phenolic compounds.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (e.g., 30:70 v/v)
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Injection Volume 10 µL
Column Temperature 30 °C

Method Validation Parameters:

The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for purpose. Key validation parameters include:

  • Specificity: The ability to accurately measure the analyte in the presence of potential impurities, such as starting materials (e.g., 4-hydroxyphenylpropionic acid), reagents, and by-products.

  • Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range.

  • Accuracy: The closeness of the test results to the true value, typically determined by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Alternative Purity Validation Methods

While HPLC is a robust technique, other methods can be used to assess the purity of synthesized this compound, each with its own advantages and limitations.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[2] For this compound, derivatization to increase volatility (e.g., silylation of the phenolic hydroxyl and amide groups) would likely be necessary for successful analysis by GC.

Experimental Protocol: GC-FID Method for Derivatized this compound

  • Derivatization: React the sample with a silylating agent (e.g., BSTFA with 1% TMCS) in an appropriate solvent (e.g., pyridine) at an elevated temperature (e.g., 70°C) for 30 minutes.

  • GC Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas: Helium

    • Injector Temperature: 280°C

    • Detector: Flame Ionization Detector (FID) at 300°C

    • Oven Program: Start at 150°C, ramp to 280°C at 10°C/min, hold for 5 minutes.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of purity without the need for a reference standard of the analyte.[3] It is based on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.

Experimental Protocol: qNMR for Absolute Purity of this compound

  • Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a suitable deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher

    • Parameters: Ensure a sufficiently long relaxation delay (D1) to allow for full relaxation of all relevant nuclei (typically 5 times the longest T1).

  • Data Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity based on the integral values, the number of protons for each signal, and the known purity of the internal standard.

Comparative Data

The following table presents representative data from the analysis of a single batch of synthesized this compound using the three described methods.

Analytical MethodPurity (%)Potential Impurities DetectedAdvantagesLimitations
RP-HPLC 99.74-hydroxyphenylpropionic acid (0.2%), Unknown impurity (0.1%)High resolution, sensitivity, and reproducibility.Requires a reference standard for quantification.
GC-FID (derivatized) 99.6Volatile impurities not seen by HPLC.Excellent for volatile impurities and residual solvents.Requires derivatization, which can introduce errors.
qNMR 99.5 (w/w)Provides total purity, does not separate impurities.Absolute quantification without a specific reference standard, non-destructive.Lower sensitivity compared to HPLC, may not detect trace impurities.

Experimental Workflow and Signaling Pathways

The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_hplc Primary Purity Assessment (HPLC) cluster_alternatives Orthogonal Purity Verification cluster_conclusion Final Purity Statement start Synthesized this compound initial_char Initial Characterization (TLC, Melting Point) start->initial_char Crude Product hplc_analysis RP-HPLC Analysis initial_char->hplc_analysis Purified Product gc_analysis GC-FID Analysis (after derivatization) initial_char->gc_analysis qnmr_analysis qNMR Analysis initial_char->qnmr_analysis hplc_data Purity (%) & Impurity Profile hplc_analysis->hplc_data final_purity Comprehensive Purity Report hplc_data->final_purity Primary Method gc_data Purity (%) & Volatile Impurities gc_analysis->gc_data qnmr_data Absolute Purity (w/w %) qnmr_analysis->qnmr_data gc_data->final_purity Orthogonal Method 1 qnmr_data->final_purity Orthogonal Method 2

Caption: Workflow for the comprehensive purity assessment of this compound.

Conclusion

A multi-faceted approach is recommended for the comprehensive purity assessment of synthesized this compound. RP-HPLC is a robust and high-resolution method for determining overall purity and identifying process-related impurities. Gas chromatography, following derivatization, serves as an excellent orthogonal technique for identifying any volatile impurities that may not be detected by HPLC. Quantitative NMR provides a powerful primary method for determining absolute purity without the need for a specific reference standard. By employing a combination of these methods, researchers and drug developers can confidently establish the purity of their synthesized compounds, leading to more reliable and reproducible scientific outcomes.

References

Cross-Validation of Analytical Methods for the Detection of 3-(4-Hydroxyphenyl)Propanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 3-(4-Hydroxyphenyl)Propanamide, also known as phloretamide, is critical in various stages of research and drug development. This guide provides an objective comparison of prevalent analytical methodologies for the detection of this compound. The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is evaluated based on experimental data. Detailed experimental protocols are provided to support the selection of the most appropriate method for specific analytical needs.

Comparative Performance of Analytical Methods

The selection of an analytical method for the detection of this compound hinges on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the quantitative performance characteristics of HPLC-UV and LC-MS/MS, derived from validated methods for structurally similar phenolic compounds, providing a basis for comparison.

Performance ParameterHigh-Performance Liquid Chromatography with UV detection (HPLC-UV)Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.998>0.99
Limit of Detection (LOD) ~0.15 µg/mL~0.05 ng/mL
Limit of Quantitation (LOQ) 0.5 µg/mL0.5 ng/mL
Accuracy (% Recovery) 95.2 - 108.3%Within ±7.3% (relative error)
Precision (%RSD) <14%<9.2%

Experimental Protocols

Detailed methodologies for HPLC-UV and LC-MS/MS analysis are outlined below. These protocols are based on established methods for similar analytes and should be optimized and validated for the specific sample matrix and instrumentation used.

High-Performance Liquid Chromatography with UV detection (HPLC-UV)

This method is suitable for the quantification of this compound in various samples, including biological fluids, following appropriate sample preparation.

Chromatographic Conditions:

  • Column: Chiralcel® OD-RH, or a similar reversed-phase C18 column.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water, with a small percentage of formic acid (e.g., 0.1%) to improve peak shape. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 288 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

Sample Preparation (for biological fluids):

  • To 100 µL of the sample (e.g., serum), add 1 mL of cold acetonitrile to precipitate proteins.[1]

  • Vortex the mixture thoroughly.

  • Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for HPLC analysis.

Validation Parameters:

  • Linearity: A calibration curve should be constructed using a series of standard solutions of this compound in the expected concentration range (e.g., 0.5 to 100 µg/mL).[1] The coefficient of determination (R²) should be ≥0.998.[2]

  • Limit of Quantitation (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (e.g., 0.5 µg/mL).[2]

  • Precision: Intra- and inter-day precision should be assessed by analyzing replicate quality control (QC) samples at low, medium, and high concentrations. The relative standard deviation (%RSD) should be <15%.[2]

  • Accuracy: Determined by the recovery of known amounts of analyte spiked into the sample matrix. The mean recovery should be within 85-115%.[1]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be assessed by analyzing blank samples and comparing the chromatograms with those of spiked samples.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of low concentrations of this compound in complex biological matrices like plasma.

Chromatographic Conditions:

  • Column: A suitable C18 column, such as an Ascentis C18 or equivalent.

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • A typical gradient could be starting with a low percentage of B, increasing to a high percentage to elute the analyte, and then returning to initial conditions for equilibration.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (IS) should be determined and optimized. For a similar compound, phloretin, transitions were monitored in negative ion mode.

Sample Preparation (for plasma):

  • Protein precipitation is a common and effective method. Add a volume of cold acetonitrile (e.g., 3 volumes) to the plasma sample.

  • Vortex the sample to ensure thorough mixing and precipitation.

  • Centrifuge to pellet the proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for injection into the LC-MS/MS system.

Validation Parameters:

  • Linearity: Establish a calibration curve over the desired concentration range (e.g., 0.5 to 500 ng/mL).[3] The correlation coefficient (r) should be >0.99.

  • Lower Limit of Quantitation (LLOQ): The lowest concentration that can be measured with acceptable accuracy (within ±20% of the nominal concentration) and precision (RSD ≤ 20%). For highly sensitive methods, this can be in the low ng/mL or even pg/mL range.[3]

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated using QC samples at multiple concentration levels. The accuracy should be within ±15% (except for LLOQ) and the precision (%RSD) should not exceed 15%.[3]

  • Matrix Effect: Assessed to ensure that components in the biological matrix do not interfere with the ionization of the analyte.

  • Recovery: The efficiency of the extraction procedure should be determined.

Visualization of Experimental Workflows

To facilitate a clear understanding of the analytical processes, the following diagrams illustrate the experimental workflows for both HPLC-UV and LC-MS/MS methods.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis Sample Biological Sample ProteinPrecipitation Protein Precipitation (Cold Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Injection HPLC Injection SupernatantCollection->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (288 nm) Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Caption: HPLC-UV Experimental Workflow.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis PlasmaSample Plasma Sample ProteinPrecipitation Protein Precipitation (Acetonitrile) PlasmaSample->ProteinPrecipitation Evaporation Evaporation to Dryness ProteinPrecipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection LC_Separation Chromatographic Separation (C18 Column) LC_Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataQuantification Data Quantification MS_Detection->DataQuantification

References

Safety Operating Guide

Proper Disposal of 3-(4-Hydroxyphenyl)Propanamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of 3-(4-Hydroxyphenyl)Propanamide, a compound utilized in various research and development applications. Adherence to these protocols is essential for minimizing risks and maintaining regulatory compliance.

Hazard Assessment and Waste Classification

Before initiating any disposal procedures, a thorough hazard assessment is critical. This compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and may cause skin and eye irritation[1]. Therefore, it is imperative to handle this compound and its waste with caution, treating it as hazardous waste. All personal protective equipment (PPE) and materials that come into contact with the compound should also be considered contaminated and disposed of accordingly[2].

Key Hazard Information:

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 4)Harmful if swallowed.
Skin IrritationMay cause skin irritation[1].
Eye IrritationMay cause serious eye irritation[1].

Personal Protective Equipment (PPE) and Handling

When handling this compound and its waste, all personnel must wear appropriate PPE to prevent exposure.

  • Gloves: Wear compatible chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield[1].

  • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact[1].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.

Always handle the chemical in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors[3]. After handling, wash hands and any exposed skin thoroughly[1][3].

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

Step 1: Waste Segregation Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Designate a specific, properly labeled hazardous waste container for this compound and any materials contaminated with it.

Step 2: Waste Collection

  • Solid Waste: Carefully transfer solid this compound into a designated, sealable, and chemically compatible hazardous waste container. Avoid generating dust.

  • Contaminated Materials: Any items grossly contaminated with the compound, such as gloves, weigh boats, and absorbent pads, must be placed in the same designated hazardous waste container[2].

  • Empty Containers: Containers that held the pure compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected and disposed of as hazardous waste[2]. After triple-rinsing and defacing the label, the container may be discarded as non-hazardous waste[2].

Step 3: Labeling As soon as the first quantity of waste is added, affix a "Hazardous Waste" label to the container. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Harmful," "Irritant")

  • The date the waste was first added

Step 4: Storage Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area. Ensure it is kept away from incompatible materials[3].

Step 5: Final Disposal Once the waste container is full, or the accumulation time limit set by your institution or local regulations is reached, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Complete all required waste pickup forms accurately.

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand)[2].

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container[2].

    • Clean the spill area with soap and water, collecting all cleaning materials for disposal as hazardous waste[2].

  • Large Spills:

    • Evacuate the area immediately[2].

    • Contact your institution's EHS or emergency response team for assistance.

    • Prevent entry into the affected area until it has been declared safe.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and proper disposal of this compound, fostering a secure laboratory environment and maintaining environmental responsibility.

References

Essential Safety and Logistics for Handling 3-(4-Hydroxyphenyl)Propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 3-(4-Hydroxyphenyl)Propanamide. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.

When handling this compound, a comprehensive approach to safety is paramount. This includes the consistent use of appropriate Personal Protective Equipment (PPE), adherence to strict operational protocols, and a clear plan for waste disposal. The following sections detail the necessary equipment and procedures to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.

Protection Type Required Equipment Specification and Purpose
Eye and Face Protection Safety Goggles or a Face ShieldShould be compliant with EN 166 (EU) or ANSI Z87.1 (US) standards. Goggles are required to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used for handling chemicals in a laboratory setting. It is crucial to inspect gloves for any signs of degradation or perforation before use. For prolonged contact or when handling larger quantities, consulting a glove compatibility chart for the specific solvent being used is recommended. Always use proper glove removal technique to avoid skin contact.
Body Protection Laboratory CoatA long-sleeved lab coat should be worn to protect the skin and personal clothing from contamination.
Respiratory Protection Air-Purifying Respirator with Particulate FilterA NIOSH-approved respirator is necessary when handling the powdered form of the compound to prevent inhalation of dust particles. The type of respirator should be selected based on the potential for airborne concentration of the chemical.

Operational Plan: Step-by-Step Handling Protocol

Experimental Workflow for Handling this compound

Experimental Workflow prep 1. Preparation - Assemble all necessary materials. - Ensure emergency equipment is accessible. ppe 2. Don PPE - Put on lab coat, gloves, and eye protection. - Fit-test respirator if needed. prep->ppe handling 3. Chemical Handling - Work in a well-ventilated area or fume hood. - Weigh and transfer the compound carefully. ppe->handling experiment 4. Perform Experiment - Follow the established experimental protocol. - Minimize the generation of dust or aerosols. handling->experiment cleanup 5. Decontamination - Clean work surfaces with an appropriate solvent. - Dispose of all contaminated disposables as hazardous waste. experiment->cleanup doff_ppe 6. Doff PPE - Remove PPE in the correct order to avoid contamination. - Wash hands thoroughly. cleanup->doff_ppe

Caption: This diagram outlines the sequential steps for the safe handling of this compound in a laboratory setting.

Disposal Plan: Managing Chemical Waste

All materials contaminated with this compound must be treated as hazardous waste. A clear and compliant disposal plan is essential to protect personnel and the environment.

Waste Disposal Workflow

Waste Disposal Workflow collect 1. Collect Waste - Segregate contaminated solids and liquids into separate, compatible containers. label 2. Label Containers - Clearly label waste containers with 'Hazardous Waste' and the chemical name. collect->label store 3. Store Securely - Keep waste containers sealed and store in a designated satellite accumulation area. label->store schedule 4. Schedule Pickup - Contact the institution's Environmental Health & Safety (EHS) department for disposal. store->schedule

Caption: This diagram illustrates the procedural flow for the safe collection, storage, and disposal of hazardous waste generated from handling this compound.

Detailed Disposal Procedures:

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid materials, such as gloves, weigh paper, and pipette tips, in a designated, leak-proof container lined with a chemically resistant bag.

    • Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled, and sealed waste container. Do not mix with incompatible waste streams.

    • Sharps: Any contaminated sharps must be disposed of in a designated sharps container.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

  • Storage: Store waste containers in a designated and secure satellite accumulation area, away from general laboratory traffic and incompatible chemicals. Ensure containers are tightly sealed to prevent leaks or spills.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed contractor. Follow all institutional and local regulations for hazardous waste disposal.

By implementing these safety and logistical measures, you can significantly reduce the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Hydroxyphenyl)Propanamide
Reactant of Route 2
Reactant of Route 2
3-(4-Hydroxyphenyl)Propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.